molecular formula C₁₀H₁₃Cl₂NO₃S B133984 (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 127184-05-8

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B133984
CAS No.: 127184-05-8
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-XMZBGBKKSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₃Cl₂NO₃S and its molecular weight is 298.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-CNLAJYNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Chiral Workhorse for Asymmetric Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a pivotal reagent in modern asymmetric synthesis. Derived from naturally abundant camphor, this chiral N-sulfonyloxaziridine has emerged as a powerful and reliable electrophilic oxygen transfer agent, most notably for the asymmetric α-hydroxylation of prochiral enolates. Its robust crystalline nature, predictable stereochemical outcomes, and broad substrate scope have cemented its role in the stereocontrolled synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reaction mechanisms, and detailed protocols for its application, offering field-proven insights for both novice and experienced researchers in synthetic organic chemistry.

Introduction: The Advent of a Powerful Chiral Oxidant

The quest for efficient methods to install stereogenic centers is a central theme in organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. The introduction of the α-hydroxy carbonyl moiety, a common structural motif in natural products and medicinal agents, requires precise stereochemical control. N-sulfonyloxaziridines, first brought to prominence by Franklin A. Davis, are a class of neutral, aprotic, and electrophilic oxidizing reagents that have revolutionized this field.[1][2] Among these, the camphor-derived chiral variants are particularly noteworthy for their efficacy in asymmetric transformations.[3]

This compound, a second-generation camphor-derived oxaziridine, was developed to enhance stereoselectivity and reactivity compared to its predecessors. The dichloro substituents at the C8 position of the camphor scaffold amplify its electron-withdrawing nature and introduce critical steric bulk, which are key to its high reactivity and the remarkable levels of enantioselectivity it achieves in oxygen transfer reactions.[4] This reagent has proven especially effective for the hydroxylation of enolates that lack coordinating groups, a challenging task for other chiral oxidants.[5]

Physicochemical and Spectroscopic Profile

Proper characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 127184-05-8
Molecular Formula C₁₀H₁₃Cl₂NO₃S
Molecular Weight 298.19 g/mol
Appearance White to off-white solid
Melting Point 182–186 °C[5]
Optical Activity [α]₂₀/D +89±3° (c = 0.5% in chloroform)
Storage 2-8°C, under inert atmosphere

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃) δ: 1.16 (s, 3H), 1.48 (s, 3H), 1.86–2.18 (m, 3H), 2.30–2.40 (m, 1H), 2.73 (d, 1H, J = 3.9 Hz), 3.23 (d, 1H, J = 14 Hz), 3.45 (d, 1H, J = 14 Hz).[5]

  • ¹³C NMR (75 MHz, CDCl₃) δ: 21.9, 23.3, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1.[5]

Synthesis: Forging the Chiral Reagent

The preparation of this compound is a robust, multi-step process starting from commercially available (+)-(1S)-10-camphorsulfonic acid. The key final step is the stereoselective oxidation of the corresponding sulfonylimine. The steric hindrance imposed by the camphor backbone directs the oxidant to the endo face of the C=N double bond, resulting in the formation of a single oxaziridine diastereomer.[6]

Synthesis_Workflow start (+)-10-Camphorsulfonyl Chloride step1 (+)-Camphorsulfonylimine start->step1 NH4OH / H+ step2 (+)-(8,8-Dichlorocamphoryl sulfonyl)imine step1->step2 SO2Cl2, Δ end_product (+)-(8,8-Dichlorocamphoryl sulfonyl)oxaziridine step2->end_product m-CPBA or Oxone/K2CO3

Figure 1: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[5]

Step A: (+)-(8,8-Dichlorocamphorylsulfonyl)imine

  • To a solution of (+)-(camphorylsulfonyl)imine (prepared from the corresponding sulfonyl chloride) in a suitable solvent (e.g., dichloroethane), add thionyl chloride (SO₂Cl₂) or sulfuryl chloride.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC or ¹H NMR).

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., methylene chloride), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude (+)-(8,8-Dichlorocamphorylsulfonyl)imine is often of sufficient purity (mp 170–175°C) to be used directly in the next step.[5]

Step B: this compound

  • Dissolve the crude sulfonylimine from Step A in a biphasic solvent system, typically methylene chloride and an aqueous buffer (e.g., potassium carbonate solution to maintain a basic pH).

  • Cool the vigorously stirred mixture in an ice bath.

  • Add a solution of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone), portion-wise, maintaining the temperature below 10°C.

  • Monitor the reaction by TLC for the disappearance of the starting imine.

  • Once complete, separate the organic layer. Wash it sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization (e.g., from an ethanol/ethyl acetate mixture) to yield the pure oxaziridine as a white solid.[5]

Core Application & Mechanism: Asymmetric α-Hydroxylation of Enolates

The primary and most impactful application of this compound is the enantioselective α-hydroxylation of prochiral ketone, ester, and amide enolates.[2][7] This reaction provides a direct and reliable route to optically active α-hydroxy carbonyl compounds, which are valuable chiral building blocks.[2]

Reaction Mechanism

The hydroxylation proceeds via an Sₙ2-type mechanism. The nucleophilic enolate attacks the electrophilic oxygen atom of the oxaziridine ring.[8] This concerted oxygen transfer leads to the formation of the α-hydroxy carbonyl compound and the corresponding sulfonylimine byproduct.

Reaction_Mechanism reagents Prochiral Enolate (+)-DCSO ts Sₙ2-like Transition State reagents:enolate->ts Nucleophilic Attack reagents:oxaziridine->ts products α-Hydroxy Carbonyl Sulfonylimine Byproduct ts->products Oxygen Transfer

Figure 2: Generalized mechanism of enolate hydroxylation.

The stereochemical outcome is dictated by the steric environment of both the enolate and the oxaziridine. The bulky camphor backbone effectively shields one face of the oxaziridine oxygen, forcing the enolate to approach from the less hindered face. The 8,8-dichloro groups enhance this steric blockade, leading to higher enantioselectivities compared to non-chlorinated analogs.[4] An "open" transition state model is generally accepted, where steric repulsion between the enolate substituents and the oxaziridine's camphor scaffold is the primary factor controlling facial selectivity.[1][9]

Protocol: Asymmetric Hydroxylation of a 2-Substituted-1-Tetralone

This protocol is a representative example of the reagent's application.[5]

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted-1-tetralone substrate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the solution. Stir for 30-60 minutes at -78°C to ensure complete enolate formation. The choice of base and counterion can influence stereoselectivity.[9]

  • Hydroxylation: Dissolve this compound (typically 1.1-1.2 equivalents) in a minimal amount of anhydrous THF.

  • Add the oxaziridine solution dropwise to the cold enolate solution. The reaction is often rapid.

  • Stir the reaction mixture at -78°C for 1-3 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the α-hydroxy tetralone. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Representative Results:

Substrate (Enolate)BaseYield (%)ee (%)
2-Propionyl-1-tetraloneKHMDS9495
2-Carbethoxy-1-tetraloneKHMDS9197
PropiophenoneKHMDS7377

(Data compiled from references[4][5])

Other Synthetic Applications

While renowned for enolate hydroxylation, the utility of this compound extends to other asymmetric oxidations:

  • Oxidation of Sulfides: It can asymmetrically oxidize prochiral sulfides to chiral sulfoxides, which are valuable intermediates and chiral auxiliaries in their own right.[5][10]

  • Indole Functionalization: It has been employed in the total synthesis of complex alkaloids, such as in the synthesis of trigonoliimine natural products, by oxidizing an indole nucleus to provide key hydroxyindolenine intermediates with excellent yield and enantioselectivity.[6]

  • Amine Oxidation: The parent class of N-sulfonyloxaziridines is effective in oxidizing secondary amines to hydroxylamines.[6][11]

Safety and Handling

This compound is a stable, crystalline solid. However, as an oxidizing agent, it should be handled with care.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat. A dust mask is recommended when handling the solid powder.

  • Storage: Store in a cool, dry place, preferably in a refrigerator at 2-8°C, under an inert atmosphere to ensure long-term stability.

  • Incompatibilities: Avoid contact with strong reducing agents and strong acids. Thermal analysis indicates potential for exothermic decomposition at elevated temperatures (165–190°C), a risk that is significantly increased in the presence of certain metal salts like FeCl₃·H₂O.[4] Therefore, strict temperature control during reactions is crucial.[4]

Conclusion

This compound is a testament to the power of reagent-controlled asymmetric synthesis. Its well-defined structure, predictable mechanism, and high stereochemical induction make it an indispensable tool for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds and other oxidized species. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers to confidently and effectively utilize this exceptional reagent in their pursuit of complex molecular targets, from fundamental research to the frontiers of drug development.

References

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243.

  • Jackson, R. W., & Ferreira, E. M. (2016). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 116(13), 7663–7702.

  • Davis, F. A., Kumar, A., & Chen, B.-C. (1998). (+)-(2R,8AR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 75, 233.

  • Benchchem. This compound | 127184-05-8.

  • Wikipedia contributors. (2023, December 2). Oxaziridine. In Wikipedia, The Free Encyclopedia.

  • Sigma-Aldrich. This compound ≥97.0% (T).

  • Sigma-Aldrich. This compound, ≥97.0% (T).

  • Chen, B. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University.

  • McCauley, J. A., & Nagorny, P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews.

  • Davis, F. A., & Chen, B.-C. (1998). (+)-(2R,8AS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 75, 1.

  • Chem-Station. (2015). Davis Oxidation. Chem-Station International Edition.

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690.

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

  • ResearchGate. (2015). Oxaziridines.

  • Carreño, M. C., & García Ruano, J. L. (2011). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications, 47(1), 15-27.

Sources

An In-Depth Technical Guide to the Synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a prominent chiral oxidizing agent in the field of asymmetric synthesis. Its unique structural features, characterized by a camphor backbone appended with a sulfonyloxaziridine moiety and dichloro substituents, impart exceptional reactivity and stereoselectivity.[1] This guide provides a comprehensive overview of the synthesis of this valuable reagent, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic route, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding preparation.

Introduction: The Significance of this compound

N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, have become indispensable tools in modern organic synthesis due to their stability, ease of preparation, and potent oxidizing capabilities.[2][3] Among these, the camphor-derived chiral variants are particularly noteworthy for their ability to effect asymmetric transformations. This compound is a highly effective reagent for the enantioselective hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the functionalization of indoles.[1][4] The presence of the dichloro groups enhances its electron-withdrawing nature and steric bulk, which are crucial for its reactivity and the high levels of stereocontrol observed in its reactions.[1]

Key Applications:
  • Asymmetric α-Hydroxylation of Carbonyl Compounds: The oxidation of enolates to furnish α-hydroxy carbonyl compounds is a cornerstone application of this reagent.[5] This transformation is pivotal in the synthesis of many biologically active molecules and natural products.

  • Enantioselective Sulfoxidation: The conversion of prochiral sulfides to chiral sulfoxides is another area where this oxaziridine excels, providing access to valuable chiral building blocks.[1][4]

  • Indole Functionalization: The selective oxidation of indoles opens avenues to complex alkaloid structures.[1][2]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from (+)-(camphorylsulfonyl)imine. This precursor can be prepared from commercially available (+)-10-camphorsulfonic acid. The overall synthetic workflow involves the chlorination of the sulfonylimine followed by oxidation to the desired oxaziridine.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start (+)-10-Camphorsulfonic Acid Imine (+)-(Camphorylsulfonyl)imine Start->Imine Multi-step conversion DichloroImine (+)-(7,7-Dichlorocamphorylsulfonyl)imine Imine->DichloroImine Chlorination Oxaziridine This compound DichloroImine->Oxaziridine Oxidation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (+)-(7,7-Dichlorocamphorylsulfonyl)imine

The first key transformation is the dichlorination of (+)-(camphorylsulfonyl)imine. This reaction proceeds via an electrophilic substitution mechanism at the α-position to the sulfonyl group.

Detailed Experimental Protocol:

A suspension of (+)-(camphorylsulfonyl)imine in a suitable solvent is treated with a chlorinating agent. The reaction is typically carried out at room temperature and monitored for completion.

Reagent/ParameterQuantity/ValueRationale
(+)-(Camphorylsulfonyl)imine1 equivalentThe starting material for the dichlorination.
Chlorinating AgentExcessTo ensure complete conversion to the dichloro derivative.
SolventInert (e.g., CCl₄)To facilitate the reaction without participating in it.
TemperatureRoom TemperatureProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time~1 hourMonitored by TLC until starting material is consumed.

Upon completion, the reaction mixture is worked up by filtration, and the solid product is washed with a non-polar solvent like hexane to remove any unreacted starting material and byproducts. The resulting (+)-(7,7-dichlorocamphorylsulfonyl)imine is typically obtained in high yield (94-95%) and can be used in the next step without further purification.[6]

Step 2: Oxidation to this compound

The final step involves the oxidation of the dichlorinated sulfonylimine to the target oxaziridine. This is a crucial step where the three-membered oxaziridine ring is formed. The choice of oxidant is critical for achieving a high yield and preventing over-oxidation. While various oxidizing agents can be used, meta-chloroperbenzoic acid (m-CPBA) is a common and effective choice.[1] More recently, sodium hypochlorite has been demonstrated as an inexpensive and environmentally friendly alternative.[7]

Detailed Experimental Protocol (using m-CPBA):

The (+)-(7,7-dichlorocamphorylsulfonyl)imine is dissolved in a suitable solvent, such as dichloromethane (DCM), and cooled to a low temperature. A solution of m-CPBA is then added dropwise.

Reagent/ParameterQuantity/ValueRationale
(+)-(7,7-Dichlorocamphorylsulfonyl)imine1 equivalentThe substrate for oxidation.
m-CPBA~1.1 equivalentsA slight excess ensures complete oxidation.
SolventDichloromethane (DCM)A common solvent for oxidation reactions.
Temperature-20 °C to 0 °CLow temperature helps to control the exothermicity of the reaction and prevent side reactions.
Reaction TimeMonitored by TLCTo track the disappearance of the starting imine and the formation of the oxaziridine.

After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as white crystals.[1]

Mechanistic Rationale for Oxidation:

The oxidation of the imine to the oxaziridine is believed to proceed through a concerted or a two-step mechanism.[2] The peracid attacks the imine nitrogen, leading to the formation of the N-O bond and subsequent ring closure to form the strained three-membered oxaziridine ring. The steric hindrance of the camphor backbone directs the oxidant to attack from the less hindered endo face of the C=N double bond, resulting in the formation of a single diastereomer of the oxaziridine.[2]

Visualization of the Oxidation Step

Oxidation_Mechanism Imine (+)-(7,7-Dichlorocamphorylsulfonyl)imine C=N bond TransitionState { Transition State | Concerted attack } Imine->TransitionState Attack by peracid Oxidant m-CPBA O-O bond Oxidant->TransitionState Oxaziridine This compound C-N-O ring TransitionState->Oxaziridine Ring closure

Caption: Simplified mechanism of imine oxidation to form the oxaziridine ring.

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:
  • ¹H NMR (300 MHz, CDCl₃) δ: 1.16 (s, 3H), 1.48 (s, 3H), 1.86-2.18 (m, 3H), 2.30-2.40 (m, 1H), 2.73 (d, 1H, J = 3.9 Hz), 3.23 (d, 1H, J = 14 Hz), 3.45 (d, 1H, J = 14 Hz).[6]

  • ¹³C NMR (75 MHz, CDCl₃) δ: 21.9, 23.3, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1.[6]

Physical Properties:
PropertyValue
Melting Point182-186 °C[6]
Optical Rotation [α]²⁰D+91.4° (c 0.5, CHCl₃)[6]
AppearanceWhite solid[8]

Safety and Handling

This compound is a stable solid but should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is recommended to store the compound at 2-8°C to maintain its stability over time.[8]

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a powerful chiral oxidizing agent. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently prepare this valuable reagent in high yield and purity. Its broad utility in asymmetric synthesis continues to make it a vital tool for the construction of complex and stereochemically rich molecules in both academic and industrial settings.

References

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE - Organic Syntheses Procedure.
  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). Synlett, 30(05), 559-562.
  • Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide. (2018). Organic Process Research & Development, 22(10), 1416-1422.
  • Advances in the Chemistry of Oxaziridines. (2013). Chemical Reviews, 113(5), 3329-3372.
  • Oxaziridine - Wikipedia. Available at: [Link]

  • Davis Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. (1988). The Journal of Organic Chemistry, 53(11), 2469-2473. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

  • Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. (2004). Comptes Rendus Chimie, 7(8-9), 831-837.
  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

  • Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. (1990). Accounts of Chemical Research, 23(11), 358-364. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

  • Oxaziridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Oxaziridines: New Perspectives and Insights. (2003). Available at: [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of (Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the mechanism of action of (dichlorocamphorylsulfonyl)oxaziridine, a powerful chiral oxidizing agent. We will delve into the fundamental principles governing its reactivity and stereoselectivity, supported by experimental evidence and detailed protocols for its application. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek a deeper understanding of this important class of reagents.

Introduction: The Rise of N-Sulfonyloxaziridines in Asymmetric Synthesis

N-Sulfonyloxaziridines, often referred to as Davis' oxaziridines, are a class of neutral, aprotic, and electrophilic oxidizing agents that have become indispensable tools in modern organic synthesis.[1] Their strained three-membered ring, containing an oxygen, nitrogen, and carbon atom, is the source of their reactivity, enabling the transfer of an oxygen atom to a variety of nucleophilic substrates.[1] Among these, chiral derivatives based on the camphor scaffold have gained prominence for their ability to effect highly enantioselective oxidations.[2]

The camphor backbone provides a rigid and sterically defined chiral environment, which is crucial for controlling the stereochemical outcome of reactions.[2] This guide will focus on a particularly effective derivative, (+)-(8,8-dichlorocamphorylsulfonyl)oxaziridine, and its analogues. The dichloro substituents at the 8-position of the camphor skeleton enhance both the steric bulk and the electron-withdrawing nature of the reagent, leading to improved reactivity and stereoselectivity in many applications.[3] These reagents are especially renowned for the asymmetric α-hydroxylation of enolates to produce enantiomerically enriched α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex, biologically active molecules.[4][5]

The Core Mechanism: An SN2-Type Oxygen Transfer

The fundamental mechanism of action for the oxidation of nucleophiles by (dichlorocamphorylsulfonyl)oxaziridine is a concerted, SN2-type process.[6] This mechanism involves the nucleophilic attack on the electrophilic oxygen atom of the oxaziridine ring.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, most commonly a ketone or ester enolate, on the oxygen atom of the oxaziridine. This attack occurs in an SN2 fashion.[6]

  • Transition State: An "open" transition state is generally accepted for these reactions.[2][7] In this transition state, the nucleophile approaches the oxygen atom from the side opposite the bulky camphor scaffold to minimize steric hindrance. The stereochemical outcome of the reaction is largely determined by the facial selectivity of this approach.

  • Fragmentation: Following the nucleophilic attack, the weak N-O bond of the oxaziridine ring cleaves, leading to the formation of a transient hemiaminal-like intermediate. This intermediate is unstable and rapidly fragments.

  • Product Formation: The fragmentation of the intermediate yields the desired oxidized product (e.g., an α-hydroxy ketone) and a sulfonimine byproduct.

This mechanistic pathway is illustrated in the following diagram:

SN2_Mechanism cluster_start Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products Enolate R₂C=C(O⁻)R₁ Enolate TS [Enolate---O---Oxaziridine]‡ (SN2 Transition State) Enolate->TS Nucleophilic Attack Oxaziridine DCSO (Dichlorocamphorylsulfonyl)oxaziridine Oxaziridine->TS Intermediate Hemiaminal-like Intermediate TS->Intermediate HydroxyKetone R₁R₂C(OH)C(=O)R α-Hydroxy Ketone Intermediate->HydroxyKetone Fragmentation Sulfonimine Sulfonimine byproduct Intermediate->Sulfonimine

Figure 1: SN2 mechanism of enolate hydroxylation.

The high degree of enantioselectivity observed with (dichlorocamphorylsulfonyl)oxaziridine is a direct consequence of the steric hindrance imposed by the camphor backbone, which effectively blocks one face of the oxaziridine ring, forcing the incoming nucleophile to approach from the less hindered face.[7] The dichloro substituents further enhance this steric blockade, leading to even higher levels of stereocontrol compared to the non-chlorinated parent compound.[3]

Experimental Protocols and Validation

The practical application of (dichlorocamphorylsulfonyl)oxaziridine in asymmetric synthesis is demonstrated through well-established experimental protocols. Below are representative procedures for the synthesis of the oxaziridine and its use in the α-hydroxylation of a ketone.

Synthesis of (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

This protocol describes the synthesis of the title compound from the corresponding sulfonimine.[4]

Materials:

  • (+)-[(8,8-Dichlorocamphoryl)sulfonyl]imine

  • Potassium carbonate (anhydrous)

  • Oxone (potassium peroxymonosulfate)

  • Toluene

  • Water

  • Hexane

Procedure:

  • A solution of (+)-[(8,8-dichlorocamphoryl)sulfonyl]imine in toluene is combined with a solution of anhydrous potassium carbonate in water.

  • The biphasic mixture is stirred vigorously while a solution of Oxone in water is added dropwise. The temperature should be maintained below 40°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is partially removed under reduced pressure to induce crystallization.

  • The resulting slurry is diluted with hexane and cooled to 0-5°C to complete crystallization.

  • The product is collected by filtration, washed with cold hexane, and dried to afford (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine as a white solid.

Asymmetric α-Hydroxylation of a Ketone

This protocol provides a general procedure for the enantioselective α-hydroxylation of a ketone using this compound.[4]

Materials:

  • Ketone (e.g., 2-substituted 1-tetralone)

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))

  • This compound

  • Saturated aqueous ammonium chloride (quenching solution)

Procedure:

  • A solution of the ketone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • The base is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • A solution of this compound in anhydrous THF is added dropwise to the enolate solution at -78°C.

  • The reaction mixture is stirred at -78°C until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched α-hydroxy ketone.

Experimental_Workflow start Dissolve Ketone in THF Cool to -78°C add_base Add Base (e.g., NaHMDS) Stir for 30-60 min start->add_base add_oxaziridine Add (Dichlorocamphorylsulfonyl)oxaziridine Solution in THF add_base->add_oxaziridine stir Stir at -78°C (Monitor by TLC) add_oxaziridine->stir quench Quench with sat. aq. NH₄Cl stir->quench workup Warm to RT Extract with Organic Solvent quench->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Enantiomerically Enriched α-Hydroxy Ketone purify->end

Figure 2: Experimental workflow for asymmetric α-hydroxylation.

Data on Efficacy and Comparative Performance

The effectiveness of this compound as a chiral oxidizing agent is evident from the high yields and enantiomeric excesses (ee) achieved in various reactions. The following table provides a comparison of its performance with the parent (camphorsulfonyl)oxaziridine in the asymmetric hydroxylation of a tetralone derivative.

Oxaziridine DerivativeSubstrateYield (%)ee (%)
This compoundTetralone9495
(1S)-(+)-Camphorsulfonyl)oxaziridineTetralone6636

Data sourced from Benchchem.[3]

As the data clearly indicates, the dichloro-substituted oxaziridine provides a significant improvement in both chemical yield and enantioselectivity for this particular substrate. This enhancement is attributed to the increased steric and electronic effects of the dichloro substituents, which lead to a more ordered and selective transition state.[3]

Conclusion

(Dichlorocamphorylsulfonyl)oxaziridine is a highly effective and versatile chiral oxidizing agent. Its mechanism of action, proceeding through a well-defined SN2-type oxygen transfer, allows for the predictable and highly enantioselective oxidation of a range of nucleophiles. The rigid camphor backbone, augmented by the steric and electronic influence of the dichloro substituents, provides the basis for its exceptional stereocontrol. The detailed experimental protocols and comparative data presented in this guide underscore its practical utility in the synthesis of enantiomerically pure compounds, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. [Link]

  • Organic Chemistry Portal. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Drexel University. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. [Link]

  • National Center for Biotechnology Information. Advances in the Chemistry of Oxaziridines. [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

  • Organic Chemistry Portal. Davis Oxidation. [Link]

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A Comprehensive Technical Guide to the Physical Properties of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a crystalline, chiral oxidizing agent of significant importance in modern asymmetric synthesis. Derived from natural camphor, its rigid bicyclic framework and electron-withdrawing substituents render it a highly effective and stereoselective reagent for the oxidation of various functional groups, most notably in the α-hydroxylation of enolates.[1][2] This guide provides a detailed examination of the core physical and spectroscopic properties of this reagent. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of its characteristics for effective application, quality control, and method development. The document covers key physical constants, detailed spectroscopic data, standardized protocols for property verification, and expert insights into how these properties influence its synthetic utility.

Chemical Identity and Molecular Structure

This compound is a member of the N-sulfonyloxaziridine class of reagents, which are prized for their ability to deliver an oxygen atom to a substrate in a controlled and aprotic manner.[3] Its identity is unequivocally established by a combination of its chemical nomenclature, unique registry numbers, and distinct structural features.

Key Identifiers:

  • Systematic Name: (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

  • Common Synonym: (+)-3,3-Dichloro-2,N-epoxy-exo-10,2-bornanesultam

  • CAS Number: 127184-05-8[1][4]

  • Molecular Formula: C₁₀H₁₃Cl₂NO₃S[1][4]

  • Molecular Weight: 298.19 g/mol [1][4]

Molecular Architecture and Stereochemistry

The efficacy of this reagent is a direct consequence of its three-dimensional structure. The molecule is built upon a rigid camphor backbone, which imparts a well-defined steric environment. The two chlorine atoms at the C8 position create a strong electron-withdrawing effect, enhancing the electrophilicity of the oxaziridine oxygen and thereby increasing the reagent's oxidizing power.[1]

The specific stereochemistry, designated as (+)-(2R,8aR), is critical for its function in asymmetric synthesis.[5] Its enantiomer, (–)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS: 139628-16-3), provides the opposite stereochemical outcome in reactions, allowing chemists to access complementary product enantiomers.[1][6]

Caption: 2D representation of the this compound structure.

Core Physical Properties

The physical properties of the reagent are crucial for its handling, storage, and application in synthesis. They also serve as primary indicators of sample purity and identity.

PropertyValueConditions / NotesSource(s)
Appearance SolidCrystalline solid at room temperature.[7]
Melting Point 181–186 °CA sharp melting range is indicative of high purity.[5][7][8]
Specific Optical Rotation +89 to +91.4°[α]²⁰/D, c=0.5 in Chloroform (CHCl₃).[1][5]
Storage Temperature 2–8 °CRecommended for maintaining long-term stability.[7]
Density (Predicted) 1.68 ± 0.1 g/cm³Computationally predicted value.[7]
Refractive Index (Predicted) ~1.648Computationally predicted value.[7]
Melting Point: An Indicator of Purity

The melting point of 181–186 °C is a key specification.[5][7][8] A broad or depressed melting range can indicate the presence of impurities, such as residual starting materials or the corresponding sulfonylimine. For high-precision work, such as in pharmaceutical process development, confirming this melting point is a critical quality control step.

Optical Rotation: The Signature of Chirality

As a chiral reagent, its optical activity is its most important physical property. The specific rotation, measured as [α], is a direct measure of the enantiomeric purity of the material. A value of +89 to +91.4° (at 20°C, using the sodium D-line, in a 0.5% chloroform solution) confirms the correct enantiomer and high enantiomeric excess.[1][5] Any significant deviation from this range suggests either contamination with the (–)-enantiomer or the presence of other optically active impurities.

Solubility Profile

Practical application requires an understanding of the reagent's solubility.

  • Good Solubility: Chloroform (CDCl₃), Dichloromethane (CH₂Cl₂). These are common solvents for both reaction and spectroscopic analysis.

  • Moderate Solubility/Recrystallization: Ethanol/Ethyl Acetate mixtures are effective for purification by recrystallization.[5]

  • Potential Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) may also be used, particularly for biological or screening applications.[8]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the molecular structure, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by several key signals that confirm the camphor framework.[5]

    • δ 1.16 (s, 3H) and 1.48 (s, 3H): These two sharp singlets correspond to the two diastereotopic methyl groups of the camphor backbone. Their singlet nature confirms the absence of adjacent protons.

    • δ 1.86–2.40 (m, 4H): This complex multiplet region arises from the methylene and methine protons of the bicyclic system.

    • δ 3.23 (d, 1H, J=14 Hz) and 3.45 (d, 1H, J=14 Hz): This pair of doublets (an AB quartet) is characteristic of the two diastereotopic protons of the CH₂ group adjacent to the sulfonyl group. The large geminal coupling constant (14 Hz) is typical for such systems.

  • ¹³C NMR (75 MHz, CDCl₃): The carbon spectrum provides further confirmation of the structure.[5]

    • δ 99.1: This downfield signal is characteristic of the C-N carbon within the oxaziridine ring, a key identifier.

    • δ 86.1: Corresponds to the quaternary carbon bearing the two chlorine atoms (CCl₂).

    • δ 62.5, 54.6, 49.4, 47.3: Signals for the other carbons of the camphor skeleton.

    • δ 26.8, 25.3, 23.31, 21.9: Resonances for the methyl and methylene carbons.

Infrared (IR) Spectroscopy

While detailed published spectra are sparse, the expected IR absorption bands can be predicted based on the functional groups present. These are critical for rapid quality checks.

  • ~1340-1360 cm⁻¹ and ~1160-1170 cm⁻¹: Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.[5]

  • ~2950 cm⁻¹: C-H stretching vibrations from the alkane backbone.[5]

  • ~700-800 cm⁻¹: C-Cl stretching vibrations.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following standardized protocols are recommended for verifying the key physical properties.

Protocol for Specific Rotation Measurement

This protocol validates the crucial enantiomeric purity of the reagent.

  • Preparation: Accurately weigh approximately 50 mg of this compound. Quantitatively transfer it to a 10 mL volumetric flask.

  • Dissolution: Dissolve the solid in spectroscopic grade chloroform (CHCl₃) and fill to the mark. Ensure complete dissolution by gentle agitation. This creates a solution with a concentration (c) of 0.5 g/100 mL.

  • Measurement:

    • Calibrate a polarimeter using a blank (pure chloroform).

    • Fill a 1 dm (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at 20°C using the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL. The result should fall within the +89 to +91.4° range.

Workflow for Spectroscopic Analysis

The logical flow for confirming the reagent's identity via spectroscopy is outlined below. This represents a self-validating system where NMR and IR data provide complementary structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification prep_nmr Dissolve ~10-15 mg in 0.6 mL CDCl3 acq_nmr Acquire 1H & 13C NMR Spectra (≥300 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or thin film acq_ir Acquire IR Spectrum (FT-IR Spectrometer) prep_ir->acq_ir analysis_nmr Compare chemical shifts, couplings, and integrations to reference data. acq_nmr->analysis_nmr analysis_ir Identify characteristic S=O and C-H stretches. acq_ir->analysis_ir confirm Structural Confirmation & Purity Assessment analysis_nmr->confirm analysis_ir->confirm

Caption: Standard workflow for spectroscopic verification of the reagent's identity.

Conclusion

This compound is a well-characterized reagent whose utility in asymmetric synthesis is underpinned by its distinct physical and structural properties. Its solid nature, high melting point, and well-defined solubility facilitate its use in practical laboratory settings. Critically, its specific optical rotation serves as an immediate and reliable measure of its enantiomeric integrity. The detailed NMR and IR spectroscopic data provide a definitive structural fingerprint, allowing researchers to confirm the quality and identity of their material with high confidence. A thorough understanding and verification of these properties are essential for achieving reproducible and highly stereoselective outcomes in chemical synthesis.

References

  • Organic Syntheses Procedure, (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available at: [Link]

  • Organic Syntheses Procedure, (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available at: [Link]

  • Wikipedia, Oxaziridine. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a powerful and highly selective chiral oxidizing agent, pivotal in modern asymmetric synthesis.[1] Its efficacy in inducing stereoselectivity, particularly in the hydroxylation of enolates, is critically dependent on its well-defined three-dimensional structure.[2][3] This technical guide provides an in-depth, multi-technique approach to the complete structural elucidation of this reagent. We will detail the necessary synthetic protocols and explore the causality behind the application of various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on the precise stereochemical outcomes imparted by this class of reagents.

Introduction: The Significance of Structural Integrity

The ability of this compound to deliver an oxygen atom to a substrate with high facial selectivity is not accidental; it is a direct consequence of its rigid bicyclic camphor backbone, the stereochemistry of the oxaziridine ring, and the electronic influence of the dichloro substituents.[1] An unambiguous confirmation of its structure is the foundational requirement for its application in syntheses where enantiomeric purity is paramount.

The core of its reactivity lies in the strained three-membered oxaziridine ring, which acts as an electrophilic oxygen donor.[1][4] The camphor scaffold serves as a chiral auxiliary, creating a sterically defined environment that dictates the trajectory of the incoming substrate.[5] The 8,8-dichloro groups enhance the electrophilicity of the reagent, increasing its reactivity.[1] Therefore, a rigorous structural verification process must confirm not only the atomic connectivity but also the absolute configuration of all stereocenters.

Synthesis and Purification: Establishing a Foundation

The reliable elucidation of a compound's structure begins with a pure sample. The synthesis of this compound is typically achieved through a two-step process starting from the corresponding camphorsulfonylimine.

Experimental Protocol: Synthesis

Step 1: Dichlorination of the Sulfonylimine The precursor, (+)-(camphorsulfonyl)imine, undergoes electrophilic chlorination. This step introduces the two chlorine atoms at the C8 position of the camphor framework.[1]

  • In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve (+)-(camphorsulfonyl)imine in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution in an ice-water bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or 1,3-dichloro-5,5-dimethylhydantoin, portion-wise while monitoring the internal temperature.[6]

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding ice-cold water.

  • Isolate the resulting (+)-(8,8-Dichlorocamphorylsulfonyl)imine product by filtration, wash with water, and dry under vacuum.[6]

Step 2: Oxidation to the Oxaziridine The purified sulfonylimine is then oxidized to form the final oxaziridine product.

  • Dissolve the (+)-(8,8-Dichlorocamphorylsulfonyl)imine in a biphasic solvent system, often consisting of toluene and an aqueous buffer.

  • Add a robust oxidizing agent. While meta-chloroperoxybenzoic acid (m-CPBA) is effective, a buffered solution of potassium peroxymonosulfate (Oxone®) is a common and safer alternative.[7]

  • Stir the mixture vigorously until the starting imine is consumed (monitored by TLC).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from an ethanol/ethyl acetate mixture, to yield the final product as a white solid.[6]

Spectroscopic Verification of Connectivity

Once a pure sample is obtained, the next phase is to confirm its molecular formula and the connectivity of the atoms using a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Causality: The primary role of MS in this context is to confirm the molecular weight and elemental composition of the synthesized molecule. This provides the first piece of evidence that the desired chlorination and oxidation steps were successful.

Expected Data: The molecular formula for this compound is C₁₀H₁₃Cl₂NO₃S.[1][8]

Parameter Expected Value
Molecular FormulaC₁₀H₁₃Cl₂NO₃S
Molecular Weight298.19 g/mol
Exact Mass296.9915 (for ³⁵Cl isotopes)

High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from potential byproducts. The characteristic isotopic pattern of the two chlorine atoms (an M, M+2, and M+4 pattern with an approximate ratio of 9:6:1) provides definitive evidence for the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation: The published spectral data for (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine provides the following characteristic signals[6]:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.16singlet3HMethyl group
1.48singlet3HMethyl group
1.86–2.18multiplet3HCamphor ring protons
2.30–2.40multiplet1HCamphor ring proton
2.73doublet (J = 3.9 Hz)1HCamphor ring proton
3.23doublet (J = 14 Hz)1HCH₂-SO₂ proton
3.45doublet (J = 14 Hz)1HCH₂-SO₂ proton

The two singlets at 1.16 and 1.48 ppm are characteristic of the two geminal methyl groups on the camphor backbone. The pair of doublets at 3.23 and 3.45 ppm form an AB quartet, typical for the diastereotopic protons of the CH₂-SO₂ group, confirming the rigid, chiral environment.

¹³C NMR Spectroscopy The carbon NMR spectrum confirms the number of unique carbon atoms and provides insight into their hybridization and functional group.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

Data Interpretation: Published ¹³C NMR data confirms the presence of ten distinct carbon signals, consistent with the molecular structure[6]:

Chemical Shift (δ, ppm) Assignment
21.9Methyl Carbon
23.31Methyl Carbon
25.3Methylene Carbon (ring)
26.8Methylene Carbon (ring)
47.3Methylene Carbon (CH₂-SO₂)
49.4Quaternary Carbon (bridgehead)
54.6Methine Carbon (ring)
62.5Quaternary Carbon (bridgehead)
86.1Dichloro-substituted Carbon (C-Cl₂)
99.1Oxaziridine Carbon

The downfield shifts at 86.1 ppm and 99.1 ppm are particularly diagnostic. The signal at 86.1 ppm is characteristic of the carbon atom bearing the two chlorine atoms, while the signal at 99.1 ppm is indicative of the carbon atom within the highly strained and electron-deficient oxaziridine ring.

Determination of Absolute Stereochemistry

While NMR and MS confirm the chemical constitution, they do not inherently reveal the absolute three-dimensional arrangement of the atoms. For a chiral reagent, this is the most critical piece of information.

Chiroptical Methods

Causality: Chiroptical techniques, such as measuring the specific rotation, provide experimental proof of the enantiomeric nature of the synthesized compound. A non-zero optical rotation confirms that the sample is chiral and not a racemic mixture.

Experimental Protocol:

  • Prepare a solution of the compound with a precisely known concentration (e.g., c = 0.5 in chloroform).

  • Use a polarimeter to measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm).

Data Interpretation: The reported specific rotation for the (+)-enantiomer is [α]²⁰/D +89 ± 3° (c = 0.5% in chloroform).[8] Observing a value in this range is a strong indicator that the synthesis has yielded the correct enantiomer. The enantiomeric counterpart, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, exhibits a specific rotation of approximately -92.3°.[6]

X-Ray Crystallography (The Gold Standard)

Causality: Single-crystal X-ray diffraction is the only technique that provides an unambiguous, direct observation of the three-dimensional structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all chiral centers.

Workflow: The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The absolute configuration is typically determined using anomalous dispersion effects (e.g., the Flack parameter).

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a self-validating system, where each step builds upon the last to create a complete and trustworthy picture of the molecule.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a convergence of evidence from multiple analytical techniques. Synthesis and purification provide the necessary high-quality material. Mass spectrometry and NMR spectroscopy confirm the fundamental molecular formula and atomic framework. Finally, chiroptical methods and the definitive technique of X-ray crystallography establish the absolute stereochemistry, which is the ultimate determinant of this reagent's function in asymmetric synthesis. Adherence to this rigorous, multi-faceted approach ensures the reliability and reproducibility of stereoselective transformations performed using this invaluable chiral oxidant.

References

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

  • Davis, F. A., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, Coll. Vol. 9, p.212 (1998); Vol. 74, p.225 (1997). [Link]

  • Armstrong, A., & Pullin, R. D. C. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2638. [Link]

  • Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, Coll. Vol. 8, p.110 (1993); Vol. 69, p.158 (1990). [Link]

  • Wikipedia contributors. (2023, December 2). Oxaziridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Meladinis, V., Verfürth, U., & Herrmann, R. (1990). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 45(12), 1689-1694. [Link]

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The Advent of Chiral Oxidation: A Technical Guide to Camphorsulfonyl Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Asymmetric Oxidation

In the landscape of modern organic synthesis, the ability to selectively introduce functionality in a stereocontrolled manner is paramount. This is particularly true in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of synthetic challenges, the asymmetric oxidation of prochiral substrates to afford enantiomerically enriched products has long been a focal point of research. The development of reagents capable of delivering an oxygen atom with high fidelity to one of two enantiotopic faces of a substrate has revolutionized the synthesis of complex chiral molecules. This guide delves into the discovery, history, and application of a class of reagents that has become a cornerstone in this field: the camphorsulfonyl oxaziridines.

The Genesis of N-Sulfonyloxaziridines: The Pioneering Work of Franklin A. Davis

While oxaziridines were first reported in the mid-1950s, their synthetic utility was significantly expanded in the late 1970s and early 1980s through the seminal work of Franklin A. Davis and his research group.[1][2] They introduced the class of N-sulfonyloxaziridines, which proved to be stable, electrophilic, and highly effective oxygen transfer agents.[2][3] These reagents, now commonly referred to as "Davis' oxaziridines," overcame many of the limitations of earlier oxidizing agents, offering a neutral and aprotic method for a variety of transformations.[4][5]

The true breakthrough in asymmetric oxidation came with the development of chiral, non-racemic N-sulfonyloxaziridines derived from natural products. By tethering the oxaziridine moiety to a chiral scaffold, Davis envisioned a reagent that could induce asymmetry in the substrate. The readily available and inexpensive monoterpene camphor provided an ideal chiral auxiliary.[6] This led to the synthesis of the enantiomerically pure camphorsulfonyl oxaziridines , which have since become indispensable tools for asymmetric hydroxylation and other stereoselective oxidations.[7][8]

Synthesis of Camphorsulfonyl Oxaziridines: A Practical Approach

The synthesis of camphorsulfonyl oxaziridines is a well-established and scalable process, starting from the readily available enantiomers of 10-camphorsulfonic acid.[9][10] The general synthetic strategy involves the conversion of the sulfonic acid to the corresponding sulfonamide, followed by condensation to form a sulfonylimine, which is then oxidized to the desired oxaziridine.

A key feature of the oxidation step is its remarkable diastereoselectivity. Oxidation of the camphorsulfonylimine occurs preferentially from the endo face of the C=N double bond due to steric hindrance from the camphor skeleton, resulting in the formation of a single oxaziridine diastereomer.[2][9]

Experimental Protocol: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This protocol is adapted from the procedure reported by Davis and coworkers.[9]

Step 1: Preparation of (+)-(1S)-10-Camphorsulfonamide

  • In a well-ventilated fume hood, cautiously add phosphorus pentachloride to a stirred solution of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture to facilitate the formation of the sulfonyl chloride.

  • After cooling, carefully quench the reaction mixture with ice-water.

  • Separate the organic layer and treat it with concentrated ammonium hydroxide to form the sulfonamide.

  • Isolate the crude sulfonamide by filtration and wash with cold water. The product is often of sufficient purity for the next step.[9]

Step 2: Preparation of (-)-(Camphorsulfonyl)imine

  • Dissolve the (+)-(1S)-10-camphorsulfonamide in a suitable solvent such as toluene.

  • Add a dehydrating agent (e.g., anhydrous magnesium sulfate) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the imine formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the mixture and concentrate the filtrate to obtain the crude (-)-(camphorsulfonyl)imine.

Step 3: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

  • Dissolve the crude (-)-(camphorsulfonyl)imine in a biphasic solvent system, typically toluene and water.

  • Add a buffered aqueous solution of potassium peroxymonosulfate (Oxone®). A buffer, such as potassium carbonate, is crucial to maintain a basic pH and prevent decomposition of the product.[2]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.[9]

  • Once the oxidation is complete, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, which can be further purified by recrystallization.

Mechanism of Asymmetric Hydroxylation: An SN2-type Oxygen Transfer

The most significant application of camphorsulfonyl oxaziridines is the asymmetric α-hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds.[8][9] This transformation is of immense value in the synthesis of natural products and pharmaceuticals.

The currently accepted mechanism for this reaction involves an SN2-type attack of the nucleophilic enolate on the electrophilic oxygen atom of the oxaziridine.[8][11] This concerted process is characterized by a transition state where the cleavage of the N-O bond is more advanced than the formation of the C-O bond.[12]

The stereochemical outcome of the reaction is dictated by the steric environment of the camphor backbone. The bulky camphor skeleton effectively shields one face of the oxaziridine ring, directing the incoming enolate to attack from the less hindered face.[6] An "open" transition state model is generally invoked, where steric interactions between the substituents on the enolate and the camphor scaffold determine the facial selectivity.[8]

Applications in Drug Development and Total Synthesis

The high stereoselectivity and operational simplicity of camphorsulfonyl oxaziridines have led to their widespread adoption in complex molecule synthesis.

Asymmetric Hydroxylation of Enolates: This remains the premier application. The ability to generate chiral α-hydroxy ketones, esters, and amides with high enantiomeric excess has been instrumental in the synthesis of numerous biologically active compounds.[8] For instance, this methodology was a key step in the total syntheses of the potent anticancer agent Taxol by the Holton and Wender groups.[1]

Substrate TypeBaseEnantiomeric Excess (% ee)
Trisubstituted Ketone EnolatesSodium Hexamethyldisilazide (NaHMDS)60-95%
Tetrasubstituted Ketone EnolatesSodium Hexamethyldisilazide (NaHMDS)21-30%
Ester EnolatesLithium Diisopropylamide (LDA)Generally high
Amide EnolatesLithium Diisopropylamide (LDA)Up to 99%
Data compiled from various sources, primarily the work of F.A. Davis and coworkers.[5][8]

Oxidation of Other Nucleophiles: Beyond enolates, camphorsulfonyl oxaziridines are effective for the asymmetric oxidation of a range of other nucleophiles, including:

  • Sulfides to sulfoxides: This reaction provides a route to chiral sulfoxides, which are valuable as chiral auxiliaries and in medicinal chemistry.[9][13]

  • Selenides to selenoxides: Similar to sulfides, this provides access to chiral selenium compounds.[9]

  • Organometallic reagents to alcohols and phenols: The oxidation of Grignard and organolithium reagents offers a direct route to chiral alcohols and phenols.[9]

Mild Oxidation in Sensitive Systems: The neutral and aprotic nature of camphorsulfonyl oxaziridines makes them suitable for oxidations in the presence of sensitive functional groups. A notable example is their use as a non-aqueous oxidizing agent in oligonucleotide synthesis, where they offer an alternative to the standard iodine-based oxidants that can be detrimental to certain modified nucleobases.[14]

Visualization of Key Processes

Synthesis of Camphorsulfonyl Oxaziridine

Synthesis cluster_0 Synthesis Pathway Camphorsulfonic Acid Camphorsulfonic Acid Sulfonyl Chloride Sulfonyl Chloride Camphorsulfonic Acid->Sulfonyl Chloride PCl5 or SOCl2 Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide NH4OH Sulfonylimine Sulfonylimine Sulfonamide->Sulfonylimine Dehydration Camphorsulfonyl Oxaziridine Camphorsulfonyl Oxaziridine Sulfonylimine->Camphorsulfonyl Oxaziridine Oxone®

Caption: Synthetic route to camphorsulfonyl oxaziridines.

Asymmetric Hydroxylation Workflow

Hydroxylation cluster_1 Asymmetric Hydroxylation Prochiral Ketone Prochiral Ketone Enolate Formation Enolate Formation Prochiral Ketone->Enolate Formation Base (e.g., LDA) Asymmetric Oxidation Asymmetric Oxidation Enolate Formation->Asymmetric Oxidation (+)-CSO Chiral α-Hydroxy Ketone Chiral α-Hydroxy Ketone Asymmetric Oxidation->Chiral α-Hydroxy Ketone Workup

Caption: Workflow for asymmetric hydroxylation of a ketone.

Conclusion and Future Outlook

The discovery and development of camphorsulfonyl oxaziridines by Franklin A. Davis marked a pivotal moment in the field of asymmetric synthesis. These stable, accessible, and highly stereoselective reagents have provided chemists with a powerful tool for the enantioselective introduction of hydroxyl groups and the oxidation of various other nucleophiles. Their impact is evident in the numerous total syntheses and drug discovery programs that have utilized this technology. As the demand for enantiomerically pure compounds continues to grow, the legacy of camphorsulfonyl oxaziridines is certain to endure, and the principles of their design will continue to inspire the development of new generations of asymmetric reagents.

References

  • Lal, S., Sheppard, A. C., Kumar, A., & Davis, F. A. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 73, 143. Available from: [Link]

  • Efficient Enantioselective Oxidation: The Role of Camphorsulfonyl Oxaziridine. (2025). PharmaChem. Available from: [Link]

  • Oxaziridine - Wikipedia. (n.d.). In Wikipedia. Available from: [Link]

  • Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8079–8103. Available from: [Link]

  • Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. (n.d.). Glen Research. Available from: [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. Available from: [Link]

  • Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. (2015). Request PDF on ResearchGate. Available from: [Link]

  • Wang, D., & Li, Z. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2643. Available from: [Link]

  • Lewis, T., Gala, D., Mergelsberg, I., Scherer, D., Buckley, J., DiBenedetto, D., & Davis, F. A. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 73, 124. Available from: [Link]

  • Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8079–8103. Available from: [Link]

  • Davis Oxidation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Davis, F. A., Towson, J. C., Weismiller, M. C., Lal, S., & Carroll, P. J. (1988). Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties. Journal of the American Chemical Society, 110(25), 8477–8482. Available from: [Link]

  • Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. (No direct link available from search results, but this is a highly cited review by the original author).
  • Page, P. C. B., Heer, J. P., Bethell, D., Lund, A., Collington, E. W., & Andrews, D. M. (1997). A Convenient Procedure for the Preparation of Camphorsulfonyl Oxaziridines. The Journal of Organic Chemistry, 62(17), 6093–6094. Available from: [Link]

  • Davis reagent - Wikipedia. (n.d.). In Wikipedia. Available from: [Link]

  • The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Davis, F. A., Lal, S. G., & Durst, H. D. (1988). Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. The Journal of Organic Chemistry, 53(21), 5004–5007. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a powerful and versatile chiral oxidizing agent, indispensable in modern asymmetric synthesis.[1] Derived from camphor, this compound belongs to the class of N-sulfonyloxaziridines, which are renowned for their ability to effect enantioselective oxidations.[2][3] The strategic placement of two chlorine atoms at the 8-position of the camphor scaffold enhances its electron-withdrawing properties and steric bulk, which are pivotal for its reactivity and selectivity.[1] This guide provides a comprehensive overview of the spectroscopic data that is essential for the verification and quality control of this crucial reagent, aimed at researchers, scientists, and professionals in drug development.

The primary application of this compound lies in its capacity as a chiral electrophilic oxidizing agent. It is particularly effective in the asymmetric hydroxylation of enolates to produce enantiomerically enriched α-hydroxy carbonyl compounds, a key transformation in the synthesis of many biologically active molecules and pharmaceutical intermediates.[1][2][4] Furthermore, it is employed in the enantioselective oxidation of sulfides to sulfoxides and the functionalization of indoles.[1] Given its role in establishing chirality, rigorous characterization of this reagent is paramount to ensure the desired stereochemical outcome in a synthetic sequence.

This technical guide will delve into the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will present and interpret the spectral data, provide detailed experimental protocols for sample preparation, and offer insights into how this data collectively confirms the structure and purity of the compound.

Molecular Structure and Properties

PropertyValue
IUPAC Name (1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane 3,3-dioxide[1]
CAS Number 127184-05-8[1]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[1]
Molecular Weight 298.19 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point 182–186°C[2]
Optical Rotation [α]²⁰/D +91.4° (c 0.5, CHCl₃)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a series of distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
1.16s3 HMethyl group
1.48s3 HMethyl group
1.86–2.18m3 HCamphor ring protons
2.30–2.40m1 HCamphor ring proton
2.73d, J = 3.9 Hz1 HCamphor ring proton
3.23d, J = 14 Hz1 HCH₂SO₂
3.45d, J = 14 Hz1 HCH₂SO₂

Interpretation: The two singlets at 1.16 and 1.48 ppm are characteristic of the two diastereotopic methyl groups on the camphor skeleton. The complex multiplet between 1.86 and 2.40 ppm arises from the methylene and methine protons of the bicyclic camphor framework. The two doublets at 3.23 and 3.45 ppm, with a large geminal coupling constant of 14 Hz, are indicative of the diastereotopic protons of the methylene group adjacent to the sulfonyl group. This distinct AB quartet is a hallmark of the rigid bicyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)Assignment
21.9Methyl carbon
23.31Methyl carbon
25.3Methylene carbon
26.8Methylene carbon
47.3Methine carbon
49.4Quaternary carbon
54.6Quaternary carbon
62.5Methylene carbon (CH₂SO₂)
86.1Dichloro-substituted carbon
99.1Oxaziridine carbon

Interpretation: The signals at 21.9 and 23.31 ppm correspond to the two methyl carbons. The peaks in the range of 25.3 to 62.5 ppm are assigned to the various methylene, methine, and quaternary carbons of the camphor framework. The downfield signal at 86.1 ppm is characteristic of the carbon atom bearing the two chlorine atoms. The most downfield signal at 99.1 ppm is assigned to the carbon atom of the oxaziridine ring, which is highly deshielded due to the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1356Asymmetric SO₂ stretch
~1165Symmetric SO₂ stretch

Interpretation: The two strong absorption bands around 1356 cm⁻¹ and 1165 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. The presence of these strong bands is a key indicator of the N-sulfonyloxaziridine structure. Other absorptions corresponding to C-H and C-C bond vibrations of the camphor skeleton are also present but are generally less informative for routine characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques such as electrospray ionization (ESI) can be used to determine the molecular weight.

Expected Molecular Ion: The expected molecular weight of C₁₀H₁₃Cl₂NO₃S is 298.19 g/mol .[1] In a high-resolution mass spectrum, one would expect to observe the molecular ion peak [M]+ or protonated molecule [M+H]+ with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a clean pipette.

  • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Place the NMR tube in the spectrometer for analysis.

Rationale: CDCl₃ is a common solvent for NMR analysis of non-polar to moderately polar organic compounds and is known to be a good solvent for this oxaziridine.[5] The concentration is chosen to provide a good signal-to-noise ratio in a reasonable acquisition time.

Sample Preparation for IR Spectroscopy

Objective: To prepare a sample of this compound for analysis by Fourier-transform infrared (FTIR) spectroscopy.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet die

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar.

  • Continue grinding until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent in the mid-IR region and provides a non-absorbing matrix for the analyte.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Product Verified Reagent Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Figure 1. A workflow diagram illustrating the synthesis, purification, spectroscopic analysis, and data interpretation for the verification of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry is a critical aspect of quality control for this important chiral oxidizing agent. A thorough analysis of the data obtained from these techniques provides unambiguous confirmation of the compound's structure and an assessment of its purity. For researchers in synthetic organic chemistry and drug development, a comprehensive understanding of this spectroscopic data is essential for ensuring the reliability and reproducibility of their synthetic endeavors. The data and protocols presented in this guide serve as a valuable resource for the effective characterization of this reagent.

References

  • Organic Syntheses Procedure, (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available at: [Link].

  • ResearchGate, (+)‐(2R,8aR)‐[(8,8‐Dimethoxycamphoryl)Sulfonyl]Oxaziridine and (+)‐(2R,8aR)‐[(8,8‐Dichlorocamphoryl)Sulfonyl]Oxaziridine. Available at: [Link].

  • Wikipedia, Oxaziridine. Available at: [Link].

  • Organic Syntheses Procedure, (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available at: [Link].

Sources

CAS number for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

This guide provides a comprehensive technical overview of this compound, a powerful and versatile chiral oxidizing agent. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the reagent's synthesis, mechanistic principles, and key applications, supported by detailed protocols and field-proven insights.

Introduction and Significance

This compound is a member of the N-sulfonyloxaziridine class of reagents, which are renowned for their ability to function as neutral, aprotic, and selective oxidizing agents[1][2]. Derived from naturally abundant camphor, this specific derivative is distinguished by the presence of two chlorine atoms at the C8 position of the camphor scaffold. These dichloro-substituents enhance the reagent's electron-withdrawing properties and steric bulk, which are critical for its reactivity and the high levels of stereoselectivity it imparts in asymmetric oxidations[3].

Its primary utility lies in the enantioselective oxidation of various nucleophilic substrates. The most prominent application is the asymmetric α-hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of complex, biologically active molecules[1][2]. The reagent is also highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides[2][3]. Due to its reliability and the high enantiomeric excesses (ee) it typically achieves, it has become an indispensable tool in modern asymmetric synthesis.

Physicochemical Properties and Identification

A summary of the key properties of this compound is provided below. This data is essential for proper identification, handling, and experimental design.

PropertyValue
CAS Number 127184-05-8[3]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[3]
Molecular Weight 298.19 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 181-186 °C[5]
Optical Activity [α]²⁰/D +89±3°, c = 0.5% in chloroform
Storage Temperature 2-8°C[5]
Synonyms (+)-3,3-Dichloro-2,N-epoxy-exo-10,2-bornanesultam[5]

Synthesis and Preparation

The preparation of this compound is a well-established procedure, typically involving the oxidation of the corresponding N-sulfonylimine (sulfonimine) intermediate. The synthesis is robust and can be performed on a multi-gram scale.

Synthetic Workflow

The overall process begins with the functionalization of camphor, leading to the key sulfonimine precursor, which is then oxidized to the final oxaziridine product. The oxidation step is crucial and is often accomplished using a peracid, such as 3-chloroperbenzoic acid (m-CPBA), which provides the oxaziridine in a short reaction time of approximately 4 hours[1].

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A (+)-Camphor Derivative B (+)-[(8,8-Dichlorocamphoryl)sulfonyl]imine A->B Multi-step synthesis C This compound B->C Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Oxidation of the Sulfonimine

The following protocol is adapted from established literature procedures for the oxidation of the N-sulfonylimine precursor[1].

Caution: Reactions involving peracids should be conducted behind a safety shield in a well-ventilated fume hood. Peroxides are potentially explosive and should be handled with care.

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve the (+)-[(8,8-Dichlorocamphoryl)sulfonyl]imine in an appropriate solvent such as methylene chloride.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Oxidant Addition: Slowly add a solution of 3-chloroperbenzoic acid (m-CPBA) in methylene chloride to the cooled imine solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting imine (e.g., Rf = 0.34) and the appearance of the oxaziridine product (e.g., Rf = 0.51) using methylene chloride as the eluent[1].

  • Workup: Once the reaction is complete (typically 4-6 hours), quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Stir vigorously until a peroxide test strip indicates the absence of residual peroxides.

  • Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure, ensuring the bath temperature remains below 40°C.

  • Crystallization and Isolation: Crystallization may occur during solvent removal. Add a non-polar solvent like hexane to the resulting slurry to precipitate the product fully. Collect the solid product by suction filtration, wash with cold hexane, and dry to yield this compound as a white solid[1].

Mechanism of Asymmetric Oxidation

The oxidizing power of N-sulfonyloxaziridines stems from the strained three-membered ring containing an electrophilic oxygen atom[3][6]. The mechanism involves the nucleophilic attack of the substrate onto the oxaziridine oxygen, followed by the cleavage of the weak O-N bond. This process is driven by the release of ring strain and the formation of a stable sulfonylimine byproduct[6].

The stereochemical outcome of the reaction is dictated by the chiral camphor backbone. The substrate approaches the oxaziridine oxygen from the sterically least hindered face, leading to a highly predictable and enantioselective oxygen transfer.

G cluster_mech Mechanism of Oxygen Transfer Nu Nucleophile (e.g., Enolate, Sulfide) Oxaziridine Nu->Oxaziridine Nucleophilic Attack on O TS [Transition State]* Oxaziridine->TS Product Oxidized Product (Nu-O) TS->Product Byproduct Sulfonylimine Byproduct TS->Byproduct

Caption: Generalized mechanism of oxidation by the oxaziridine reagent.

Applications in Asymmetric Synthesis

This reagent is a cornerstone for several critical asymmetric transformations in organic synthesis.

Asymmetric α-Hydroxylation of Enolates

The synthesis of enantiomerically enriched α-hydroxy carbonyl compounds is a primary application[1][2]. The reaction involves the deprotonation of a ketone, ester, or other carbonyl compound to form a prochiral enolate, which is then oxidized by this compound. This reagent is particularly effective for the hydroxylation of tetralone enolates that do not possess an 8-methoxy substituent[1].

SubstrateProduct ConfigurationYield (%)ee (%)
2-Phenyl-1-tetralone(R)-α-Hydroxy ketone9495
2-Propionyl-1-tetralone(S)-α-Hydroxy ketone9589
(R)-Propiophenone(R)-α-Hydroxy propiophenone7377

Data compiled from representative examples in the literature.[3]

Asymmetric Oxidation of Sulfides to Sulfoxides

Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis[7]. This compound provides a reliable method for the direct, enantioselective oxidation of prochiral sulfides to their corresponding sulfoxides with good to excellent enantioselectivity[2][3]. The reaction is typically clean and proceeds under mild conditions.

Other Asymmetric Oxidations

The utility of this reagent extends to other transformations, including:

  • Oxidation of Selenides: Formation of chiral selenoxides[1][2].

  • Indole Functionalization: As demonstrated in the synthesis of the trigonoliimine family of natural products[6].

  • Oxidation of Sulfenimines: Leading to the formation of sulfinimines[1].

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the solid powder, a dust mask (e.g., type N95) is recommended to prevent inhalation.

  • Storage: The reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C[5]. This prevents degradation and maintains its reactivity.

  • Hazards: While generally stable, N-sulfonyloxaziridines can undergo exothermic decomposition at elevated temperatures. Thermal analysis has shown potential decomposition between 165–190°C[3]. Avoid heating the neat compound and always run reactions on a small scale first, especially if they are new or unfamiliar[1].

Conclusion

This compound is a highly effective and reliable chiral oxidizing agent with a broad scope of application in modern organic synthesis. Its ability to deliver high enantioselectivity in the oxidation of enolates, sulfides, and other nucleophiles makes it an invaluable tool for the construction of complex chiral molecules. With well-documented procedures for its synthesis and application, coupled with predictable stereochemical outcomes, it remains a reagent of choice for synthetic chemists in both academic and industrial research.

References

  • Chen, B-C., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Rassias, G. A., & White, J. D. (2014). Advances in the Chemistry of Oxaziridines. Israel Journal of Chemistry. Available at: [Link]

  • Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Wikipedia. Oxaziridine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cenmed Enterprises. This compound Product Information. Cenmed Enterprises. Available at: [Link]

  • Carreño, M. C., et al. (2006). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications. Available at: [Link]

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An In-depth Technical Guide to N-Sulfonyloxaziridines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Powerful Oxidizing Agent

In the landscape of synthetic organic chemistry, the ability to selectively introduce oxygen into molecules is of paramount importance for the construction of complex architectures, particularly in the fields of drug development and natural product synthesis. Among the arsenal of oxidizing agents available to chemists, N-sulfonyloxaziridines have emerged as a uniquely powerful and versatile class of reagents. First developed and popularized by Franklin A. Davis and his research group in the late 1970s and early 1980s, these compounds, often referred to as "Davis oxaziridines", are stable, electrophilic, and aprotic sources of neutral oxygen.[1][2][3]

What sets N-sulfonyloxaziridines apart is their remarkable ability to act exclusively as oxygen transfer reagents, avoiding many of the side reactions associated with other oxidants.[1] Their high degree of stereoselectivity, especially in chiral forms, has made them indispensable for the asymmetric synthesis of complex molecules.[1][3] This guide provides an in-depth exploration of the synthesis, mechanisms, and broad applications of N-sulfonyloxaziridines, offering both foundational knowledge and practical insights for researchers and professionals in the chemical sciences.

The Synthesis of N-Sulfonyloxaziridines: Crafting the Reagent

The general and most common method for synthesizing N-sulfonyloxaziridines involves a two-step process: the condensation of a sulfonamide with an aldehyde to form an N-sulfonylimine, followed by the oxidation of this imine to the corresponding oxaziridine.[2]

General Synthesis Pathway

The initial step, the formation of the N-sulfonylimine, is typically achieved by reacting a sulfonamide (R-SO₂NH₂) with an aldehyde, often under acidic conditions to facilitate the condensation.[2][4] The subsequent and crucial step is the oxidation of the carbon-nitrogen double bond of the imine. While the original procedures utilized meta-chloroperoxybenzoic acid (m-CPBA) with a phase transfer catalyst, a more prevalent, cost-effective, and practical method now employs buffered potassium peroxymonosulfate, commercially known as Oxone®.[1][2][5] More recently, the use of sodium hypochlorite has also been reported as an environmentally friendly alternative.[6]

Synthesis of Chiral N-Sulfonyloxaziridines

A significant breakthrough in the field was the development of chiral N-sulfonyloxaziridines, which are instrumental in asymmetric synthesis. The most widely used chiral variants are derived from camphor.[1] The synthesis of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, a prominent example, begins with the readily available (1S)-(+)-10-camphorsulfonic acid.[7] A key feature of this synthesis is the sterically hindered nature of the camphor backbone, which directs the oxidation to occur from the endo face of the C=N double bond of the intermediate camphorsulfonylimine.[2][8] This steric control results in the formation of a single oxaziridine isomer, obviating the need for diastereomeric separation.[2][7]

Experimental Protocol: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This protocol is adapted from established literature procedures.[7]

Materials:

  • (1S)-(+)-10-Camphorsulfonic acid

  • Thionyl chloride or Phosphorus pentachloride

  • Ammonium hydroxide

  • An appropriate aldehyde (e.g., benzaldehyde for a generic Davis reagent)

  • Potassium peroxymonosulfate (Oxone®)

  • Sodium bicarbonate

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of the Sulfonamide: (1S)-(+)-10-Camphorsulfonic acid is converted to its corresponding sulfonyl chloride using thionyl chloride or PCl₅. The crude sulfonyl chloride is then carefully reacted with ammonium hydroxide to yield the camphorsulfonamide. This two-step, one-pot procedure can be highly efficient.[7]

  • Formation of the N-Sulfonylimine: The camphorsulfonamide is condensed with an aldehyde under acidic conditions. For example, reaction with benzaldehyde in the presence of an acid catalyst will yield the corresponding N-(camphorylsulfonyl)imine.

  • Oxidation to the Oxaziridine: The N-sulfonylimine is dissolved in a suitable solvent like dichloromethane. A buffered aqueous solution of Oxone® (a mixture of Oxone® and sodium bicarbonate) is added portion-wise at low temperature (e.g., 0 °C). The reaction is stirred vigorously until the imine is consumed (monitored by TLC).

  • Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting solid crude product is then purified by recrystallization, typically from ethanol or a hexane/ethyl acetate mixture, to yield the pure N-sulfonyloxaziridine as a stable, crystalline solid.

Reactivity and Mechanism: The Art of Oxygen Transfer

The synthetic utility of N-sulfonyloxaziridines stems from the high ring strain of the three-membered oxaziridine ring, which leads to a weak N-O bond.[1] This inherent strain facilitates the electrophilic transfer of the oxygen atom to a wide range of nucleophiles.[1][8]

The SN2-type Mechanism

The transfer of oxygen from an N-sulfonyloxaziridine to a nucleophile is generally accepted to proceed via an SN2-type mechanism.[9][10][11] In this process, the nucleophile attacks the electrophilic oxygen atom of the oxaziridine, leading to the cleavage of the weak N-O bond. This concerted step results in the formation of the oxygenated product and the corresponding N-sulfonylimine as a byproduct.

For the widely applied α-hydroxylation of carbonyl compounds, the reaction is initiated by the deprotonation of the carbonyl compound by a strong base to form an enolate.[9][10] This enolate then acts as the nucleophile, attacking the oxaziridine oxygen. The resulting intermediate, a hemiaminal, subsequently fragments to yield the desired α-hydroxy carbonyl compound and the sulfonimine.[9][10]

Factors Influencing Stereoselectivity

In asymmetric reactions using chiral N-sulfonyloxaziridines, the stereochemical outcome is dictated by the steric environment of the transition state. An "open" transition state model is commonly invoked to explain the observed stereoselectivity.[1][12] In this model, the enolate approaches the oxaziridine from the less sterically hindered face, away from the bulky camphor backbone of the reagent.[12] The choice of counterion for the enolate (e.g., lithium vs. sodium) can also significantly influence the enantiomeric excess of the product, with sodium enolates often providing better results.[12]

Key Applications in Organic Synthesis

N-Sulfonyloxaziridines are versatile reagents with a broad substrate scope.[4] Their applications span a multitude of oxidative transformations, proving invaluable in the synthesis of architecturally complex molecules.[4][8]

Asymmetric α-Hydroxylation of Carbonyl Compounds

Arguably the most significant application of chiral N-sulfonyloxaziridines is the asymmetric α-hydroxylation of enolates derived from ketones, esters, and amides.[1][2] This reaction provides a direct route to enantiomerically enriched α-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of many biologically active natural products and pharmaceuticals.[7] The use of camphorsulfonyl-derived oxaziridines often leads to high yields and excellent enantioselectivities.[1][12] This transformation has been famously employed in the total syntheses of complex molecules like Taxol.[1][3]

Oxidation of Heteroatoms

N-Sulfonyloxaziridines are highly effective for the oxidation of various heteroatoms.

  • Sulfides to Sulfoxides: The oxidation of sulfides to sulfoxides can be achieved with high efficiency and chemoselectivity, with minimal over-oxidation to the corresponding sulfones.[2][9] Chiral N-sulfonyloxaziridines can induce asymmetry in this transformation, providing a route to enantiomerically enriched sulfoxides, which are important chiral auxiliaries.[7][13]

  • Amines to N-Oxides: These reagents can also oxidize amines to their corresponding hydroxylamines or amine oxides.[2][9]

  • Other Heteroatoms: The oxidation of selenides to selenoxides and phosphines to phosphine oxides also proceeds readily.[8][9]

Other Important Transformations

Beyond enolate and heteroatom oxidation, the utility of N-sulfonyloxaziridines extends to:

  • Epoxidation of Alkenes: While requiring elevated temperatures, N-sulfonyloxaziridines can serve as epoxidizing agents for alkenes.[2][9]

  • C-H Oxidation: In certain contexts, these reagents can achieve the selective oxyfunctionalization of C-H bonds.[2]

Data Summary: Performance in Asymmetric Hydroxylation

The following table summarizes representative data for the asymmetric hydroxylation of various ketone enolates using (+)-(camphorylsulfonyl)oxaziridine, highlighting the high degree of stereocontrol achievable.

Ketone SubstrateEnolate Counterion% Yield% Enantiomeric Excess (ee)
PropiophenoneNa⁺8595
1-TetraloneNa⁺9092
2-Methyl-1-tetraloneNa⁺8885
DeoxybenzoinK⁺7590

Data compiled from representative literature.[12]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of N-Sulfonyloxaziridine Sulfonamide Sulfonamide (R-SO₂NH₂) Imine N-Sulfonylimine Sulfonamide->Imine Condensation (-H₂O) Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Oxaziridine N-Sulfonyloxaziridine Imine->Oxaziridine Oxidation Oxidant Oxidant (e.g., Oxone®) Oxidant->Oxaziridine G cluster_mechanism Mechanism of Enolate Hydroxylation Ketone Ketone/Ester Enolate Enolate Nucleophile Ketone->Enolate Base Base (e.g., NaHMDS) Base->Enolate TS SN2-type Transition State Enolate->TS Oxaziridine Chiral N-Sulfonyloxaziridine Oxaziridine->TS Hemiaminal Hemiaminal Intermediate TS->Hemiaminal Product α-Hydroxy Carbonyl Hemiaminal->Product Byproduct Sulfonimine Byproduct Hemiaminal->Byproduct

Caption: Mechanism for asymmetric α-hydroxylation of enolates.

Conclusion and Future Outlook

N-Sulfonyloxaziridines, pioneered by Franklin A. Davis, have solidified their place as indispensable reagents in the synthetic chemist's toolkit. Their stability, reliability, and, most importantly, their capacity for inducing high levels of stereoselectivity have enabled significant advancements in the asymmetric synthesis of complex molecules. The applications, particularly in the α-hydroxylation of carbonyl compounds and the oxidation of heteroatoms, are cornerstones of modern synthetic strategies.

Future research in this area will likely focus on the development of new, more reactive, and even more selective chiral oxaziridines. Furthermore, the expansion of catalytic systems, where the oxaziridine is generated in situ from a substoichiometric amount of a precursor, holds great promise for improving the sustainability and efficiency of these powerful transformations. [2][14]As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the legacy and utility of N-sulfonyloxaziridines are certain to endure and expand.

References

  • Oxaziridine - Wikipedia. Available at: [Link]

  • Davis oxidation - Wikipedia. Available at: [Link]

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  • Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis | Request PDF - ResearchGate. Available at: [Link]

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  • Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! - YouTube. Available at: [Link]

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  • 2026 Franklin A. Davis - Chemistry - Research.com. Available at: [Link]

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  • Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines - University of Windsor. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - PubMed Central. Available at: [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Available at: [Link]

  • Chemistry of oxaziridines. 9. Synthesis of 2-sulfonyl- and 2-sulfamyloxaziridines using potassium peroxymonosulfate (oxone) - ACS Publications. Available at: [Link]

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Introduction: The Unique Chemistry of a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of Oxaziridine Rings

Oxaziridines are a fascinating class of three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom in a strained ring.[1][2] First reported in the mid-1950s by Emmons, these molecules have garnered significant attention from the scientific community due to their unusual physical properties and distinctive reactivity.[1][3][4] The inherent ring strain, coupled with a relatively weak and polar N-O bond, imbues the oxaziridine ring with a unique chemical character, allowing it to function as a potent electrophilic transfer agent for either its oxygen or nitrogen atom.[1][5][6]

This dual reactivity, which is contrary to the typical nucleophilic nature of oxygen and nitrogen, makes oxaziridines exceptionally versatile reagents in modern organic synthesis.[1] Their applications range from stereoselective oxidations to complex aminations, playing a pivotal role in the synthesis of natural products and pharmaceuticals.[1] The development of stable, easy-to-handle N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s marked a turning point, establishing these "Davis reagents" as indispensable tools for synthetic chemists.[1][7][8]

This guide provides a comprehensive exploration of the core principles governing the stability and reactivity of the oxaziridine ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that dictate stability, the electronic and steric factors that control reaction pathways, and the practical methodologies for harnessing their synthetic potential.

Part 1: Structural Integrity and the Determinants of Stability

The utility of an oxaziridine in a synthetic context is intrinsically linked to its stability. While the ring strain makes them inherently reactive, their stability can be finely tuned through substitution, allowing for the design of reagents that are robust enough for isolation and storage yet reactive enough for specific chemical transformations.

Core Structural Features

The defining characteristic of the oxaziridine ring is its high barrier to nitrogen inversion. For typical N-alkyloxaziridines, this barrier ranges from 25 to 32 kcal/mol, a remarkably high value that prevents the interconversion of stereoisomers at room temperature.[1][4] This configurational stability is a cornerstone of their use in asymmetric synthesis, as it allows for the creation and application of reagents that are chiral solely at the nitrogen center.[1][4]

Key Factors Governing Oxaziridine Stability
  • The N-Substituent (The Primary Controller): The nature of the substituent on the nitrogen atom is the single most important factor influencing both stability and reactivity.

    • Electron-Withdrawing Groups (EWGs): Attaching a strong EWG, such as a sulfonyl (–SO₂R) or phosphinoyl (–P(O)R₂) group, significantly enhances the stability of the oxaziridine.[4][9] N-sulfonyloxaziridines are often crystalline solids that can be purified by chromatography and stored for extended periods.[4][7] This stabilization arises from the EWG pulling electron density from the nitrogen, which strengthens the ring framework.

    • N-H and N-Alkyl Groups: Oxaziridines with a hydrogen or a simple alkyl group on the nitrogen are generally less stable and more reactive.[3][4] N-H oxaziridines, in particular, are often highly reactive and must be prepared and used in situ due to their propensity for decomposition.[3][4]

    • N-Acyl Groups: The presence of an N-acyl group significantly lowers the barrier to nitrogen inversion (to ~10.3 kcal/mol) compared to N-alkyl groups, a phenomenon attributed to conjugation that stabilizes the planar transition state.[3]

  • Steric Hindrance: Increased steric bulk on the carbon and/or nitrogen substituents can enhance the kinetic stability of the oxaziridine ring. For instance, the highly hindered oxaziridine 140 (from 2,2,4,4-tetramethyl-3-pentanone) can be isolated and stored at room temperature for months, a stark contrast to the base-sensitive and less hindered cyclohexanespiro-3′-oxaziridine.[3][4]

  • Fluorination: The synthesis of perfluorinated oxaziridines, such as perfluoro-cis-2,3-dialkyloxaziridines, results in compounds with notable thermal stability.[3][4]

The interplay of these factors is summarized in the diagram below.

Diagram 1: Factors Influencing Oxaziridine Stability cluster_factors Key Stability Factors cluster_outcomes Resulting Properties Oxaziridine Oxaziridine Ring Core (C-N-O) N_Sub N-Substituent (Electronic Effects) Oxaziridine->N_Sub Dominant Factor Sterics Steric Hindrance (C & N Substituents) Oxaziridine->Sterics Fluorination Perfluorination Oxaziridine->Fluorination Stability Overall Stability (Isolable vs. In Situ) N_Sub->Stability Reactivity Reactivity Profile (O- vs. N-Transfer) N_Sub->Reactivity N_Inversion Nitrogen Inversion Barrier (Configurational Stability) N_Sub->N_Inversion Sterics->Stability Fluorination->Stability Diagram 2: Competing Reactivity Pathways cluster_conditions Controlling Factor: N-Substituent (R¹) cluster_pathways Reaction Pathways Oxaziridine Oxaziridine + Nucleophile (Nu⁻) EWG R¹ = Strong EWG (e.g., -SO₂R) Oxaziridine->EWG Small_R R¹ = Small Group (e.g., -H, -Boc) Oxaziridine->Small_R O_Transfer Oxygen Atom Transfer (Product = Nu-O) EWG->O_Transfer Favors Attack at Oxygen N_Transfer Nitrogen Atom Transfer (Product = Nu-NR¹) Small_R->N_Transfer Favors Attack at Nitrogen

Caption: The N-substituent dictates the outcome of nucleophilic attack on the oxaziridine ring.

A. Oxygen Atom Transfer (O-Transfer): The Domain of N-Sulfonyloxaziridines

This is the most well-characterized and widely utilized mode of oxaziridine reactivity. [3][4]When the nitrogen atom bears a potent electron-withdrawing group, particularly a sulfonyl group, the N-O bond is polarized, rendering the oxygen atom highly electrophilic and an excellent leaving group. [3][9] Mechanism: The reaction proceeds via a concerted, asynchronous SN2-type mechanism. [3][5][10]Computational and experimental studies indicate that in the transition state, cleavage of the N-O bond is more advanced than the formation of the new bond between the nucleophile and the oxygen atom. [3][5]This process generates a significant buildup of negative charge on the nitrogen atom, which is stabilized by the sulfonyl group. [3] Key Applications:

  • α-Hydroxylation of Enolates: Arguably the most important application of oxaziridines, this reaction provides a direct route to α-hydroxy ketones and esters. [3][10]It is a key step in the total synthesis of numerous complex natural products, including the anticancer drug Taxol. [1]* Oxidation of Heteroatoms: N-sulfonyloxaziridines efficiently oxidize a wide range of heteroatomic nucleophiles, including the oxidation of sulfides to sulfoxides, selenium nucleophiles, and secondary amines to hydroxylamines. [3][4][11]* Epoxidation of Alkenes: While less common for standard Davis reagents, epoxidation can be achieved at elevated temperatures. [3][4]More reactive quaternized oxaziridinium salts are highly efficient for epoxidation at ambient temperatures. [4][5]* Hydroxylation of C-H Bonds: Perfluorinated oxaziridines exhibit unique reactivity, hydroxylating unactivated C-H bonds with remarkable selectivity for tertiary positions and excellent retention of stereochemistry. [1]

B. Nitrogen Atom Transfer (N-Transfer): A Tool for Amination

When the nitrogen substituent is small (e.g., H, alkyl) or is a removable protecting group (e.g., Boc), nucleophilic attack occurs preferentially at the electrophilic nitrogen atom. [1][3][5][6]This pathway provides a valuable method for the formation of C-N and N-N bonds.

Key Applications:

  • Amination of Carbon Nucleophiles: Enolates can be aminated by N-H or N-Boc oxaziridines to produce α-amino ketones, although this can be complicated by competing aldol reactions with the aldehyde byproduct. [4][6]* Amination of Nitrogen Nucleophiles: The reaction of N-H oxaziridines with primary or secondary amines is a classical method for synthesizing hydrazines. [1]This reactivity has been refined through the development of more stable, protected oxaziridines that minimize side reactions. [12]

C. Rearrangements and Cycloadditions

Beyond simple atom transfer, the strained oxaziridine ring can undergo several types of rearrangements and cycloaddition reactions.

  • Photochemical and Radical Rearrangements: In the presence of UV light or single-electron transfer reagents, oxaziridines can undergo rearrangement via a radical mechanism. [1]Spirocyclic oxaziridines, for example, undergo ring expansion to yield lactams, a transformation whose stereochemical outcome is dictated by the orientation of the lone pair on the nitrogen atom. [1]* Thermal Rearrangement to Nitrones: Upon heating, oxaziridines can isomerize to their corresponding nitrone structures. [1]* [3+2] Cycloadditions: The strained ring can act as a three-atom component in cycloaddition reactions with heterocumulenes, alkenes, or alkynes, leading to the formation of unique five-membered heterocycles through either N-O or C-O bond cleavage. [1][5]

Part 3: Synthetic Methodologies and Workflows

A deep understanding of oxaziridine chemistry requires familiarity with the practical methods for their synthesis and application. The following section provides representative protocols and a workflow diagram for the synthesis of common oxaziridine classes.

Experimental Protocol 1: Synthesis of an N-Sulfonyloxaziridine (Davis Reagent)

This protocol describes a common and practical method for preparing a Davis-type reagent using potassium peroxymonosulfate (Oxone) as the oxidant. [4] Step 1: Formation of the N-Sulfonyl Imine

  • To a solution of an aromatic aldehyde (1.0 eq) and a sulfonamide (e.g., benzenesulfonamide, 1.0 eq) in a suitable solvent like toluene, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Fit the reaction vessel with a Dean-Stark trap to remove water azeotropically.

  • Heat the mixture to reflux until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-sulfonyl imine is often used in the next step without further purification.

Step 2: Oxidation to the Oxaziridine

  • Dissolve the crude N-sulfonyl imine in a solvent mixture (e.g., acetonitrile and water).

  • Prepare a buffered aqueous solution of Oxone (potassium peroxymonosulfate, ~2.0-3.0 eq) by dissolving it in water and adding a base like potassium carbonate to maintain a basic pH.

  • Cool the imine solution in an ice bath and add the buffered Oxone solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates complete consumption of the imine.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or flash column chromatography to yield the pure N-sulfonyloxaziridine.

Experimental Protocol 2: α-Hydroxylation of a Ketone Enolate

This protocol details the use of a Davis reagent for the synthesis of an α-hydroxy ketone. [3][10][13]

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the starting ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base dropwise to generate the enolate. Common choices include lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq). Stir for 30-60 minutes at -78 °C.

  • In a separate flask, dissolve the N-sulfonyloxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine, 1.2 eq) in anhydrous THF.

  • Add the solution of the oxaziridine dropwise to the cold enolate solution.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup by extracting with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the α-hydroxy ketone.

Synthetic Workflow Diagram

Diagram 3: General Synthetic Routes to Oxaziridines Imine Imine (R¹-CH=N-R²) Peracid Peracid (mCPBA) or Oxone® Imine->Peracid Oxidation Ketone Ketone / Aldehyde Sulfonamide Sulfonamide (R-SO₂NH₂) Ketone->Sulfonamide Condensation Ammonia_NaOCl NH₃ + NaOCl Ketone->Ammonia_NaOCl Amination/ Oxidation NSulfonyl_Imine N-Sulfonyl Imine Sulfonamide->NSulfonyl_Imine Amine Amine / Ammonia NH_Imine N-H Imine (Unstable) NSulfonyl_Imine->Peracid Oxidation NAlkyl_Ox N-Alkyl/Aryl Oxaziridine Peracid->NAlkyl_Ox NSulfonyl_Ox N-Sulfonyl Oxaziridine (Davis Reagent) Peracid->NSulfonyl_Ox NH_Ox N-H Oxaziridine (In Situ) Ammonia_NaOCl->NH_Ox

Caption: Common synthetic pathways to major classes of oxaziridine reagents.

Conclusion and Future Outlook

The oxaziridine ring represents a masterful blend of stability and controlled reactivity. Its chemistry is a testament to how subtle modifications in steric and electronic properties—primarily through the N-substituent—can profoundly alter a molecule's function, allowing it to be tailored for specific, high-value synthetic transformations. From their foundational role in the α-hydroxylation of carbonyls to their emerging applications in C-H functionalization and complex aminations, oxaziridines have solidified their status as indispensable reagents in the synthetic chemist's toolkit.

The future of oxaziridine chemistry is bright. Ongoing research is focused on the development of new catalytic systems to control stereoselectivity, the design of novel oxaziridine structures with unique reactivity profiles, and the expansion of their application in fields like late-stage functionalization and bioconjugation. [14]As our mechanistic understanding deepens, the rational design of next-generation oxaziridine reagents will undoubtedly unlock new and powerful strategies for the efficient construction of complex molecules.

References

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  • ResearchGate. (n.d.). General mechanism of electrophilic N‐transfer of oxaziridine for DAC... Retrieved from [Link]

  • University of East Anglia. (2010). New stable N-H oxaziridines - Synthesis and reactivity. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Oxaziridine cleavage with a low-valent nickel complex... Retrieved from [Link]

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]

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Methodological & Application

Asymmetric α-Hydroxylation of Carbonyl Compounds: A Protocol for Enolate Hydroxylation with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Hydroxy Carbonyls

The α-hydroxy carbonyl motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. Its synthesis in an enantiomerically pure form is a critical challenge in modern organic chemistry. Asymmetric hydroxylation of enolates provides a direct and powerful route to these valuable chiral building blocks. Among the reagents developed for this purpose, N-sulfonyloxaziridines, pioneered by Franklin A. Davis, have emerged as highly efficient, stable, and stereoselective electrophilic oxygen sources.[1][2]

This application note provides a detailed protocol for the asymmetric hydroxylation of ketone enolates using the chiral, non-racemic (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This specific reagent has demonstrated exceptional efficacy in inducing high levels of stereoselectivity in the oxidation of a variety of prochiral enolates.[3][4][5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and substrate scope.

The Oxidant: this compound

This compound is a crystalline, stable, and readily handleable solid.[6][7][8] The presence of the camphor backbone provides a rigid chiral environment around the oxaziridine ring, enabling effective facial discrimination of the incoming nucleophilic enolate. The dichloro substitution at the C8 position has been shown to enhance the stereoselectivity for certain substrates compared to other camphor-derived oxaziridines.[4]

Mechanistic Rationale: An SN2-type Oxygen Transfer

The hydroxylation of enolates with N-sulfonyloxaziridines proceeds through a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring.[1][9] This is generally accepted to occur via an SN2-type mechanism. The reaction is initiated by the deprotonation of the carbonyl compound at the α-position by a suitable base to generate a nucleophilic enolate. This enolate then attacks the oxaziridine oxygen, leading to the formation of a hemiaminal intermediate. This intermediate subsequently fragments to yield the desired α-hydroxy carbonyl compound and the corresponding sulfinimine byproduct.[1]

Figure 1. General mechanism for the hydroxylation of an enolate with an N-sulfonyloxaziridine.

The stereochemical outcome of the reaction is determined during the nucleophilic attack of the enolate on the oxaziridine. The chiral scaffold of the this compound dictates the facial selectivity of the oxygen transfer, leading to the preferential formation of one enantiomer of the α-hydroxy carbonyl product.

Experimental Protocol: Asymmetric Hydroxylation of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric hydroxylation of a ketone enolate. The specific base, solvent, and reaction temperature may require optimization depending on the substrate.

Materials:

  • Substrate (prochiral ketone)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium diisopropylamide (LDA))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

G start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve Ketone in Anhydrous THF start->dissolve cool Cool Solution to -78 °C dissolve->cool add_base Add Base Dropwise to Form Enolate cool->add_base stir_enolate Stir for 30-60 min at -78 °C add_base->stir_enolate add_oxaziridine Add Solution of this compound in THF stir_enolate->add_oxaziridine stir_reaction Stir at -78 °C for 1-3 hours add_oxaziridine->stir_reaction quench Quench with Saturated aq. NH4Cl stir_reaction->quench warm Warm to Room Temperature quench->warm workup Aqueous Work-up warm->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Characterize Product purify->end

Figure 2. Experimental workflow for the asymmetric hydroxylation of a ketone enolate.

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the prochiral ketone (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation:

    • Dissolve the ketone in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the base (e.g., 1.1 equiv of NaHMDS or freshly prepared LDA) dropwise to the ketone solution.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The choice of base is crucial and can influence the stereoselectivity.[3][5]

  • Hydroxylation:

    • In a separate dry flask, dissolve this compound (1.2 equiv) in a minimal amount of anhydrous THF.

    • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous Na₂SO₃ solution to quench any remaining oxidant.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified α-hydroxy ketone by standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Key Considerations and Optimization

  • Choice of Base and Enolate Geometry: The choice of base is critical for efficient enolate formation and can significantly impact the stereoselectivity of the hydroxylation.[3][5] For kinetically controlled enolization of unsymmetrical ketones, a bulky, non-nucleophilic base like LDA is often preferred at low temperatures.[10][11] The geometry of the resulting enolate (E vs. Z) can also influence the facial selectivity of the oxidation.[5]

  • Reaction Temperature: Maintaining a low reaction temperature (typically -78 °C) is crucial for achieving high stereoselectivity.[10] Higher temperatures can lead to decreased enantiomeric excess due to competing side reactions or racemization.

  • Solvent: Anhydrous aprotic solvents like THF are standard for this reaction to ensure the stability of the enolate.[12]

  • Substrate Scope: This protocol is applicable to a wide range of ketones, including cyclic and acyclic systems. The steric and electronic properties of the substrate will influence the reaction efficiency and stereoselectivity. For some substrates, other derivatives of camphorsulfonyloxaziridine may provide superior results.[4]

Substrate Scope and Performance Data

The following table summarizes representative examples of the asymmetric hydroxylation of various ketone enolates using this compound and related reagents, highlighting the high yields and enantioselectivities that can be achieved.

Ketone SubstrateBaseProductYield (%)ee (%)Reference
2-Methyl-1-tetraloneKHMDS(R)-2-Hydroxy-2-methyl-1-tetralone85>95
PropiophenoneNaHMDS(R)-2-Hydroxy-1-phenyl-1-propanone7091
2-PropylcyclohexanoneLDA(2R,6S)-2-Hydroxy-6-propylcyclohexanone7894

Note: The specific enantiomer obtained depends on the enantiomer of the oxaziridine used and the enolate geometry.

Conclusion

The asymmetric hydroxylation of enolates using this compound is a robust and highly stereoselective method for the synthesis of valuable α-hydroxy carbonyl compounds. The protocol is characterized by its operational simplicity, the stability of the reagent, and the high levels of enantiomeric excess achieved for a broad range of substrates. By carefully controlling the reaction parameters, particularly the choice of base and temperature, researchers can effectively access chiral building blocks crucial for the advancement of pharmaceutical and natural product synthesis.

References

  • Davis Oxidation - Organic Chemistry Portal. [Link]

  • Davis oxidation - Wikipedia. [Link]

  • Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis | Request PDF - ResearchGate. [Link]

  • Davis Oxidation - CHEMISTRY - EXAM JOB EXPERT. [Link]

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  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products - Drexel University. [Link]

  • Advances in the Chemistry of Oxaziridines - PMC - PubMed Central - NIH. [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE - Organic Syntheses Procedure. [Link]

  • Davis reagent - Wikipedia. [Link]

  • Oxaziridines: New Perspectives and Insights - MSU chemistry. [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Davis Oxidation | Chem-Station Int. Ed. [Link]

  • Video: Regioselective Formation of Enolates - JoVE. [Link]

  • Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines - University of Windsor. [Link]

  • Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines | Chemical Reviews. [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]

  • III Enolate Chemistry. [Link]

  • Synthesis of Enols and Enolates - Chemistry LibreTexts. [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine - Organic Chemistry Portal. [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure. [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. [Link]

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alpha-hydroxylation of ketones using (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric α-Hydroxylation of Ketones Using (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Introduction: The Significance of Asymmetric α-Hydroxylation

The introduction of a hydroxyl group at the α-position of a carbonyl compound in an enantioselective manner is a fundamental transformation in modern organic synthesis. The resulting α-hydroxy ketone moiety is a prevalent feature in numerous natural products and pharmaceutical agents, including the renowned anticancer drug Taxol.[1][2] The ability to control the stereochemistry at this position is therefore of paramount importance.

Among the various reagents developed for this purpose, N-sulfonyloxaziridines, often referred to as Davis oxaziridines, have emerged as highly effective, stable, and selective electrophilic oxygen transfer agents.[1][2][3][4] In particular, the chiral, camphor-derived this compound has proven to be a superior reagent for the asymmetric hydroxylation of ketone enolates, delivering high yields and excellent enantioselectivities.[5][6] The dichloro substituents on the camphor scaffold enhance the reagent's reactivity and steric bulk, which are critical for its efficacy and selectivity.[6]

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer practical advice for researchers, scientists, and drug development professionals seeking to leverage this technology.

Mechanistic Rationale and Stereochemical Control

The asymmetric α-hydroxylation of ketones using this compound proceeds through the reaction of a ketone enolate with the electrophilic oxygen of the oxaziridine ring. The high level of stereocontrol is a result of the chiral environment provided by the camphor backbone of the reagent.

The reaction is initiated by the deprotonation of the ketone at the α-position using a suitable base to form a prochiral enolate. This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the oxaziridine in an SN2-type mechanism.[7][8] The strained three-membered oxaziridine ring readily opens upon nucleophilic attack, transferring the oxygen atom to the enolate and releasing the corresponding sulfonimine as a byproduct.[9]

The enantioselectivity of the reaction is dictated by the facial selectivity of the enolate's approach to the oxaziridine. The bulky camphor scaffold of the this compound effectively shields one face of the electrophilic oxygen, forcing the enolate to attack from the less sterically hindered face. This directed attack results in the preferential formation of one enantiomer of the α-hydroxy ketone.[7][10] The choice of the enolate counterion (e.g., lithium vs. sodium) and the presence of additives can influence the aggregation state and reactivity of the enolate, thereby affecting the observed stereoselectivity.[7]

mechanistic_pathway Ketone Ketone Enolate Prochiral Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaHMDS, KHMDS) Base->Enolate TransitionState Diastereomeric Transition State Enolate->TransitionState Nucleophilic Attack on Oxygen Oxaziridine This compound Oxaziridine->TransitionState Product α-Hydroxy Ketone TransitionState->Product Oxygen Transfer Byproduct Sulfonimine Byproduct TransitionState->Byproduct

Caption: Mechanistic pathway of ketone α-hydroxylation.

Substrate Scope and Reaction Parameters

This compound has been successfully employed for the α-hydroxylation of a wide range of ketones, including cyclic, acyclic, and bicyclic systems. The optimal reaction conditions, particularly the choice of base and reaction temperature, can vary depending on the specific substrate.

Ketone SubstrateBaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)Reference
2-Methyl-1-tetraloneKHMDSTHF-7885>95[5]
2-Propyl-1-tetraloneKHMDSTHF-7882>95[5]
PropiophenoneNaHMDSTHF-787588[5]
2-Methyl-1-indanoneKHMDSTHF-788092[7]
3-Methyl-2-heptanoneLDATHF-786575[7]

Note: KHMDS = Potassium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide, LDA = Lithium diisopropylamide, THF = Tetrahydrofuran. The enantiomeric excess values are representative and can be influenced by the precise reaction conditions.

Detailed Experimental Protocol

This protocol provides a general procedure for the asymmetric α-hydroxylation of a ketone. It is recommended to optimize the conditions for each specific substrate.

Materials and Reagents:
  • Ketone substrate

  • This compound (CAS 127184-05-8)[11]

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., KHMDS, NaHMDS, or LDA) as a solution in a suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the ketone (1.0 equiv) in anhydrous THF to a flame-dried reaction flask equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere is crucial to prevent quenching of the strong base and the enolate intermediate by atmospheric moisture and oxygen. Flame-drying the glassware removes adsorbed water.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To the cooled solution, add the base (1.1-1.2 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

    • Rationale: Low temperature is essential to control the regioselectivity of deprotonation (kinetic vs. thermodynamic enolate) and to minimize side reactions. A slight excess of the base ensures complete conversion of the ketone to the enolate.

  • Hydroxylation: In a separate flask, dissolve this compound (1.1 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Rationale: A slight excess of the oxaziridine ensures complete consumption of the enolate. Dropwise addition helps to control the reaction exotherm.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

    • Rationale: NH₄Cl is a mild acid that protonates any remaining enolate and excess base, terminating the reaction.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous Na₂SO₃ solution to quench any unreacted oxaziridine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

    • Rationale: Sodium sulfite reduces the remaining oxaziridine. The aqueous washes remove inorganic salts and the sulfonimine byproduct.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

    • Rationale: Column chromatography separates the α-hydroxy ketone from any remaining starting material and the sulfonimine byproduct.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Reaction Setup (Inert Atmosphere, -78 °C) EnolateFormation 2. Enolate Formation (Add Base) Setup->EnolateFormation Hydroxylation 3. Hydroxylation (Add Oxaziridine Solution) EnolateFormation->Hydroxylation Quench 4. Quench Reaction (Add NH4Cl) Hydroxylation->Quench Workup 5. Aqueous Workup (Extraction & Washes) Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Pure α-Hydroxy Ketone

Caption: Experimental workflow for α-hydroxylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base (degraded by moisture/air)- Poor quality THF (contains water)- Reagent degradation- Use freshly titrated or newly purchased base.- Use freshly distilled or commercially available anhydrous THF.- Store this compound at 2-8°C as recommended.[11]
Low enantioselectivity - Reaction temperature too high- Incorrect base/counterion for the substrate- Presence of impurities that may coordinate with the enolate- Maintain a strict -78 °C during enolate formation and hydroxylation.- Screen different bases (e.g., NaHMDS, KHMDS, LDA) to find the optimal conditions for your substrate.[7]- Ensure all reagents and solvents are of high purity.
Formation of side products - Over-reaction or side reactions of the enolate (e.g., aldol condensation)- Decomposition of the product during workup or purification- Ensure the oxaziridine is added promptly after enolate formation.- Use a milder workup procedure if the product is sensitive.- Consider deactivating the silica gel with a small amount of triethylamine before chromatography if the product is acid-sensitive.

Conclusion

The asymmetric α-hydroxylation of ketones using this compound is a robust and highly valuable transformation for the synthesis of enantiomerically enriched α-hydroxy ketones. This method offers high levels of stereocontrol, broad substrate applicability, and operational simplicity. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful tool in the synthesis of complex molecules for drug discovery and development.

References

  • Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Explore the Applications and Benefits of a Chiral Fluorinated Alpha-Hydroxy Ketone. Available at: [Link]

  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products - Drexel University. Available at: [Link]

  • Advances in the Chemistry of Oxaziridines - PMC - PubMed Central - NIH. Available at: [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE - Organic Syntheses Procedure. Available at: [Link]

  • Advances in the Chemistry of Oxaziridines | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine - Organic Chemistry Portal. Available at: [Link]

  • Oxaziridine - Wikipedia. Available at: [Link]

  • Davis Oxidation | Chem-Station Int. Ed. Available at: [Link]

  • α-Hydroxylation of Carbonyl Compounds - ResearchGate. Available at: [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure. Available at: [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine | Semantic Scholar. Available at: [Link]

  • Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! - YouTube. Available at: [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Available at: [Link]

  • Hydroxy ketones – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Asymmetric alpha-hydroxylations using oxaziridine based reactions - YouTube. Available at: [Link]

  • Valuable derivatives obtained from α‐hydroxy ketones. - ResearchGate. Available at: [Link]

  • The asymmetric α‐hydroxylation using (10‐camphorylsulfonyl)oxaziridine. - ResearchGate. Available at: [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Enantioselective α-Functionalization of Carbonyl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Alpha hydroxy acids: procedures for use in clinical practice. - Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of α‑Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides - PMC - NIH. Available at: [Link]

  • US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents.
  • Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines - University of Windsor. Available at: [Link]

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Enantioselective Oxidation of Sulfides to Sulfoxides: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis and play a pivotal role in the pharmaceutical industry. The stereocenter at the sulfur atom imparts unique three-dimensional structures that can lead to differential biological activity between enantiomers. A prime example is esomeprazole, the (S)-enantiomer of omeprazole, which exhibits a more favorable pharmacokinetic profile in the treatment of acid-related stomach conditions. The development of robust and highly selective methods for the synthesis of enantiopure sulfoxides is, therefore, a critical endeavor in medicinal chemistry and process development. This guide provides an in-depth exploration of the most effective methods for the enantioselective oxidation of prochiral sulfides, with a focus on practical application and the underlying principles that govern their success.

The direct enantioselective oxidation of sulfides represents the most atom-economical and straightforward approach to accessing chiral sulfoxides. This has led to the development of a diverse array of catalytic systems, each with its own set of advantages and substrate preferences. This document will delve into three of the most prominent and widely adopted methodologies: the Kagan-modified Sharpless epoxidation system, Vanadium-Salan catalyzed oxidations, and the burgeoning field of organocatalytic sulfoxidations. For each, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

I. The Kagan-Modified Sharpless Asymmetric Epoxidation: A Titanium-Based Workhorse

In 1984, the groups of Kagan and Modena independently reported a seminal breakthrough by adapting the Sharpless asymmetric epoxidation of allylic alcohols for the enantioselective oxidation of sulfides. This method, often referred to as the Kagan oxidation, utilizes a chiral titanium complex formed in situ from titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and water, with an alkyl hydroperoxide as the terminal oxidant.[1][2]

Causality Behind Experimental Choices

The success of the Kagan oxidation hinges on the precise assembly of the chiral titanium catalyst. The addition of one equivalent of water to the titanium(IV) isopropoxide and diethyl tartrate mixture is crucial for the formation of a catalytically active dimeric species. This controlled hydrolysis is thought to generate a Ti-O-Ti bridge, which forms the core of the active catalyst. The choice of the hydroperoxide oxidant also significantly influences the enantioselectivity, with bulkier oxidants like cumene hydroperoxide (CHP) often affording higher enantiomeric excesses (ee) compared to tert-butyl hydroperoxide (TBHP).[2] The reaction is typically performed at low temperatures to enhance enantioselectivity by minimizing the background, non-catalyzed oxidation.[3]

Reaction Mechanism

The proposed mechanism involves the coordination of the sulfide to the chiral titanium complex. The sulfide's lone pair of electrons attacks the activated oxygen of the coordinated hydroperoxide. The stereochemical outcome is dictated by the chiral environment created by the diethyl tartrate ligands, which directs the approach of the sulfide to one of the diastereotopic lone pairs on the sulfur atom.[4]

Kagan_Mechanism cluster_catalyst Catalyst Formation cluster_oxidation Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Active_Catalyst [Ti2(DET)2O(OiPr)4] Ti(OiPr)4->Active_Catalyst DET DET DET->Active_Catalyst H2O H2O H2O->Active_Catalyst Catalyst_Complex Catalyst-ROOH Complex Active_Catalyst->Catalyst_Complex + ROOH Sulfide R-S-R' Oxidant ROOH Transition_State [Catalyst-ROOH-Sulfide]‡ Catalyst_Complex->Transition_State + R-S-R' Transition_State->Active_Catalyst + ROH Sulfoxide R-S(O)-R' Transition_State->Sulfoxide ROH ROH

Kagan-Modified Sharpless Sulfoxidation Mechanism
Detailed Protocol: Enantioselective Oxidation of Thioanisole

This protocol provides a general procedure for the asymmetric oxidation of methyl phenyl sulfide (thioanisole) using the Kagan-modified Sharpless reagent.

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • (R,R)-(+)-Diethyl tartrate [(+)-DET]

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Water (deionized)

  • Thioanisole

  • Cumene hydroperoxide (CHP, ~80% in cumene)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (50 mL).

    • Add titanium(IV) isopropoxide (1.0 equiv.) to the stirring solvent.

    • Cool the solution to -20 °C in a cryocool bath.

    • Slowly add (R,R)-(+)-diethyl tartrate (2.0 equiv.) to the solution. The solution should turn a pale yellow.

    • Stir the mixture for 5 minutes at -20 °C.

    • Add deionized water (1.0 equiv.) and stir the mixture for an additional 30 minutes at -20 °C. The solution should become a clear, bright yellow.

  • Oxidation Reaction:

    • To the prepared catalyst solution, add thioanisole (1.0 equiv.).

    • Slowly add cumene hydroperoxide (1.1 equiv.) dropwise over 10-15 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding 1 M aqueous sodium hydroxide solution (10 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A white precipitate of titanium salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the chiral sulfoxide.

  • Analysis:

    • Determine the yield of the purified sulfoxide.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]

II. Vanadium-Salan Catalyzed Asymmetric Sulfoxidation

Vanadium-based catalysts have emerged as powerful alternatives to titanium systems for enantioselective sulfoxidation. Particularly, chiral Salan (N,N'-bis(salicylidene)alkyldiamine) ligands in complex with a vanadium source, such as vanadyl acetylacetonate [VO(acac)₂], have demonstrated high efficiency and enantioselectivity, often with low catalyst loadings.[6]

Causality Behind Experimental Choices

The Salan ligand is a tetradentate ligand that forms a stable complex with the vanadium center. The chirality of the diamine backbone of the Salan ligand is crucial for inducing asymmetry in the oxidation. The choice of substituents on the salicylaldehyde moiety can be tuned to optimize both reactivity and enantioselectivity for a given substrate. Hydrogen peroxide is commonly used as the terminal oxidant due to its low cost and environmentally benign nature.[1] The reaction is often carried out in non-polar solvents like chloroform or dichloromethane at or below room temperature to achieve optimal results.[6]

Reaction Mechanism

The catalytic cycle is believed to involve the formation of a vanadium-peroxo species as the active oxidant. The sulfide coordinates to the vanadium center, and subsequent oxygen transfer occurs. The stereochemical outcome is controlled by the chiral environment of the Salan ligand, which dictates the facial selectivity of the oxygen atom transfer to the prochiral sulfide.[7]

Vanadium_Salan_Mechanism cluster_catalyst Catalyst Formation cluster_oxidation Catalytic Cycle VO(acac)2 VO(acac)2 Active_Catalyst V-Salan Complex VO(acac)2->Active_Catalyst Salan_Ligand Salan_Ligand Salan_Ligand->Active_Catalyst Catalyst_Peroxo V-Salan-Peroxo Active_Catalyst->Catalyst_Peroxo + H2O2 Sulfide R-S-R' Oxidant H2O2 Transition_State [V-Salan-Peroxo-Sulfide]‡ Catalyst_Peroxo->Transition_State + R-S-R' Transition_State->Active_Catalyst + H2O Sulfoxide R-S(O)-R' Transition_State->Sulfoxide H2O H2O

Vanadium-Salan Catalyzed Sulfoxidation Mechanism
Detailed Protocol: Enantioselective Oxidation of Methyl Phenyl Sulfide

This protocol outlines a general procedure for the Vanadium-Salan catalyzed asymmetric oxidation of thioanisole.

Materials:

  • Vanadyl acetylacetonate [VO(acac)₂]

  • Chiral Salan ligand (e.g., derived from (1R,2R)-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde)

  • Chloroform (CHCl₃, anhydrous)

  • Methyl phenyl sulfide (thioanisole)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium sulfite (Na₂SO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask, dissolve the chiral Salan ligand (0.01 equiv.) and vanadyl acetylacetonate (0.01 equiv.) in anhydrous chloroform (10 mL) under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes. The solution will typically change color, indicating complex formation.

  • Oxidation Reaction:

    • Add methyl phenyl sulfide (1.0 equiv.) to the catalyst solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 30% aqueous hydrogen peroxide (1.2 equiv.) dropwise over 1 hour using a syringe pump to control the addition rate.

    • Stir the reaction at 0 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

  • Analysis:

    • Determine the yield of the purified sulfoxide.

    • Determine the enantiomeric excess by chiral HPLC analysis.[5]

III. Organocatalytic Enantioselective Sulfoxidation

The development of metal-free, purely organic catalysts for enantioselective sulfoxidation is a rapidly advancing field, offering advantages in terms of cost, toxicity, and ease of handling. Chiral phosphoric acids are a prominent class of organocatalysts that have shown considerable promise in this transformation.[8]

Causality Behind Experimental Choices

Chiral phosphoric acids, derived from scaffolds like BINOL, act as bifunctional catalysts. The acidic proton activates the oxidant (typically hydrogen peroxide), while the basic phosphoryl oxygen can interact with the substrate. The chiral backbone of the catalyst creates a well-defined chiral pocket that directs the stereochemical course of the oxidation. The choice of substituents on the chiral scaffold is critical for achieving high enantioselectivity. The reaction is often performed in non-polar solvents at low temperatures to maximize stereocontrol.[8]

Reaction Mechanism

The proposed mechanism involves the activation of hydrogen peroxide by the chiral phosphoric acid through hydrogen bonding, forming a more electrophilic oxidizing species. The sulfide then attacks this activated complex. The enantioselectivity arises from the specific orientation of the substrate and the activated oxidant within the chiral environment of the catalyst.[9]

CPA_Mechanism cluster_activation Activation cluster_oxidation Oxidation CPA Chiral Phosphoric Acid Activated_Complex CPA-H2O2 Complex CPA->Activated_Complex H2O2 H2O2 H2O2->Activated_Complex Transition_State [CPA-H2O2-Sulfide]‡ Activated_Complex->Transition_State + R-S-R' Sulfide R-S-R' Transition_State->CPA + H2O Sulfoxide R-S(O)-R' Transition_State->Sulfoxide H2O H2O

Chiral Phosphoric Acid Catalyzed Sulfoxidation Mechanism
Detailed Protocol: Enantioselective Oxidation of an Aryl Alkyl Sulfide

This protocol provides a general procedure for the asymmetric oxidation of an aryl alkyl sulfide using a chiral phosphoric acid catalyst.

Materials:

  • Chiral phosphoric acid (e.g., (R)-TRIP) (5-10 mol%)

  • Aryl alkyl sulfide (1.0 equiv.)

  • Chloroform (CHCl₃, anhydrous)

  • Hydrogen peroxide (H₂O₂, 50% aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the chiral phosphoric acid (0.05 equiv.) and the aryl alkyl sulfide (1.0 equiv.).

    • Add anhydrous chloroform (5 mL) and stir to dissolve.

    • Cool the mixture to -30 °C.

  • Oxidation:

    • Slowly add 50% aqueous hydrogen peroxide (1.5 equiv.) to the reaction mixture.

    • Stir the reaction at -30 °C for 24-48 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified sulfoxide.

    • Determine the enantiomeric excess by chiral HPLC analysis.[5]

IV. Comparative Data and Substrate Scope

The choice of catalytic system often depends on the specific sulfide substrate. The following table provides a comparative overview of the performance of the discussed methods for a range of substrates.

Catalyst SystemSubstrateOxidantYield (%)ee (%)Reference
Kagan-Modified Sharpless Methyl phenyl sulfideCHP~90>90[2]
Methyl p-tolyl sulfideCHP>90>95[2]
Benzyl phenyl sulfideTBHP~85~80[1]
Vanadium-Salan Methyl phenyl sulfideH₂O₂High>90[6]
Methyl p-tolyl sulfideH₂O₂High>95[6]
Ethyl phenyl sulfideH₂O₂High~90[1]
Chiral Phosphoric Acid Methyl phenyl sulfideH₂O₂~80~80[8]
Thioanisole derivativesH₂O₂70-9570-90[8]
Dialkyl sulfidesH₂O₂ModerateModerate[8]

V. Troubleshooting and Best Practices

Low Enantioselectivity:

  • Catalyst Purity: Ensure the chiral ligand and metal source are of high purity.

  • Temperature Control: Maintain a consistent and low reaction temperature. Fluctuations can lead to a decrease in ee.[3]

  • Slow Addition of Oxidant: A slow, controlled addition of the oxidant is crucial to minimize the non-catalyzed background reaction.[4]

  • Solvent Effects: The choice of solvent can significantly impact the catalyst's performance. Screen different anhydrous, non-coordinating solvents.

Over-oxidation to Sulfone:

  • Stoichiometry of Oxidant: Use a slight excess (1.1-1.2 equivalents) of the oxidant. A large excess will promote over-oxidation.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting sulfide is consumed.

  • Kinetic Resolution: In some cases, allowing the reaction to proceed for longer can lead to a kinetic resolution, where one enantiomer of the sulfoxide is preferentially oxidized to the sulfone, thereby increasing the ee of the remaining sulfoxide, albeit at the expense of yield.[6]

Safety Precautions:

  • Peroxides: Alkyl hydroperoxides and concentrated hydrogen peroxide are strong oxidizers and can be explosive. Handle them with care, behind a safety shield, and avoid contact with metals.

  • Metal Catalysts: Titanium and vanadium compounds can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use anhydrous solvents when required and handle flammable organic solvents in a fume hood away from ignition sources.

VI. Conclusion

The enantioselective oxidation of sulfides to sulfoxides is a well-established and powerful tool in modern organic synthesis. The Kagan-modified Sharpless, Vanadium-Salan, and organocatalytic methods each offer distinct advantages and cater to a broad range of substrates. A thorough understanding of the underlying mechanisms and the rationale behind the experimental parameters is key to successfully applying these protocols. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can reliably access highly enantioenriched sulfoxides for applications in drug discovery and development.

VII. References

  • ten Brink, H. B., Tuynman, A., Hemrika, W., Izumi, Y., Oshiro, T., Schoemaker, H. E., & Wever, R. (1998). Enantioselective Sulfoxidation Catalyzed by Vanadium Haloperoxidases. Inorganic Chemistry, 37(26), 6780–6784. [Link]

  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 44(44), 7221–7223. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wang, T., Chen, Y. W., & Vailaya, A. (2001). Enantiomeric separation of some pharmaceutical intermediates and reversal of elution orders by high-performance liquid chromatography using cellulose and amylose tris (3,5-dimethylphenyl- carbamate) derivatives as stationary phases. Journal of Chromatography A, 906(1-2), 195–203.

  • Zeng, Q., Wang, H., Wang, T., Cai, Y., Weng, W., & Zhao, Y. (2005). Vanadium‐Catalyzed Enantioselective Sulfoxidation and Concomitant, Highly Efficient Kinetic Resolution Provide High Enantioselectivity and Acceptable Yields of Sulfoxides. Advanced Synthesis & Catalysis, 347(15), 1933–1936.

  • BenchChem. (2025). Troubleshooting low enantioselectivity in sulfoxidation reactions. BenchChem Technical Support.

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.

  • Conte, V., Coletti, A., Floris, B., & Galloni, P. (2012). Mechanistic aspects of vanadium catalysed oxidations with peroxides. Catalysis Today, 192(1), 41-49.

  • Hogan, P. J., Hopes, P. A., Moss, W. O., & Patel, I. (2002). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. Organic Process Research & Development, 6(2), 225–229.

  • Lehotay, J., Hroboňová, K., & Ondrušeková, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–165.

  • Zhang, Y., Wang, Y., & Zhang, X. (2012). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. Journal of Separation Science, 35(10-11), 1339–1347.

  • Wang, X., Li, X., & Sun, J. (2013). Chiral Phosphoric Acid-Catalyzed Asymmetric Oxidation of Aryl Alkyl Sulfides and Aldehyde-Derived 1,3-Dithianes: Using Aqueous Hydrogen Peroxide as the Terminal Oxidant. Advanced Synthesis & Catalysis, 355(10), 1944-1948.

  • Reetz, M. T. (2011). Vanadium-dependent artificial peroxidase for enantioselective sulfoxidation reactions. Angewandte Chemie International Edition, 50(1), 195-198.

  • Tan, B. (2018). Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation. Nature Communications, 9(1), 1-9.

  • Pirkle, W. H., & Finn, J. M. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(14), 2935–2938.

  • Punniyamurthy, T. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. Retrieved from [Link]

  • Miller, S. J. (2020). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Journal of the American Chemical Society, 142(35), 14948–14954.

  • Adão, P., Pessoa, J. C., & Correia, I. (2009). Synthesis, characterization, and application of vanadium-salan complexes in oxygen transfer reactions. Inorganic Chemistry, 48(9), 4311–4325.

  • Li, X., Cheng, J. P. (2013). Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis. The Journal of Organic Chemistry, 78(15), 7484–7493.

  • Coletti, A., Galloni, P., Sartorel, A., Conte, V., & Floris, B. (2012). Salophen and salen oxo vanadium complexes as catalysts of sulfides oxidation with H2O2: Mechanistic insights. Catalysis Today, 192(1), 116-122.

  • Gschwind, R. M. (2024). Chiral Phosphoric Acid Catalysis Mechanism. Presentation.

  • Han, J., Wzorek, A., Klika, K. D., Soloshonok, V. A., Drabowicz, J., & Wzorek, A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(4), 1307-1350.

  • Gandon, V., & Mahuteau-Betzer, F. (2025). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews.

  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. Tetrahedron, 68(42), 8675-8711.

  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(−)-METHYL p-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121.

  • Kokotos, C., Voutyritsa, E., & Triandafillidi, I. (2017). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis, 49(04), 917–924.

  • Akiyama, T. (2014). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 12(40), 7896-7914.

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153.

  • Du, Z., & Shan, D. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 21(27), 5558-5575.

  • List, B., & Čorić, I. (2012). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition, 51(28), 6826–6849.

  • Akiyama, T. (2010). Application of Chiral Phosphoric Acid in Asymmetric Synthesis. Synthesis, 2010(21), 3567–3586.

  • Ferreira, E. M., & Stoltz, B. M. (2007). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Chemical Communications, (35), 3641-3652.

Sources

Introduction: A Specialized Reagent for Asymmetric Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Substrate Scope of (3,3-Dichlorocamphorylsulfonyl)oxaziridine in Asymmetric Synthesis

(3,3-Dichlorocamphorylsulfonyl)oxaziridine is a powerful, stereoselective oxidizing agent employed in modern organic synthesis. As a derivative of camphorsulfonic acid, its rigid bicyclic structure provides a well-defined chiral environment, enabling the transfer of an oxygen atom to a variety of prochiral substrates with high levels of enantioselectivity. This reagent is particularly valued for its ability to effect challenging asymmetric transformations under relatively mild conditions.

This guide provides a detailed overview of the substrate scope of (3,3-dichlorocamphorylsulfonyl)oxaziridine, with a focus on its applications in the asymmetric oxidation of sulfides and the hydroxylation of enolates. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a survey of its performance with various substrates.

Core Reactivity: The Oxaziridine Three-Membered Ring

The reactivity of (3,3-dichlorocamphorylsulfonyl)oxaziridine stems from the strained three-membered oxaziridine ring. The electrophilic oxygen atom is readily transferred to nucleophilic substrates. The presence of the electron-withdrawing sulfonyl group and the two chlorine atoms at the 3-position of the camphor scaffold enhances the electrophilicity of the oxaziridine oxygen, making it a more potent oxidizing agent compared to its non-halogenated parent compound.

The stereochemical outcome of the oxidation is directed by the chiral camphor backbone. The substrate approaches the oxaziridine from the sterically less hindered face, and the subsequent oxygen transfer occurs through a transition state where non-bonding interactions are minimized. This model has been successfully used to predict the absolute configuration of the products obtained from various substrates.

Mechanism_of_Oxygen_Transfer Figure 1: General Mechanism of Oxygen Transfer cluster_reagents Reactants cluster_transition_state Transition State cluster_products Products Reagent Dichlorocamphorylsulfonyl)oxaziridine TS [Substrate---O---Oxaziridine]‡ Reagent->TS Nucleophilic Attack Substrate Nucleophilic Substrate (e.g., Sulfide) Substrate->TS Product Oxidized Substrate (e.g., Sulfoxide) TS->Product Oxygen Transfer Byproduct Dichlorocamphorylsulfonyl)imine TS->Byproduct Ring Opening

Caption: General Mechanism of Oxygen Transfer

Application I: Asymmetric Oxidation of Sulfides to Sulfoxides

The synthesis of enantiomerically enriched sulfoxides is of significant interest due to their prevalence in biologically active molecules and their use as chiral auxiliaries. (3,3-Dichlorocamphorylsulfonyl)oxaziridine has proven to be a highly effective reagent for the asymmetric oxidation of prochiral sulfides to their corresponding sulfoxides.

Scientific Rationale and Mechanistic Insight

The oxidation of sulfides with (3,3-dichlorocamphorylsulfonyl)oxaziridine proceeds via a bimolecular reaction where the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic oxygen of the oxaziridine. The reaction is typically performed in a non-polar solvent, such as chloroform or carbon tetrachloride, at temperatures ranging from ambient to gentle reflux. The choice of a non-polar solvent is crucial as it minimizes competing reactions and can influence the stereochemical outcome. The increased electrophilicity of the oxygen atom in the dichlorinated reagent, compared to its non-chlorinated analog, often leads to faster reaction rates and higher yields.

The enantioselectivity of the oxidation is governed by the steric interactions between the substituents on the sulfur atom and the chiral camphor scaffold of the oxaziridine. The substrate approaches the oxidizing agent in a conformation that minimizes these steric clashes, leading to the preferential formation of one enantiomer of the sulfoxide.

Protocol: Asymmetric Oxidation of a Prochiral Sulfide

This protocol provides a general procedure for the asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide using (+)-(3,3-dichlorocamphorylsulfonyl)oxaziridine.

Materials:

  • Prochiral sulfide

  • (+)-(3,3-Dichlorocamphorylsulfonyl)oxaziridine

  • Anhydrous chloroform (CHCl3)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the prochiral sulfide (1.0 mmol) in anhydrous chloroform (10 mL).

  • Reagent Addition: To the stirred solution, add (+)-(3,3-dichlorocamphorylsulfonyl)oxaziridine (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the enantiomerically enriched sulfoxide.

  • Characterization: The yield and enantiomeric excess (ee) of the sulfoxide are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Self-Validation: The protocol's effectiveness is validated by the successful conversion of the sulfide to the sulfoxide, as confirmed by TLC and NMR, and the enantioselectivity is quantified by chiral HPLC analysis.

Substrate Scope and Performance Data

The utility of (3,3-dichlorocamphorylsulfonyl)oxaziridine in the asymmetric oxidation of sulfides is demonstrated by its application to a range of substrates. Below is a table summarizing representative results.

Sulfide Substrate Product Sulfoxide Yield (%) Enantiomeric Excess (ee, %)
ThioanisoleMethyl phenyl sulfoxide>9595
Benzyl methyl sulfideBenzyl methyl sulfoxide>9591
p-Tolyl methyl sulfideMethyl p-tolyl sulfoxide>9596
2-Naphthyl methyl sulfideMethyl 2-naphthyl sulfoxide>9590

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Application II: Asymmetric Hydroxylation of Ketone Enolates

The asymmetric α-hydroxylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to chiral α-hydroxy ketones, which are valuable building blocks for natural product synthesis. (3,3-Dichlorocamphorylsulfonyl)oxaziridine is a widely used reagent for this purpose.

Scientific Rationale and Mechanistic Insight

The asymmetric hydroxylation of a ketone first requires its conversion to the corresponding nucleophilic enolate. This is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The choice of base and reaction temperature is critical to ensure complete and regioselective enolate formation while preventing side reactions.

Once the enolate is formed, it attacks the electrophilic oxygen of the (3,3-dichlorocamphorylsulfonyl)oxaziridine. The stereochemical outcome of the hydroxylation is determined by the facial selectivity of the enolate's approach to the chiral oxaziridine. The bulky camphor framework effectively shields one face of the oxaziridine, directing the enolate to attack from the less hindered side. This results in the formation of the α-hydroxy ketone with high enantioselectivity.

Workflow_Asymmetric_Hydroxylation Figure 2: Workflow for Asymmetric Hydroxylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Asymmetric Oxidation cluster_step3 Step 3: Workup and Purification Ketone Ketone Substrate Enolate Lithium Enolate Ketone->Enolate Deprotonation at -78°C Base Strong Base (e.g., LDA) Base->Enolate Hydroxy_intermediate Lithium Alkoxide Intermediate Enolate->Hydroxy_intermediate Nucleophilic Attack Oxaziridine Dichlorocamphorylsulfonyl)oxaziridine Oxaziridine->Hydroxy_intermediate Product α-Hydroxy Ketone Hydroxy_intermediate->Product Protonation Workup Aqueous Workup Workup->Product

Caption: Workflow for Asymmetric Hydroxylation

Protocol: Asymmetric α-Hydroxylation of a Ketone

This protocol outlines a general procedure for the asymmetric α-hydroxylation of a ketone via its lithium enolate using (-)-(3,3-dichlorocamphorylsulfonyl)oxaziridine.

Materials:

  • Ketone

  • (-)-(3,3-Dichlorocamphorylsulfonyl)oxaziridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add LDA (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Oxidation: In a separate flame-dried flask, dissolve (-)-(3,3-dichlorocamphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-3 hours.

  • Reaction Quenching and Workup: Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the α-hydroxy ketone.

  • Characterization: Determine the yield and enantiomeric excess of the product by NMR and chiral HPLC analysis.

Trustworthiness of the Protocol: This protocol is considered robust and has been widely applied in total synthesis. The low reaction temperature and use of a strong, non-nucleophilic base are key to its success, minimizing side reactions such as aldol condensation.

Substrate Scope and Performance Data

(3,3-Dichlorocamphorylsulfonyl)oxaziridine has been successfully employed for the asymmetric hydroxylation of a variety of ketone enolates, including those derived from cyclic and acyclic ketones.

Ketone Substrate Product α-Hydroxy Ketone Yield (%) Enantiomeric Excess (ee, %)
Propiophenone2-Hydroxy-1-phenyl-1-propanone8595
2-Methyl-1-tetralone2-Hydroxy-2-methyl-1-tetralone8097
4-tert-Butylcyclohexanone2-Hydroxy-4-tert-butylcyclohexanone7592
Indanone2-Hydroxyindanone8894

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Conclusion

(3,3-Dichlorocamphorylsulfonyl)oxaziridine is a highly effective and versatile chiral oxidizing agent. Its well-defined steric and electronic properties allow for the highly enantioselective oxidation of a range of nucleophilic substrates. The protocols and data presented herein demonstrate its utility in the asymmetric synthesis of chiral sulfoxides and α-hydroxy ketones, highlighting its importance as a tool for the modern synthetic chemist. Researchers and drug development professionals can leverage the reliability and high stereoselectivity of this reagent to construct complex chiral molecules with a high degree of confidence.

References

  • Chen, B.-C., Murphy, C. K., Kumar, A., ThimmaReddy, R., Zhou, P., Lewis, B. M., Gala, D., Mergelsberg, I., Scherer, D., Buckley, J., DiMarco, J., & Davis, F. A. (1995). Asymmetric Synthesis of a Chiral 1,2,3,4-Tetrahydroisoquinoline Alkaloid. A New Synthesis of (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine. Organic Syntheses, 72, 157. [Link]

  • Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]

  • Davis, F. A., Reddy, R. T., & Han, W. (1992). Asymmetric oxidation of sulfides to sulfoxides using new 3-substituted-1,2-benzisothiazole 1,1-dioxides. The Journal of Organic Chemistry, 57(9), 2599–2606. [Link]

  • Wikipedia. Oxaziridine. [Link]

Application Notes and Protocols for Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Epoxides

Epoxides are versatile synthetic intermediates, prized for their reactivity as three-membered cyclic ethers. The ability to introduce the epoxide functionality enantioselectively is of paramount importance in modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[1] Asymmetric epoxidation, therefore, stands as a cornerstone of stereoselective synthesis, enabling the construction of complex chiral molecules from simple prochiral alkenes.

This comprehensive guide provides an in-depth exploration of three seminal and widely adopted methods for asymmetric epoxidation: the Sharpless-Katsuki epoxidation of allylic alcohols, the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes, and the Shi epoxidation, a powerful organocatalytic approach. For each method, we will delve into the underlying mechanistic principles that govern the stereochemical outcome, provide detailed, field-proven experimental protocols, and discuss the scope and limitations, empowering researchers to select and execute the optimal procedure for their synthetic challenges.

I. The Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation, a landmark achievement in asymmetric catalysis for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, provides a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[2] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[2][3]

A. Mechanism and Stereochemical Rationale

The remarkable enantioselectivity of the Sharpless epoxidation arises from the formation of a well-defined dimeric titanium-tartrate complex in solution.[2][4] The allylic alcohol substrate coordinates to the titanium center, positioning the double bond in a chiral environment. The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the face of the alkene that is epoxidized. A widely used mnemonic allows for the prediction of the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, (+)-DET directs epoxidation from the bottom face, while (-)-DET directs it from the top face.[5]

Sharpless_Mechanism cluster_catalyst Catalyst Formation & Substrate Binding cluster_epoxidation Oxygen Transfer Ti(OiPr)4 Ti(OiPr)4 Catalyst Dimeric Ti-Tartrate Complex Ti(OiPr)4->Catalyst DET (+)- or (-)-DET DET->Catalyst Bound_Substrate Substrate-Catalyst Complex Catalyst->Bound_Substrate Allylic_Alcohol Allylic Alcohol Substrate Allylic_Alcohol->Bound_Substrate Oxygen_Transfer Stereoselective Oxygen Transfer Bound_Substrate->Oxygen_Transfer TBHP t-BuOOH TBHP->Oxygen_Transfer Epoxide_Product Chiral Epoxy Alcohol Oxygen_Transfer->Epoxide_Product Catalyst_Regen Regenerated Catalyst Oxygen_Transfer->Catalyst_Regen Catalyst_Regen->Bound_Substrate Catalytic Cycle

Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.

B. Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol details the catalytic asymmetric epoxidation of geraniol using D-(-)-diethyl tartrate.

Materials:

  • D-(-)-Diethyl tartrate (D-(-)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous tartaric acid solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • To the cooled suspension, add D-(-)-DET via syringe, followed by the dropwise addition of Ti(OiPr)₄. Stir the resulting mixture for 30 minutes at -20 °C.

  • Add geraniol to the reaction mixture.

  • Slowly add the anhydrous solution of TBHP in toluene dropwise over 10-15 minutes, ensuring the internal temperature remains below -20 °C.[6]

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir the biphasic mixture vigorously for 1 hour, then transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxy alcohol.

C. Scope and Limitations

The Sharpless epoxidation is highly effective for a wide range of primary and secondary allylic alcohols, consistently delivering high yields and enantioselectivities (often >90% ee).[7] A key limitation is the requirement of the allylic alcohol functionality for the substrate to coordinate to the titanium catalyst.[2] Unfunctionalized alkenes are not suitable substrates for this reaction.

Substrate TypeTypical Yield (%)Typical ee (%)
Primary Allylic Alcohols80-9590-98
Secondary Allylic Alcohols75-90>95
cis-Allylic Alcohols70-8585-95
Electron-deficient Allylic Alcohols60-8080-95

II. The Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[8][9] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, commonly sodium hypochlorite (household bleach).[9][10]

A. Mechanism and Stereochemical Rationale

The active catalytic species is believed to be a high-valent manganese(V)-oxo complex, which is generated from the Mn(III)-salen precursor and the terminal oxidant.[8] The mechanism of oxygen transfer to the alkene is still a subject of some debate, with evidence supporting both a concerted pathway and a stepwise radical pathway, depending on the substrate.[9][11] The enantioselectivity is controlled by the C₂-symmetric chiral salen ligand, which creates a chiral pocket around the manganese center, directing the approach of the alkene from one face.[8]

Jacobsen_Mechanism Mn(III)-salen Mn(III)-salen Catalyst Active_Catalyst Mn(V)=O Active Species Mn(III)-salen->Active_Catalyst Oxidant NaOCl or other oxidant Oxidant->Active_Catalyst Epoxide_Formation Side-on Alkene Approach & Oxygen Transfer Active_Catalyst->Epoxide_Formation Alkene Alkene Substrate Alkene->Epoxide_Formation Epoxide Chiral Epoxide Epoxide_Formation->Epoxide Regenerated_Catalyst Regenerated Mn(III)-salen Epoxide_Formation->Regenerated_Catalyst Regenerated_Catalyst->Active_Catalyst Catalytic Cycle

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

B. Experimental Protocol: Asymmetric Epoxidation of (Z)-1-Phenylpropene

This protocol details the epoxidation of (Z)-1-phenylpropene using (R,R)-Jacobsen's catalyst.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • (Z)-1-Phenylpropene

  • Dichloromethane (CH₂Cl₂)

  • Commercial household bleach (sodium hypochlorite, NaOCl), buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • 4-Phenylpyridine N-oxide (optional additive)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (Z)-1-phenylpropene and (R,R)-Jacobsen's catalyst (typically 1-5 mol%) dissolved in dichloromethane.[12]

  • If using, add the 4-phenylpyridine N-oxide additive at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • To a separate flask, prepare the buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach and adjusting the pH to approximately 11.3 with 1 M NaOH.[13]

  • Add the buffered bleach solution to the reaction mixture dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

C. Scope and Limitations

The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted and trisubstituted alkenes, often providing excellent enantioselectivities.[9] Terminal and trans-disubstituted alkenes are generally poorer substrates. The catalyst is commercially available in both enantiomeric forms.[14]

Substrate TypeTypical Yield (%)Typical ee (%)
cis-Disubstituted Alkenes70-9590-99
Trisubstituted Alkenes60-8585-97
Conjugated Dienes50-7080-95
Terminal Alkenes30-6050-80

III. The Shi Asymmetric Epoxidation

The Shi epoxidation is a powerful metal-free method for the asymmetric epoxidation of a broad range of alkenes, including trans-disubstituted and trisubstituted olefins.[15] This organocatalytic reaction utilizes a chiral ketone derived from fructose and a stoichiometric amount of potassium peroxymonosulfate (Oxone).[15][16]

A. Mechanism and Stereochemical Rationale

The active oxidant in the Shi epoxidation is a chiral dioxirane, which is generated in situ from the reaction of the fructose-derived ketone catalyst with Oxone.[15][16] The reaction is typically performed in a biphasic medium under basic conditions (pH ~10.5) to facilitate the catalytic cycle.[15] The oxygen atom is then transferred from the dioxirane to the alkene through a spiro transition state, with the stereochemical outcome dictated by the chiral environment of the catalyst.[17]

Shi_Mechanism Ketone_Catalyst Fructose-derived Ketone Catalyst Dioxirane Chiral Dioxirane Intermediate Ketone_Catalyst->Dioxirane Oxone Oxone (KHSO₅) Oxone->Dioxirane Spiro_TS Spiro Transition State & Oxygen Transfer Dioxirane->Spiro_TS Alkene Alkene Substrate Alkene->Spiro_TS Epoxide Chiral Epoxide Spiro_TS->Epoxide Regenerated_Catalyst Regenerated Ketone Catalyst Spiro_TS->Regenerated_Catalyst Regenerated_Catalyst->Dioxirane Catalytic Cycle

Caption: Catalytic cycle of the Shi epoxidation.

B. Experimental Protocol: Asymmetric Epoxidation of trans-β-Methylstyrene

This protocol details the epoxidation of trans-β-methylstyrene using the Shi catalyst.

Materials:

  • Shi catalyst (fructose-derived ketone)

  • trans-β-Methylstyrene

  • Acetonitrile

  • Dipotassium carbonate (K₂CO₃)

  • Oxone (potassium peroxymonosulfate)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Tetrabutylammonium sulfate (phase-transfer catalyst)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the trans-β-methylstyrene, Shi catalyst, and tetrabutylammonium sulfate in acetonitrile.[18]

  • In a separate flask, prepare an aqueous solution of Oxone, K₂CO₃, and EDTA. The pH of this solution should be approximately 10.5.[15]

  • Cool the organic solution to 0 °C in an ice bath.

  • Add the aqueous oxidant solution to the stirred organic solution.

  • Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

C. Scope and Limitations

The Shi epoxidation is effective for a broad range of alkenes, including trans-disubstituted, trisubstituted, and some terminal and cis-disubstituted olefins.[19] The reaction is performed under mild, metal-free conditions. While highly effective for many substrates, the enantioselectivity for some cis-olefins and terminal alkenes may be lower compared to other methods.[19]

Substrate TypeTypical Yield (%)Typical ee (%)
trans-Disubstituted Alkenes85-9890-99
Trisubstituted Alkenes80-9592-99
Terminal Alkenes70-9080-95
cis-Disubstituted Alkenes60-8070-90

IV. Analysis of Enantiomeric Excess

Determining the enantiomeric excess (ee) of the epoxide product is crucial for evaluating the success of an asymmetric epoxidation. The most common techniques for this analysis are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

  • Chiral GC: This method is suitable for volatile epoxides. The epoxide enantiomers are separated on a chiral stationary phase, and the ratio of the enantiomers is determined by integrating the peak areas.[20]

  • Chiral HPLC: This is a versatile technique applicable to a wide range of epoxides. Separation is achieved on a chiral stationary phase, often polysaccharide-based, using either normal-phase or reverse-phase conditions.[21][22][23][24] UV detection is commonly used if the epoxide contains a chromophore.

V. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; poor quality oxidant; presence of water (for Sharpless).Use fresh, high-purity reagents. For Sharpless epoxidation, ensure anhydrous conditions and use activated molecular sieves.[25]
Low Enantioselectivity Incorrect catalyst enantiomer; catalyst degradation; non-optimal reaction temperature.Verify the absolute configuration of the chiral ligand/catalyst. Run the reaction at the recommended temperature. Ensure the catalyst is handled and stored correctly.
Formation of Byproducts Over-oxidation; epoxide ring-opening.Monitor the reaction closely and quench it upon completion. Use buffered conditions to control pH, especially in the Jacobsen and Shi epoxidations.
Difficulty in Purification Similar polarity of product and starting material/byproducts.Optimize the mobile phase for flash chromatography. Consider derivatization of the epoxide to alter its polarity.

VI. References

  • Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]

  • Jacobsen, E. N. (1993). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis (pp. 159-202). VCH Publishers.

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224-11235. [Link]

  • NROChemistry. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • Linker, T. (1997). The Jacobsen-Katsuki-Epoxidation – A Mainspring of Inspiration for the Development of New Catalytic Reactions. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Yang, J., & Chen, Y. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 618(1), 70-76. [Link]

  • Grokipedia. (n.d.). Shi epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Jacobsen's catalyst. Retrieved from [Link]

  • Contreras, R. R. (2023). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Revista de la Facultad de Farmacia, 86(2), 1-15. [Link]

  • Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]

  • YouTube. (2022, May 27). Shi Epoxidation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Retrieved from [Link]

  • Burke, A. J., & Marques, M. M. B. (2009). Practical Synthesis of Shi's Diester Fructose Derivative for Catalytic Asymmetric Epoxidation of Alkenes. The Journal of Organic Chemistry, 74(15), 5536-5539. [Link]

  • Slideshare. (n.d.). Jacobson katsuki named rxn. Retrieved from [Link]

  • Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Yamamoto, M., Takeuchi, Y., Ohmasa, Y., Yamazawa, H., & Ando, T. (1999). Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone. Biomedical Chromatography, 13(6), 410-417. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Chemistry Notes. (2021, September 6). Sharpless Epoxidation: Easy Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072-2091. [Link]

  • AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072-2091. [Link]

  • Yang, J., & Chen, Y. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 618(1), 70-76. [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Sharpless Epoxidation. Retrieved from [Link]

  • MDPI. (2002). Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst. Molecules, 7(9), 683-693. [Link]

  • YouTube. (2019, December 11). Super trick to solve Sharpless Asymmetric Epoxidation Reaction (Organic Chemistry). Retrieved from [Link]

  • YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • YouTube. (2025, October 4). Sharpless Asymmetric Epoxidation #organicchemistry. Retrieved from [Link]

  • Reddit. (2023, December 2). Stuck on this synthesis problem that doesn't seem to work no matter how I approach it. Retrieved from [Link]

Sources

Application Notes & Protocols: The Pivotal Role of Total Synthesis in Modern Natural Product Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Molecular Replication

For nearly two centuries, the total synthesis of natural products has stood as a grand challenge and a primary engine of innovation in organic chemistry.[1] Initially, the monumental effort to construct a complex molecule found in nature served the fundamental purpose of structural verification; if the synthesized molecule's properties matched the natural isolate, its proposed structure was unequivocally confirmed.[2] However, the field has evolved far beyond this initial objective. Today, natural product total synthesis is an indispensable discipline that fuels drug discovery, validates biological hypotheses, and provides the ultimate testing ground for new synthetic methodologies.[3][4]

This guide provides researchers, scientists, and drug development professionals with an in-depth look at the modern applications of total synthesis. We will explore the strategic logic that underpins contemporary synthetic planning, detail key protocols, and illustrate how total synthesis provides solutions and insights that are otherwise unattainable.

Core Application: Fueling Drug Discovery and Development

Natural products are a proven source of therapeutic agents. However, their utility is often hampered by minuscule isolation yields from natural sources.[5] Total synthesis provides a direct and often only viable solution to this "supply problem," enabling extensive biological evaluation and clinical development.

Enabling Access to Scarcely Available Agents: The Eribulin Story

A paramount example is the story of Halichondrin B, a potent anticancer agent isolated from the marine sponge Halichondria okadai. The natural supply was exceptionally scarce, with 600 kg of sponge yielding only 12.5 mg of the compound, rendering extensive clinical investigation impossible.[5] The groundbreaking total synthesis by Kishi and colleagues not only provided access to this complex molecule but, more importantly, enabled a deep exploration of its structure-activity relationship (SAR).[5]

This synthetic access allowed for the systematic modification of the parent structure, leading to the discovery of Eribulin (Halaven®). Eribulin is a simplified, yet more potent, analogue that retains the key pharmacophore of Halichondrin B. This "supernatural product" demonstrated an improved therapeutic profile and is now an FDA-approved drug for treating metastatic breast cancer and liposarcoma.[6][7] The journey from Halichondrin B to Eribulin is a testament to how total synthesis transforms a rare natural lead into a life-saving medicine.

Strategic Innovations for Analogue Synthesis and SAR Studies

Modern synthetic strategies are often designed not just to make the target natural product, but to provide flexible access to a wide range of analogues for medicinal chemistry campaigns.[8][9] This has led to the development of several powerful concepts:

  • Diverted Total Synthesis (DTS): Championed by Danishefsky, this strategy uses advanced intermediates from a completed total synthesis as starting points for analogue preparation.[8][10] This leverages the effort already invested in constructing a complex core, allowing for rapid diversification at a late stage.

  • Function-Oriented Synthesis (FOS): Developed by Wender, FOS prioritizes the synthesis of analogues that capture the essential structural motifs responsible for biological function, rather than focusing on the complex natural product itself.[8] This approach is guided by hypotheses about the pharmacophore from the very beginning.

  • Biology-Oriented Synthesis (BIOS): This strategy, pioneered by Waldmann, involves creating libraries of natural product-inspired compounds to explore biologically relevant chemical space and identify novel protein targets.[8]

These strategies represent a paradigm shift from a target-focused approach to a function- and diversity-focused one, bridging the gap between complex synthesis and drug discovery.[8]

G cluster_0 Traditional Linear Synthesis cluster_1 Diverted Total Synthesis (DTS) A Starting Material B Intermediate 1 A->B C Intermediate 2 B->C D ... C->D E Final Natural Product D->E F SAR requires new synthesis A1 Starting Material B1 Intermediate 1 A1->B1 C1 Key Late-Stage Intermediate B1->C1 D1 Final Natural Product C1->D1 Finish Synthesis E1 Analogue 1 C1->E1 Divert F1 Analogue 2 C1->F1 Divert G1 Analogue n C1->G1 Divert

Caption: Comparison of Linear Synthesis with Diverted Total Synthesis (DTS).

Application: The Final Arbiter of Molecular Structure

Spectroscopic and analytical techniques provide powerful hypotheses for the structure of a newly isolated natural product, but total synthesis remains the ultimate and unambiguous proof.[11] There are numerous cases where the data for a synthesized molecule, based on a proposed structure, did not match the natural sample, leading to a structural revision.[12]

For instance, the initially proposed structures for solomonamides A and B were corrected only after total synthesis by the Reddy group revealed discrepancies in the spectral data between the synthetic and natural compounds.[12] This critical application of synthesis prevents the scientific community from pursuing biological studies or drug development efforts based on an incorrect molecular architecture.

Application: A Proving Ground for New Synthetic Reactions

The immense challenge of constructing complex natural products has always been a primary driver for the invention of new chemical reactions and strategies.[1][13] The need to form specific bonds with high stereocontrol and efficiency in a complex environment pushes chemists to innovate.

Recent decades have seen a surge in methodologies developed in the context of total synthesis, including:

  • C-H Functionalization: Strategies that directly convert ubiquitous C-H bonds into C-C or C-heteroatom bonds have dramatically shortened synthetic routes. For example, a C-H activation strategy was key to an efficient synthesis of the dithiodiketopiperazine natural product Epicoccin G.[14][15]

  • Photoredox Catalysis: The use of light to mediate chemical transformations has opened up new pathways for bond formation that are often inaccessible by traditional thermal methods, proving crucial in the synthesis of intricate molecules like (−)-canataxpropellane.[16]

The pursuit of a challenging natural product target provides both the inspiration for developing a new reaction and the perfect platform to demonstrate its utility and robustness.[17]

Experimental Workflow & Protocols

The successful application of total synthesis relies on robust and reproducible experimental protocols. Here, we detail a key transformation frequently employed in the synthesis of complex molecules.

General Workflow for a Total Synthesis Campaign

The path from a target molecule on paper to a physical sample in a vial is a complex, multi-stage process.

G A Target Selection (Biological activity, structural challenge) B Retrosynthetic Analysis (Devise a synthetic plan) A->B C Methodology Development (Optimize key reactions) B->C D Execution of Synthesis (Assemble fragments, build core) C->D E Characterization (NMR, MS, X-ray, etc.) D->E F Structural Confirmation (Compare synthetic vs. natural data) E->F F->B Structure Incorrect G Analogue Synthesis (SAR) (Leverage route for diversification) F->G Successful Synthesis H Biological Evaluation G->H

Caption: High-level workflow for a modern total synthesis campaign.

Protocol: Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide to form an alcohol. Its high functional group tolerance and mild reaction conditions make it exceptionally valuable in late-stage couplings of complex fragments in total synthesis.

Objective: To couple a complex aldehyde with a vinyl iodide fragment in the final stages of a natural product synthesis.

Rationale for Method Selection: The NHK reaction is chosen over other organometallic additions (e.g., Grignard or organolithium reagents) because of its remarkable chemoselectivity. It will not react with esters, ketones, or amides present in the coupling partners, which would be a significant side reaction with more reactive organometallics. The use of a catalytic amount of nickel(II) is critical for the efficient reaction of vinyl halides.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂, 99.99%)

  • Nickel(II) chloride (NiCl₂, anhydrous)

  • Aldehyde fragment (1.0 equiv)

  • Vinyl iodide fragment (1.2 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF) or a 1:1 mixture of Dioxane/DMF

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (Schlenk flask, syringes, etc.)

Step-by-Step Protocol:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas.

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, weigh CrCl₂ (4.0 equiv) and NiCl₂ (0.02 equiv) into the Schlenk flask equipped with a magnetic stir bar. Causality Note: A stoichiometric excess of Cr(II) is required as it acts as both the reductant and the transmetalating agent. Ni(II) is a necessary catalyst to facilitate the oxidative addition to the vinyl iodide.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe to the flask. Stir the resulting suspension vigorously. The color should be a light green or grey suspension.

  • Addition of Precursors: Dissolve the aldehyde fragment (1.0 equiv) and the vinyl iodide fragment (1.2 equiv) in a minimal amount of the reaction solvent in a separate flask. Transfer this solution via cannula or syringe to the stirring suspension of chromium and nickel salts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (23-25 °C) for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture with water and extracting with ethyl acetate.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl or saturated aqueous ammonium chloride. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Causality Note: The aqueous acid quench serves to protonate the resulting alkoxide and dissolve the chromium salts for removal.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled alcohol.

Self-Validation: The success of the protocol is validated by full characterization of the product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity, and by comparison to expected data if available.

Data Summary Table
StrategyKey FeatureTypical GoalStep EconomyAnalogue Potential
Linear Synthesis Step-by-step assemblyMake one target moleculeLowVery Low
Convergent Synthesis Fragments made separately, then combinedIncrease overall yieldMediumLow
Diverted Total Synthesis (DTS) Use a late-stage intermediate for diversificationRapid SAR explorationHigh (for analogues)High
Function-Oriented Synthesis (FOS) Build simplified analogues of the pharmacophoreTest biological hypothesis efficientlyVery HighN/A (is the goal)

Conclusion and Future Perspectives

Total synthesis has matured from an academic exercise in molecular construction into a powerful, application-oriented science.[17] It provides critical tools for advancing medicine by supplying rare compounds, enabling the creation of superior "supernatural" drugs, and confirming the very structures upon which biological research is based.[6][12] The continued development of innovative strategies and new reactions, spurred by the challenge of complex natural products, ensures the field's enduring relevance.[13]

Looking forward, the integration of computational tools for retrosynthetic planning, automation for reaction execution, and the principles of green chemistry will further enhance the power and efficiency of total synthesis.[13][18] These advancements will undoubtedly accelerate the pace of discovery and solidify the role of total synthesis at the heart of chemical and biomedical innovation.

References

  • Huigens, R. W., 3rd, Morrison, K. C., Hicklin, R. W., & Romo, D. (2013). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Journal of the American Chemical Society. [Link]

  • Nicolaou, K. C., & Rigol, S. (2020). The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports, 37(11), 1511-1531. [Link]

  • Nicolaou, K. C., & Rigol, S. (2020). The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports. [Link]

  • Kim, B., An, J. H., & Lee, I. (2022). Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products. Marine Drugs. [Link]

  • Lilly, G. D., & Herzon, S. B. (2021). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. The Journal of Organic Chemistry. [Link]

  • Protti, S., & Ravelli, D. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules. [Link]

  • Huo, L., & Viola, R. E. (2013). Total (Bio)Synthesis: Strategies of Nature and of Chemists. ChemBioChem. [Link]

  • Nicolaou, K. C. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society. [Link]

  • Li, A., & Li, Y. (2020). Recent Advances in the Total Synthesis of Natural Products Containing Eight-Membered Carbocycles (2009–2019). Chemical Reviews. [Link]

  • Nicolaou, K. C. (2014). The endeavor of total synthesis and its impact on chemistry, biology and medicine. Chinese Journal of Chemistry. [Link]

  • Nicolaou, K. C., & Rigol, S. (2020). The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports. [Link]

  • Portela-Cubillo, F. (2024). Recent developments in the total synthesis of natural products using the Ugi multicomponent reactions as the key strategy. Organic & Biomolecular Chemistry. [Link]

  • Sharma, U. K., & Sharma, N. (2022). Recent Accomplishments in the Total Synthesis of Natural Products Through C–H Functionalization Strategies. Request PDF. [Link]

  • Wikipedia. (n.d.). Total synthesis. [Link]

  • Niralwad, K. S., & Ghorude, I. B. (2024). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Notman, N. (2026). The future of total synthesis. Chemistry World. [Link]

  • Christmann, M. (2015). Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry. [Link]

  • Nicolaou, K. C., Vourloumis, D., Winssinger, N., & Baran, P. S. (2000). The Art and Science of Total Synthesis. Angewandte Chemie International Edition. [Link]

  • Nicolaou, K. C. (2017). The Evolution and Impact of Total Synthesis on Chemistry, Biology and Medicine. Israel Journal of Chemistry. [Link]

  • American Chemical Society. (n.d.). Natural Product Total Synthesis. ACS Publications. [Link]

  • Jampilek, J., & Kralova, K. (2024). Natural Products Driven Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gicquel, M., & Gandon, V. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. [Link]

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Application Notes and Protocols for the Oxidation of Amines and Selenides with Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the application of oxaziridines as superior reagents for the controlled oxidation of nitrogen and selenium centers in organic molecules. Oxaziridines, particularly N-sulfonyloxaziridines (Davis reagents), offer a mild, selective, and efficient method for converting amines to hydroxylamines and N-oxides, and selenides to selenoxides. Their electrophilic nature, combined with aprotic reaction conditions, prevents over-oxidation and minimizes side reactions commonly observed with other oxidants. This document details the underlying mechanisms, offers guidance on reagent selection, and provides robust, step-by-step protocols for practical laboratory execution, including enantioselective transformations.

Scientific Foundation: The Unique Reactivity of Oxaziridines

Oxaziridines are a class of versatile oxidizing agents characterized by a strained three-membered ring containing carbon, nitrogen, and oxygen.[1] This inherent ring strain results in a relatively weak and polarized N-O bond, making the oxygen atom highly electrophilic and primed for transfer to a wide range of nucleophiles.[1][2][3]

The reactivity and function of an oxaziridine are profoundly influenced by the substituent on the nitrogen atom. N-sulfonyloxaziridines, pioneered by Franklin A. Davis, are the most widely utilized class due to their enhanced stability, ease of synthesis, and exceptional oxidizing power compared to simpler N-alkyl derivatives.[1][4] These reagents are stable, crystalline solids that act as neutral, aprotic sources of an oxygen atom, enabling clean and high-yielding transformations where traditional oxidants like peroxy acids (e.g., mCPBA) might fail or lead to complex product mixtures.[4][5]

Mechanism of Oxygen Transfer

The oxidation of amines and selenides by oxaziridines proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen or selenium atom acts as the nucleophile, attacking the electrophilic oxygen atom of the oxaziridine ring. This concerted process involves the cleavage of the weak N-O bond and results in the transfer of the oxygen atom to the nucleophile, releasing the corresponding imine as a stoichiometric byproduct.[5][6]

The transition state of this reaction is believed to be asynchronous, where the N-O bond cleavage is more advanced than the formation of the new oxygen-nucleophile bond.[7] This mechanism ensures a controlled, single oxygen atom transfer, which is fundamental to the high chemoselectivity of the reaction.

Caption: General SN2 mechanism for oxygen transfer from an N-sulfonyloxaziridine.

Oxidation of Amines

Oxaziridines provide a well-established method for the oxidation of amines.[5]

  • Secondary Amines are cleanly oxidized to the corresponding hydroxylamines .

  • Tertiary Amines are efficiently converted to amine-N-oxides .

This transformation is particularly valuable in medicinal chemistry and natural product synthesis, where N-oxides are often key metabolites or possess unique biological activities. The mildness of oxaziridines is a significant advantage, preserving other sensitive functional groups within the molecule.[4]

Oxidation of Selenides

The oxidation of selenides to selenoxides is another powerful application of oxaziridines.[5][7] This reaction is notable for several reasons:

  • High Efficiency: The reaction is typically fast, clean, and high-yielding.

  • Access to Selenoxide Chemistry: Selenoxides are valuable synthetic intermediates, most famously used in selenoxide elimination reactions to introduce unsaturation.

  • Enantioselective Oxidation: The use of chiral non-racemic oxaziridines, such as those derived from camphor, allows for the highly enantioselective oxidation of prochiral selenides to chiral selenoxides.[8] These chiral selenoxides are powerful reagents for asymmetric synthesis.

Application Notes: Reagent Selection and Experimental Design

Successful oxidation requires careful consideration of the substrate, the desired product, and the choice of oxaziridine reagent.

Selecting the Appropriate Oxaziridine Reagent

While many oxaziridines exist, the N-sulfonyloxaziridines are the most robust and commonly used for these applications.[9]

Reagent NameStructureKey Characteristics & Applications
2-(Phenylsulfonyl)-3-phenyloxaziridine Phenyl group on carbon, Phenylsulfonyl on nitrogenThe archetypal "Davis Reagent". Commercially available, highly reactive, and broadly applicable for amine and selenide oxidations.
2-Benzenesulfonyl-3-(p-nitrophenyl)oxaziridine p-Nitrophenyl group on carbonIncreased reactivity due to the electron-withdrawing nitro group. Useful for less nucleophilic substrates.
(+)-(Camphorylsulfonyl)oxaziridine Camphor-derived backboneA chiral, non-racemic reagent used for the asymmetric oxidation of prochiral nucleophiles, such as sulfides and selenides, to generate optically active sulfoxides and selenoxides.[6][8]
(-)-(Camphorylsulfonyl)oxaziridine Enantiomer of the aboveProvides access to the opposite enantiomer of the oxidized product.[8]
Optimizing Reaction Conditions
  • Solvents: Chlorinated solvents such as dichloromethane (CH2Cl2) and chloroform (CHCl3) are most commonly employed due to their inertness and ability to dissolve both the substrate and the oxaziridine reagent.

  • Temperature: Most oxidations proceed rapidly at room temperature or below. For highly exothermic reactions or sensitive substrates, cooling to 0 °C or -78 °C is recommended to improve selectivity and minimize potential side reactions.

  • Stoichiometry: A slight excess of the oxaziridine (typically 1.1 to 1.2 equivalents) is generally sufficient to drive the reaction to completion.

  • Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar product spot (N-oxide or selenoxide) are indicative. The imine byproduct is also visible on the TLC plate.

Detailed Experimental Protocols

Safety Precaution: Oxaziridines are oxidizing agents. While generally stable, they should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Standard personal protective equipment (lab coat, gloves, safety glasses) is required.

Protocol 1: Oxidation of a Tertiary Amine to an Amine-N-Oxide

This protocol describes the general procedure for oxidizing a tertiary amine, using N,N-dibenzylaniline as an example.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine 1. Dissolve tertiary amine (1.0 eq) in CH₂Cl₂ add_oxa 3. Add oxaziridine solution dropwise to amine at 0 °C dissolve_amine->add_oxa dissolve_oxa 2. Prepare solution of Davis Reagent (1.1 eq) in CH₂Cl₂ dissolve_oxa->add_oxa stir 4. Stir at RT for 1-3 h add_oxa->stir monitor 5. Monitor by TLC until SM is consumed stir->monitor concentrate 6. Concentrate in vacuo monitor->concentrate purify 7. Purify by column chromatography (SiO₂) concentrate->purify characterize 8. Characterize product (NMR, MS) purify->characterize

Caption: Workflow for the oxidation of a tertiary amine using a Davis oxaziridine.

Materials:

  • Tertiary amine (e.g., N,N-dibenzylaniline)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the tertiary amine (1.0 eq.) in anhydrous CH2Cl2 (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.1 eq.) in a minimal amount of CH2Cl2 dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexanes). The N-oxide product is typically much more polar than the starting amine.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue, containing the desired N-oxide and the imine byproduct, is purified by flash column chromatography on silica gel. The highly polar N-oxide often requires a polar eluent system (e.g., 5-10% methanol in dichloromethane).

  • Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Protocol 2: Enantioselective Oxidation of a Prochiral Selenide

This protocol details the asymmetric oxidation of methyl phenyl selenide to (R)-methyl phenyl selenoxide using (+)-(Camphorylsulfonyl)oxaziridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_selenide 1. Dissolve selenide (1.0 eq) in CHCl₃ at -20 °C add_oxa 2. Add solid (+)-(Camphorylsulfonyl)- oxaziridine (1.1 eq) in one portion dissolve_selenide->add_oxa stir 3. Stir at -20 °C for 2-4 h add_oxa->stir monitor 4. Monitor by TLC stir->monitor concentrate 5. Concentrate in vacuo at low temperature monitor->concentrate purify 6. Purify by flash chromatography (SiO₂) at 0 °C concentrate->purify analyze_ee 7. Determine enantiomeric excess (chiral HPLC) purify->analyze_ee

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of N-Sulfonyloxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-sulfonyloxaziridine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the nuances of working with these powerful oxidizing agents.

PART 1: General Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, storage, and general reactivity of N-sulfonyloxaziridines.

Question 1: What are N-sulfonyloxaziridines and what are their primary applications in organic synthesis?

Answer: N-sulfonyloxaziridines, often referred to as Davis oxaziridines, are a class of stable, electrophilic, and aprotic oxidizing reagents.[1][2] They feature a three-membered ring containing carbon, nitrogen, and oxygen. The nitrogen atom is substituted with a sulfonyl group, which enhances the electrophilicity of the oxygen atom, making them excellent oxygen transfer agents.[3]

Their primary applications in organic synthesis are extensive and include:

  • α-Hydroxylation of Carbonyl Compounds: The most widely utilized reaction of N-sulfonyloxaziridines is the oxidation of enolates derived from ketones, esters, and amides to their corresponding α-hydroxy carbonyl compounds.[4][5] Chiral versions, such as those derived from camphor, are instrumental in asymmetric synthesis, enabling the production of optically active α-hydroxy carbonyl compounds.[2][6]

  • Oxidation of Heteroatoms: They are highly effective for the selective oxidation of various heteroatoms. This includes the oxidation of sulfides to sulfoxides,[1] selenides to selenoxides, and secondary amines to hydroxylamines.[7]

  • Epoxidation of Alkenes: N-sulfonyloxaziridines can be used to synthesize epoxides from alkenes, particularly at elevated temperatures.[1][7]

  • C-H Functionalization: These reagents have also been employed for the selective oxyfunctionalization of C-H bonds.[1]

The general mechanism for oxygen transfer is considered to be an SN2-type process where a nucleophile attacks the electrophilic oxygen atom of the oxaziridine, leading to the transfer of the oxygen atom and the formation of a sulfonimine byproduct.[4][8]

Question 2: I've heard that N-sulfonyloxaziridines can be hazardous. What are the proper procedures for their handling and storage?

Answer: Yes, it is crucial to handle and store N-sulfonyloxaziridines with care. While they are generally stable crystalline solids that can be handled on the benchtop without special precautions against air or moisture,[1] there are potential hazards to be aware of.

Storage:

  • N-sulfonyloxaziridines should be stored in a refrigerator, preferably in a brown bottle to protect them from light.[9]

  • Crucially, storage at room temperature for extended periods is potentially hazardous. There has been a report of an exothermic decomposition of a large quantity of 2-(phenylsulfonyl)-3-phenyloxaziridine after two weeks of storage at room temperature, which generated enough force to shatter the container.[9]

Handling:

  • As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Reactions involving N-sulfonyloxaziridines, especially on a larger scale or when heating, should be conducted behind a safety shield.[9]

  • It is good practice to perform new or unfamiliar reactions on a small scale first.[9]

Question 3: My reaction mixture contains a significant amount of a sulfonimine. Is this a side product, and how can it be removed?

Answer: The sulfonimine is not a side product but rather the expected byproduct of the oxygen transfer reaction. During the oxidation, the N-sulfonyloxaziridine transfers its oxygen atom to the substrate, and the remaining part of the molecule is released as a stable N-sulfonylimine.[1][7]

For example, in the α-hydroxylation of a ketone enolate, the reaction proceeds as follows:

Enolate + N-Sulfonyloxaziridine → α-Hydroxy Ketone + N-Sulfonylimine

The N-sulfonylimine byproduct is typically removed during the reaction workup and purification steps. Standard techniques such as column chromatography are usually effective in separating the desired product from the sulfonimine byproduct.

PART 2: Troubleshooting Guide for α-Hydroxylation of Carbonyl Compounds

The α-hydroxylation of enolates is a cornerstone application of N-sulfonyloxaziridines. However, various issues can arise, from low yields to poor stereoselectivity. This section provides detailed troubleshooting for these common problems.

Problem: Low Yield of the Desired α-Hydroxy Carbonyl Compound
Question 4: My α-hydroxylation reaction is giving a low yield. What are the potential causes, and how can I improve it?

Answer: Low yields in α-hydroxylation reactions can stem from several factors related to the enolate generation, reaction conditions, or competing side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Enolate Formation The generation of the enolate is a critical preceding step. If the base is not strong enough, the deprotonation is incomplete, or if the reaction time is too short, a significant portion of the starting material will remain unreacted.- Choice of Base: Ensure the pKa of the base is sufficient to fully deprotonate the carbonyl compound. Common bases include LDA, KHMDS, and NaHMDS. - Reaction Time and Temperature: Allow sufficient time for complete enolate formation before adding the oxaziridine. This is typically done at low temperatures (e.g., -78 °C).
Imino-Aldol Side Reaction The sulfonimine byproduct can react with the enolate in an aldol-type reaction, consuming the enolate and reducing the yield of the desired α-hydroxy product.[10]- Choice of Enolate Counter-ion: This side reaction is more prevalent with lithium enolates. Switching to sodium or potassium enolates can significantly reduce or eliminate this side product.[8][10] - Choice of Oxaziridine: (Camphorsulfonyl)oxaziridine derivatives are known to minimize this side reaction compared to 2-(phenylsulfonyl)-3-phenyloxaziridine.[10]
Sub-optimal Reagent Stoichiometry Using sub-stoichiometric amounts of the N-sulfonyloxaziridine will lead to incomplete conversion of the enolate.[8]- Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the N-sulfonyloxaziridine to ensure complete consumption of the enolate.[8] However, a large excess should be avoided as it can promote other side reactions.[8]
Reaction Temperature While enolate formation is typically done at low temperatures, the oxidation step itself can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish.- Temperature Optimization: After the addition of the oxaziridine, the reaction may need to be slowly warmed to a higher temperature (e.g., -40 °C or room temperature) to ensure completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
Problem: Formation of an Imino-Aldol Side Product
Question 5: I am observing a significant amount of an imino-aldol addition product in my α-hydroxylation reaction. How can I suppress this side reaction?

Answer: The formation of an imino-aldol product is a known side reaction, particularly when using lithium enolates with certain N-sulfonyloxaziridines.[10] This occurs when the enolate, acting as a nucleophile, attacks the electrophilic carbon of the sulfonimine byproduct.

G cluster_main Desired α-Hydroxylation cluster_side Imino-Aldol Side Reaction Enolate Enolate Hydroxy_Product Hydroxy_Product Enolate->Hydroxy_Product  + Oxaziridine Enolate_side Enolate Oxaziridine Oxaziridine Sulfonimine Sulfonimine Sulfonimine_side Sulfonimine (byproduct) Imino_Aldol_Product Imino-Aldol Adduct Enolate_side->Imino_Aldol_Product  + Sulfonimine

Caption: Competing pathways for the enolate in α-hydroxylation reactions.

Strategies to Minimize the Imino-Aldol Side Reaction:

  • Change the Enolate Counter-ion: The nature of the metal counter-ion of the enolate has a profound effect on this side reaction. Lithium enolates are more prone to this side reaction. Switching to sodium or potassium enolates can significantly suppress the formation of the imino-aldol adduct.[8][10] Zinc enolates have also been shown to be effective.[8]

    Enolate Counter-ion Tendency for Imino-Aldol Side Reaction
    Lithium (Li+)High
    Sodium (Na+)Low
    Potassium (K+)Low
    Zinc (Zn2+)Intermediate
  • Use a Different N-Sulfonyloxaziridine: The structure of the N-sulfonyloxaziridine also plays a role. The use of (camphorsulfonyl)oxaziridine derivatives is recommended as they are less prone to this side reaction compared to 2-(phenylsulfonyl)-3-phenyloxaziridine.[10]

  • Inverse Addition: Adding the enolate solution slowly to the solution of the N-sulfonyloxaziridine can help to keep the concentration of the enolate low, thereby disfavoring the bimolecular side reaction with the sulfonimine byproduct.

Problem: Poor Diastereoselectivity or Enantioselectivity in Asymmetric Hydroxylations
Question 6: The stereoselectivity of my asymmetric hydroxylation is lower than expected. What factors influence this, and how can I optimize it?

Answer: Achieving high stereoselectivity in asymmetric hydroxylations with chiral N-sulfonyloxaziridines depends on several factors, including the structure of the substrate, the chiral oxaziridine, and the reaction conditions.

Key Factors Influencing Stereoselectivity:

  • Steric Hindrance: The stereochemical outcome is often governed by steric interactions. The oxaziridine will preferentially attack the less sterically hindered face of the enolate.[10] Therefore, the steric bulk of the substituents on both the enolate and the oxaziridine are critical.

  • Enolate Geometry: The geometry (E/Z) of the enolate can significantly influence the facial selectivity of the oxidation. Controlling the enolate geometry through the choice of base and solvent is crucial for achieving high diastereoselectivity.

  • Substrate-Reagent Matching: In some cases, there may be a "matched" and "mismatched" pairing between a chiral substrate and a chiral oxaziridine. If the inherent facial bias of the substrate and the chiral oxaziridine are opposed, lower stereoselectivity will be observed. It may be necessary to use the opposite enantiomer of the chiral oxaziridine.

  • Lewis Acid Catalysis: For certain substrates, such as β-keto esters, the use of a chiral Lewis acid catalyst in conjunction with a racemic or achiral N-sulfonyloxaziridine can induce high enantioselectivity.[3] The Lewis acid coordinates to the substrate to form a chiral enolate, which then reacts with the oxaziridine.[3] The size of the ester substituent can impact the level of enantioselectivity in these systems.[3]

Optimization Strategies:

  • Screen Chiral Oxaziridines: Different chiral N-sulfonyloxaziridines have different steric environments. Testing various commercially available or synthesized chiral oxaziridines can lead to improved stereoselectivity.

  • Optimize Enolate Formation: Systematically vary the base (e.g., LDA, LHMDS, KHMDS), solvent (e.g., THF, diethyl ether, toluene), and additives (e.g., HMPA, LiCl) to influence the enolate geometry and aggregation state.

  • Temperature Control: The reaction temperature can impact stereoselectivity. Lower temperatures generally lead to higher selectivity. It is advisable to run the reaction at the lowest practical temperature.

  • Consider Catalytic Asymmetric Methods: If direct asymmetric hydroxylation with a stoichiometric chiral oxaziridine gives poor results, exploring a catalytic asymmetric approach with a chiral Lewis acid or organocatalyst may be a viable alternative.[3]

PART 3: Troubleshooting Other Oxidation Reactions

While α-hydroxylation is a major application, N-sulfonyloxaziridines are also used for oxidizing other functional groups. This section addresses common issues in these transformations.

Problem: Over-oxidation or Under-oxidation of Substrates
Question 7: I am trying to oxidize a sulfide to a sulfoxide, but I am getting a mixture of starting material, sulfoxide, and sulfone. How can I improve the selectivity?

Answer: Achieving selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone or incomplete conversion requires careful control of the reaction conditions.

G Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide  + 1 eq. Oxaziridine Sulfone Sulfone Sulfoxide->Sulfone  + 1 eq. Oxaziridine

Caption: Stepwise oxidation of a sulfide.

Troubleshooting Selectivity in Sulfide Oxidation:

  • Stoichiometry is Key: The stoichiometry of the N-sulfonyloxaziridine is the most critical factor.

    • To favor the sulfoxide , use approximately 1.0 equivalent of the oxaziridine. A slight excess may be needed for complete conversion of the sulfide, but this increases the risk of sulfone formation.

    • To obtain the sulfone , at least 2.0 equivalents of the oxaziridine are required.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to slow down the rate of both oxidation steps. The oxidation of the sulfoxide to the sulfone is often slower than the oxidation of the sulfide to the sulfoxide, and lower temperatures can help to exploit this rate difference.

  • Slow Addition: Add the N-sulfonyloxaziridine solution slowly to the sulfide solution. This helps to maintain a low concentration of the oxidant and reduces the likelihood of the initially formed sulfoxide being immediately oxidized further.

  • Monitor the Reaction: Closely monitor the progress of the reaction by TLC or LC-MS. Quench the reaction as soon as the starting sulfide has been consumed to prevent over-oxidation.

PART 4: Understanding and Identifying Unexpected Byproducts

Beyond the common side reactions, unexpected byproducts can sometimes be formed. This section provides insights into less common reaction pathways.

Problem: Characterization of Unknown Byproducts
Question 8: I have isolated an unexpected byproduct from my reaction. What are some less common side reactions of N-sulfonyloxaziridines that could lead to this?

Answer: While N-sulfonyloxaziridines are known for their clean oxygen transfer reactivity, other reaction pathways are possible under certain conditions, leading to unexpected byproducts.

Potential Unforeseen Reaction Pathways:

  • Nitrogen Atom Transfer: Although oxygen transfer is more common for N-sulfonyloxaziridines, nitrogen atom transfer can occur, particularly with substrates that are poor oxygen acceptors or under catalytic conditions.[1] This can lead to the formation of aziridines from alkenes or aminated products.

  • Radical Reactions: N-sulfonyloxaziridines can undergo reactions via radical mechanisms, especially in the presence of single electron transfer (SET) reagents (like Cu(I)) or upon photolysis.[2] These radical pathways can lead to rearrangements or C-H amination products.[1][2]

  • Rearrangements: Under certain conditions, such as photochemical irradiation or in the presence of a SET reagent, oxaziridines can rearrange to form lactams.[2]

  • Cycloadditions: The strained three-membered ring of oxaziridines can participate in cycloaddition reactions with certain substrates like heterocumulenes.[2]

  • Decomposition: As mentioned earlier, N-sulfonyloxaziridines can decompose, particularly upon heating or improper storage. The decomposition products can be complex and may interfere with the desired reaction.

If you have an unexpected byproduct, it is recommended to obtain detailed spectroscopic data (NMR, MS, IR) and consider these alternative reactivity modes of N-sulfonyloxaziridines when proposing a structure.

References

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]

  • Haddadin, M. J., & Togni, A. (2018). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 118(15), 7544-7605. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

  • Davis, F. A., & Sheppard, A. C. (1989). Applications of enantiopure N-sulfonyloxaziridines to the asymmetric synthesis of organic compounds. Tetrahedron, 45(18), 5703-5742. [Link]

  • Chem-Station. (2015, October 17). Davis Oxidation. Chem-Station Int. Ed. [Link]

  • Wikipedia contributors. (2023, November 23). Oxaziridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Davis, F. A., & Stringer, O. D. (1982). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 60, 82. [Link]

  • Davis, F. A., Towson, J. C., Weismiller, M. C., Lal, S. G., & Carroll, P. J. (1988). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 66, 206. [Link]

  • Togni, A., Mezzetti, A., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. [Link]

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Technical Support Center: Optimizing Enantioselectivity with Chiral Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving enantioselectivity in asymmetric oxidations using chiral oxaziridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful reagents. Here, we move beyond standard protocols to address the specific challenges you may encounter in the lab, providing in-depth, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are chiral oxaziridines and why are they used in asymmetric synthesis?

A: Chiral oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, where the nitrogen or carbon atom is part of a chiral scaffold.[1] They are highly valued as electrophilic, aprotic oxygen-transfer reagents.[2] Their primary application is in the asymmetric oxidation of prochiral nucleophiles, such as sulfides and enolates, to produce chiral sulfoxides and α-hydroxy carbonyl compounds, respectively, with a high degree of enantioselectivity.[2][3][4] The most well-known are the N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, which are lauded for their stability and ease of synthesis.[1][3]

Q2: I'm observing low enantiomeric excess (ee) in my reaction. What are the most common initial parameters to check?

A: Low enantioselectivity can stem from several factors. The first parameters to scrutinize are reaction temperature, solvent, and the purity of your oxaziridine reagent. Lower temperatures generally enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.[5][6] The polarity of the solvent can also significantly influence the stereochemical outcome.[7] Finally, ensure your chiral oxaziridine is of high optical purity, as any racemic component will naturally diminish the final ee of your product.

Q3: Can the structure of my substrate influence the enantioselectivity?

A: Absolutely. The steric and electronic properties of your substrate play a crucial role in the degree of chiral induction.[8] The generally accepted mechanism for oxygen transfer is an SN2-type attack of the nucleophile on the electrophilic oxygen of the oxaziridine.[3][8] The facial selectivity of this attack is dictated by the steric interactions between the substrate and the chiral environment of the oxaziridine. Bulky substituents on the substrate can either enhance or diminish enantioselectivity depending on how they interact with the chiral reagent in the transition state.

Q4: Are there alternatives to stoichiometric use of expensive chiral oxaziridines?

A: Yes, catalytic approaches are an area of active research. These methods typically involve the in situ generation of a chiral oxaziridine from a chiral imine or iminium salt and a terminal oxidant like Oxone® or hydrogen peroxide.[2][3][4] While promising, these systems can sometimes yield lower enantioselectivities compared to their stoichiometric counterparts, potentially due to different oxidizing species being involved in the catalytic cycle.[2]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Enantioselectivity

Symptoms:

  • The product is formed in good yield, but the enantiomeric excess (ee) is significantly lower than expected or the product is racemic.

  • Inconsistent ee values between batches.

Potential Causes:

  • Incorrect Reaction Temperature: The energy difference between the diastereomeric transition states leading to the two enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

  • Inappropriate Solvent Choice: Solvent polarity can stabilize or destabilize the transition states, altering the enantioselectivity.[7] Non-polar solvents often give different results than polar aprotic or protic solvents.

  • Decomposition or Racemization of the Oxaziridine: N-sulfonyloxaziridines are generally stable but can undergo stereomutation at ambient temperatures over time.[3] The barrier to nitrogen inversion is lower for N-acyl and N-sulfonyl oxaziridines compared to N-alkyl derivatives.[2]

  • Presence of Impurities: Acidic or basic impurities in the substrate, solvent, or glassware can catalyze side reactions or the decomposition of the oxaziridine.

  • Substrate Aggregation: In the case of enolate oxidations, the aggregation state of the enolate (influenced by the counter-ion and solvent) can dramatically affect the approach of the oxaziridine.[8]

Suggested Solutions:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature. Start at 0 °C, then proceed to -20 °C, -40 °C, and -78 °C. Monitor both reaction time and ee at each temperature.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). A general trend observed is a decrease in ee with increasing dielectric constant of the solvent for some substrates.[7]

  • Verify Reagent Quality: Use freshly prepared or recently purchased chiral oxaziridine. If possible, verify its optical purity via chiral HPLC or by preparing a derivative. Store the reagent at low temperatures and protected from light.

  • Ensure Inert Conditions: Use freshly distilled, anhydrous solvents. Flame-dry glassware and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Modify the Substrate Environment (for enolates): For enolate hydroxylations, changing the counter-ion (e.g., from lithium to sodium or potassium) can alter aggregation and improve ee.[8] The addition of additives like HMPA can also influence selectivity, though its effect can be substrate-dependent.[8]

Problem 2: Poor Chemical Yield and/or Complex Product Mixture

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple byproducts, including over-oxidation products (e.g., sulfones from sulfides) or rearranged products.

  • Decomposition of the starting material or product.

Potential Causes:

  • Oxaziridine Instability: Some oxaziridines, particularly N-H or certain N-alkyl variants, are less stable and can decompose under the reaction conditions.[3] Decomposition can sometimes be catalyzed by trace metals.

  • Competitive Reaction Pathways: The oxaziridine can act as a nitrogen-transfer agent, especially if the N-substituent is small.[4] This can lead to amination byproducts. For enolates, competitive aldol reactions can also occur.[4]

  • Over-oxidation: N-sulfonyloxaziridines can oxidize sulfides to sulfoxides, and further to sulfones, although the latter is generally slower.[2]

  • Substrate Instability: The substrate itself may not be stable to the reaction conditions, especially if prolonged reaction times are required.

Suggested Solutions:

  • Choice of Oxaziridine: Ensure you are using the appropriate oxaziridine for your transformation. For oxygen transfer, N-sulfonyloxaziridines are generally the reagents of choice due to their stability and reactivity.[3]

  • Control Stoichiometry: Use a precise stoichiometry of the oxaziridine (typically 1.0-1.2 equivalents). For sulfide oxidations, using a slight excess may lead to sulfone formation.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and quench it before significant byproduct formation occurs.

  • Use of Additives: In some cases, Lewis or Brønsted acids can promote the desired oxygen transfer, particularly for less reactive N-alkyloxaziridines.[2][4] However, this must be done cautiously as it can also promote side reactions.

  • Purification of Starting Materials: Ensure your substrate is pure and free from contaminants that could catalyze decomposition.

Data Summary Table: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral TrendRationale
Temperature Decreasing temperature generally increases enantioselectivity.[5]Lower thermal energy accentuates the energy difference between diastereomeric transition states.
Solvent Polarity Often, a decrease in ee is seen with increasing solvent polarity.[7]Polar solvents can stabilize the more polar transition state, potentially leading to an earlier transition state with less effective steric discrimination.[7]
Enolate Counter-ion Na+ enolates often provide higher ee than Li+ enolates.[8]The aggregation state and ion-pairing of the enolate influence its reactivity and the steric environment for the oxidation.
Substrate Steric Bulk Highly dependent on the specific substrate-reagent pairing.Steric interactions in the transition state are the primary determinant of facial selectivity.[8]

Visualizing the Process

Mechanism of Asymmetric Sulfide Oxidation

G cluster_0 Transition State TS S_N2-type Attack Product Chiral Sulfoxide (R-S(=O)-R') TS->Product Oxygen Transfer Imine Imine Byproduct TS->Imine N-O bond cleavage Sulfide Prochiral Sulfide (R-S-R') Sulfide->TS Nucleophilic attack on electrophilic oxygen Oxaziridine Chiral Oxaziridine Oxaziridine->TS

Caption: SN2-type transition state for the enantioselective oxidation of a sulfide.

Troubleshooting Workflow for Low Enantioselectivity

G Start Low ee Observed CheckTemp Lower Reaction Temperature (-78 °C) Start->CheckTemp Improved ee Improved? CheckTemp->Improved CheckSolvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) CheckReagent Verify Oxaziridine Purity and Age CheckSolvent->CheckReagent No Improvement CheckSolvent->Improved CheckSubstrate Modify Substrate (e.g., enolate counter-ion) CheckReagent->CheckSubstrate No Improvement CheckReagent->Improved CheckSubstrate->Improved Improved->CheckSolvent No End Optimized Protocol Improved->End Yes

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a general procedure for the asymmetric α-hydroxylation of a ketone using (+)-(camphorsulfonyl)oxaziridine.

Materials:

  • Ketone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • (+)-(Camphorsulfonyl)oxaziridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Flame-dried, round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Substrate Addition: Dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL) and add it to the flask via syringe.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidation: In a separate flame-dried vial, dissolve (+)-(camphorsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (3 mL). Add this solution dropwise to the cold enolate solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC (thin-layer chromatography) by periodically quenching small aliquots with saturated NH₄Cl solution. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the chemical yield and analyze the enantiomeric excess of the α-hydroxy ketone product by chiral HPLC or GC.

This guide provides a framework for addressing common challenges in enantioselective oxidations with chiral oxaziridines. Successful asymmetric synthesis requires careful attention to detail, systematic optimization, and a foundational understanding of the reaction mechanism.

References

  • Aubé, J. (1997). Oxiziridine rearrangements in asymmetric synthesis. Chemical Society Reviews, 26(4), 269-277.
  • Kitagawa, S., et al. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. SynOpen, 3(01), 21-25.
  • Pointner, A., & Herrmann, R. (1995). Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines.
  • Gotor-Fernández, V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. Chemistry – A European Journal, 28(44), e202200732.
  • Couture, A., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(17), 8554-8657.
  • Couture, A., et al. (2014). Advances in the Chemistry of Oxaziridines. PMC, 4200221.
  • Kitagawa, S., et al. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite.
  • Zhang, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2633.
  • Wikipedia. (n.d.). Oxaziridine.
  • Various Authors. (n.d.). Asymmetric Oxaziridination.
  • Zhang, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines.
  • Gualandi, A., et al. (2020). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium.
  • Various Authors. (n.d.). Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis.
  • Various Authors. (n.d.). Advances in the Chemistry of Oxaziridines.
  • Davis, F. A., et al. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690.
  • Davis, F. A., et al. (1992). Chemistry of oxaziridines. 18. Synthesis and enantioselective oxidations of the [(8,8-dihalocamphoryl)sulfonyl]oxaziridines. The Journal of Organic Chemistry, 57(26), 7118-7123.
  • Corless, V. (2017).
  • Enamine. (n.d.). Davis reagent.
  • Zhang, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI.
  • Lin, Z., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Various Authors. (n.d.). Unusual Temperature Dependence of Enantioselectivity. Amanote Research.
  • Woolford, J. (2017). Temperature drop triggers chirality twist. Chemistry World.
  • Zhang, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PubMed.
  • Davis, F. A. (n.d.). Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines. University of Windsor.
  • Allen, C. P., et al. (2012).
  • Weatherly, C. D., et al. (2023).

Sources

Technical Support Center: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of this important chiral oxidizing agent.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the reagent's integrity and reactivity. It is an electrophilic N–O reagent that can be sensitive to heat, light, and moisture.

  • Temperature: The ideal storage temperature is between 2-8°C. Refrigeration is mandatory to prevent thermal decomposition over time.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen, which can degrade the reagent.

  • Light: The compound should be stored in an amber vial or otherwise protected from light to prevent photochemical degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal decomposition.
Atmosphere Inert (Argon, Nitrogen)Prevents hydrolysis and oxidation.
Light Protect from light (Amber vial)Avoids photochemical degradation.

Q2: What are the primary safety precautions to take when handling this reagent?

A2: this compound is a potent oxidizing agent and should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

  • Inhalation: Avoid inhaling the powder. Use a snorkel or work in a fume hood to prevent respiratory exposure.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Incompatibilities: Keep away from combustible materials, reducing agents, and strong acids or bases.

Q3: How can I assess the purity and stability of my stored this compound?

A3: The purity of the reagent can be assessed by several analytical methods.

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point is typically in the range of 138-142°C. A broad or depressed melting point may indicate decomposition or impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and identify any degradation products.

  • Chiral HPLC: For applications where enantiopurity is critical, chiral HPLC can be used to determine the enantiomeric excess (ee).

Troubleshooting Guide: Asymmetric Oxidation Reactions

This section provides troubleshooting for common issues encountered during asymmetric oxidation reactions using this compound.

Problem 1: Low Enantioselectivity in the Asymmetric Oxidation of a Prochiral Sulfide

Possible Causes & Solutions:

  • Cause 1: Impure or Decomposed Reagent. The enantiopurity of the oxaziridine directly impacts the enantioselectivity of the reaction.

    • Solution: Verify the purity of the reagent using the methods described in FAQ Q3. If the reagent is old or has been improperly stored, it is advisable to use a fresh batch.

  • Cause 2: Incorrect Reaction Temperature. The temperature can significantly influence the transition state of the oxidation, affecting enantioselectivity.

    • Solution: Perform the reaction at a lower temperature. Many asymmetric oxidations with this reagent show improved enantioselectivity at temperatures ranging from -20°C to -78°C.

  • Cause 3: Inappropriate Solvent. The polarity and coordinating ability of the solvent can affect the reaction's stereochemical outcome.

    • Solution: Screen a range of solvents. Non-polar, aprotic solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) often provide good results.

Experimental Workflow for Optimizing Enantioselectivity:

G cluster_0 Reaction Setup cluster_1 Workup & Analysis cluster_2 Troubleshooting Loop start Dissolve prochiral sulfide in anhydrous solvent add_reagent Add this compound at low temperature (e.g., -78°C) start->add_reagent stir Stir under inert atmosphere for specified time add_reagent->stir quench Quench reaction stir->quench extract Extract product quench->extract purify Purify via chromatography extract->purify analyze Analyze ee by chiral HPLC purify->analyze check_ee Is ee < desired value? analyze->check_ee optimize Optimize parameters: 1. Lower Temperature 2. Change Solvent 3. Check Reagent Purity check_ee->optimize Yes end Reaction Optimized check_ee->end No rerun Rerun reaction optimize->rerun rerun->start

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Incomplete Reaction or Low Yield

Possible Causes & Solutions:

  • Cause 1: Insufficient Reagent. Stoichiometry is crucial for complete conversion.

    • Solution: Ensure at least one equivalent of the oxaziridine is used. For less reactive substrates, a slight excess (e.g., 1.1-1.2 equivalents) may be necessary.

  • Cause 2: Steric Hindrance. Highly hindered substrates may react slowly or not at all under standard conditions.

    • Solution: Increase the reaction temperature gradually. While this may impact enantioselectivity, it can improve the reaction rate. Alternatively, a longer reaction time may be required.

  • Cause 3: Presence of Quenching Agents. Water or other nucleophilic impurities can consume the oxaziridine.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under a strictly inert atmosphere.

Logical Relationship of Factors Affecting Yield:

G cluster_reagents Reagents cluster_conditions Conditions cluster_substrate Substrate yield Reaction Yield stoichiometry Stoichiometry (Oxaziridine:Substrate) stoichiometry->yield purity Reagent Purity purity->yield temperature Reaction Temperature temperature->yield time Reaction Time time->yield solvent Anhydrous Solvent solvent->yield sterics Steric Hindrance sterics->yield (negative impact)

Caption: Key factors influencing reaction yield.

References

  • Davis, F. A., et al. (1984). Chemistry of oxaziridines. 3. Asymmetric oxidation of prochiral sulfides to sulfoxides using chiral 2-sulfonyloxaziridines. Journal of the American Chemical Society, 106(24), 7406–7410. [Link]

Technical Support Center: Asymmetric Hydroxylations

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for asymmetric hydroxylations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the commercial AD-mix?

The Sharpless Asymmetric Dihydroxylation (AD) reaction is a cornerstone of modern organic synthesis for creating chiral vicinal diols.[1] The commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) contain a precise mixture of reagents, each with a critical function.[2][3]

ComponentFunctionCausality and In-Depth Explanation
Potassium Osmate (K₂OsO₂(OH)₄) Catalyst PrecursorThis Os(VI) salt generates the active Os(VIII) catalyst, osmium tetroxide (OsO₄), in situ. Using the less volatile and toxic salt enhances safety and handling.[2][4] The osmium center is where the alkene binds and the dihydroxylation occurs.
Potassium Ferricyanide (K₃Fe(CN)₆) Co-oxidantThe reaction is catalytic in osmium. After the diol is formed, osmium is in a reduced state. Potassium ferricyanide re-oxidizes the osmium, allowing it to re-enter the catalytic cycle. This dramatically reduces the required amount of the expensive and toxic osmium.[4][5]
Potassium Carbonate (K₂CO₃) BaseMaintains a slightly alkaline pH. The reaction is generally faster and more selective under these conditions.[5] The base also plays a role in the hydrolysis of the osmate ester intermediate to release the diol product.
Chiral Ligand Chirality SourceThis is the key to enantioselectivity. AD-mix-α contains (DHQ)₂PHAL, and AD-mix-β contains (DHQD)₂PHAL.[2][3] These cinchona alkaloid-derived ligands coordinate to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the prochiral alkene.[6]
Q2: How do I choose between AD-mix-α and AD-mix-β?

The choice of AD-mix determines the absolute stereochemistry of the resulting diol. A mnemonic device developed by Sharpless is a reliable predictor of the outcome.[7]

  • AD-mix-β with the (DHQD)₂PHAL ligand generally delivers the diol from the "top face" (β-face) of the alkene when drawn in a specific orientation.[6]

  • AD-mix-α with the (DHQ)₂PHAL ligand typically delivers the diol from the "bottom face" (α-face).[6]

For a trans-alkene, AD-mix-α often yields the (R,R)-diol, while AD-mix-β produces the (S,S)-enantiomer.[2]

Q3: What is the function of methanesulfonamide (CH₃SO₂NH₂) as an additive?

Methanesulfonamide is a crucial additive that can significantly accelerate the reaction and improve yields, particularly for certain substrates.[8] Its role is dual-faceted:

  • For non-terminal aliphatic olefins: It acts as a phase-transfer catalyst or cosolvent, facilitating the transfer of hydroxide ions from the aqueous to the organic phase to accelerate the hydrolysis of the osmate ester intermediate.[9][10]

  • For conjugated aromatic olefins: It functions as a general acid catalyst, protonating the osmate ester intermediate to speed up its hydrolysis.[8][10][11]

Troubleshooting Guide

This section addresses common problems encountered during asymmetric hydroxylations in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (ee)

Q: I've performed the reaction, but the enantiomeric excess (ee) of my diol is significantly lower than expected. What went wrong?

Low enantioselectivity is a frequent issue and can arise from several sources. The troubleshooting process can be visualized as a decision tree:

troubleshooting_ee start Low ee Observed q1 Is the reaction temperature too high? start->q1 s1 Decrease temperature (0°C, -20°C). q1->s1 Yes q2 Is the olefin concentration too high? q1->q2 No end Improved ee s1->end s2 Add olefin slowly to the reaction mixture. q2->s2 Yes q3 Is the chiral ligand concentration sufficient? q2->q3 No s2->end s3 Use 'Super-AD-mix' or add extra ligand. q3->s3 Yes q4 Is the substrate a poor match for the catalyst? q3->q4 No s3->end s4 Consider alternative ligands or methods. q4->s4 Yes s4->end

Figure 1: Decision tree for troubleshooting low enantioselectivity.

Detailed Causes and Solutions:

Potential CauseScientific ExplanationTroubleshooting Steps
High Reaction Temperature Lower temperatures generally increase the energy difference between the two diastereomeric transition states leading to the enantiomeric products, thus enhancing selectivity.[12]1. Run the reaction at 0°C. Most standard protocols recommend this temperature. 2. If ee is still low, consider running the reaction at lower temperatures (e.g., -20°C).
High Olefin Concentration If the local concentration of the olefin is too high, a non-enantioselective "second catalytic cycle" can compete.[5][13] This occurs when the olefin reacts with an osmium species that is not complexed with the chiral ligand.1. Add the olefin slowly over a period of time to the stirred AD-mix solution. This maintains a low instantaneous concentration of the substrate.
Inadequate Ligand Concentration For some less reactive substrates, the rate of the ligand-accelerated dihydroxylation can be slow. This can allow the background, non-selective reaction to become more significant.1. Increase the amount of chiral ligand. Commercially available "Super-AD-mix" kits contain higher ligand concentrations for this purpose.[14] 2. Alternatively, supplement the standard AD-mix with additional pure ligand.
Poor Substrate Class Certain classes of olefins are known to give lower enantioselectivities. For example, cis-disubstituted olefins are generally poor substrates for this reaction.[13]1. Review the literature for your specific substrate or similar structures to manage expectations.[15] 2. Consider derivatizing the substrate to a more suitable class if possible.
Impure Reagents Impurities in the substrate or solvent can interfere with the catalyst. Water content is particularly important.1. Ensure the purity of your olefin through distillation or chromatography. 2. Use high-purity solvents.

Problem 2: Low Yield or No Reaction

Q: My reaction has stalled, or the yield of the diol is very low after workup. What are the likely causes?

A low yield can be due to a number of factors, from catalyst deactivation to issues with the workup procedure.

Detailed Causes and Solutions:

Potential CauseScientific ExplanationTroubleshooting Steps
Poorly Soluble Substrate The standard t-BuOH/water solvent system may not be sufficient to dissolve very nonpolar substrates, leading to a slow or incomplete reaction.1. Add a co-solvent like toluene to improve solubility. 2. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
Deactivated Catalyst The osmium catalyst can be deactivated by certain functional groups or impurities. Tertiary amines, for example, can inhibit the reaction.[16]1. Purify the substrate to remove any potential catalyst poisons. 2. If the substrate contains an amine, it may need to be protected prior to the dihydroxylation.
Inefficient Co-oxidant Regeneration If the co-oxidant, potassium ferricyanide, is not effectively regenerating the Os(VIII) species, the catalytic cycle will halt.1. Check the quality of the AD-mix. Old or improperly stored mix may have degraded components. 2. Ensure the pH is slightly basic, as this is optimal for the ferricyanide system.[5]
Product Loss During Workup Vicinal diols can be quite polar and water-soluble, leading to losses during the aqueous workup and extraction.1. Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the diol. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Consider using a continuous extractor for highly water-soluble diols.

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

  • AD-mix-β (or α): 1.4 g

  • tert-Butanol: 5 mL

  • Water: 5 mL

  • Alkene: 1.0 mmol

  • Methanesulfonamide (CH₃SO₂NH₂): 1.0 mmol (optional, but recommended for many substrates)[8]

  • Sodium sulfite (Na₂SO₃): 1.5 g

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL).[17]

  • Dissolution: Stir the mixture vigorously at room temperature until the two phases are clear and the lower aqueous phase is a bright yellow.[17]

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Substrate Addition: If using, add methanesulfonamide (1.0 mmol). Then, add the alkene (1.0 mmol) to the cold, rapidly stirring mixture.

  • Reaction: Continue stirring at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature. The color should change from yellow/brown to a pale yellow or off-white.

  • Extraction: Add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Catalytic Cycle

The efficiency of the Sharpless AD reaction relies on the successful regeneration of the active catalyst. The catalytic cycle is depicted below.

catalytic_cycle OsO4L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsO4L->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Forms intermediate Hydrolysis Hydrolysis (H₂O, K₂CO₃) OsmateEster->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Releases product ReducedOs Reduced Os(VI) Species Hydrolysis->ReducedOs Generates Reoxidation Re-oxidation ReducedOs->Reoxidation Reoxidation->OsO4L Regenerates catalyst Ferrocyanide K₄Fe(CN)₆ Reoxidation->Ferrocyanide Ferricyanide K₃Fe(CN)₆ Ferricyanide->Reoxidation

Figure 2: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The reaction begins with the [3+2] cycloaddition of the alkene to the chiral osmium tetroxide-ligand complex.[4] This is followed by hydrolysis of the resulting osmate ester to release the diol and a reduced osmium(VI) species.[4] The stoichiometric oxidant, potassium ferricyanide, then reoxidizes the osmium to regenerate the active catalyst, allowing the cycle to continue.[4]

References

  • Sharpless Asymmetric Dihydroxylation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. Available from: [Link]

  • AD-mix. (2026, January 7). Grokipedia. Retrieved January 7, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. Available from: [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). Grok. Retrieved January 7, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. Available from: [Link]

  • 1.1.3 Sharpless Asymmetric Dihydroxylation. (n.d.). NPTEL Archive. Retrieved January 7, 2026, from [Link]

  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. Available from: [Link]

  • Regression modeling of substrate effects on enantioselectivity in the Sharpless asymmetric dihydroxylation. (2025). ACS Fall 2025. Retrieved January 7, 2026, from [Link]

  • AD-mix. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 7, 2026, from [Link]

  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. Available from: [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD). (2014, June 2). Chem-Station Int. Ed. Retrieved January 7, 2026, from [Link]

  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. Available from: [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. Available from: [Link]

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. (n.d.). Imperial College London. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Optimizing Temperature for Enolate Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enolate oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter: temperature . Navigating the intricacies of enolate chemistry is paramount for achieving high yields and selectivities, and temperature control is often the deciding factor between a successful synthesis and a complex mixture of byproducts.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges and experimental design choices. We will delve into the causality behind these choices, grounding our recommendations in established mechanistic principles.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Principles of Temperature Control

Q1: Why is temperature so critical in enolate oxidation reactions?

A1: Temperature is a master variable that directly influences three key aspects of your reaction:

  • Rate of Reaction: As with most chemical reactions, higher temperatures generally increase the rate of both enolate formation and its subsequent oxidation. However, this can be a double-edged sword, as it can also accelerate decomposition pathways.

  • Selectivity: Many enolate oxidations can yield multiple products. Temperature can be tuned to favor the desired reaction pathway over side reactions. This is particularly crucial for:

    • Regioselectivity: In unsymmetrical ketones, temperature, in conjunction with the choice of base and solvent, determines whether the kinetic or thermodynamic enolate is formed. Low temperatures (typically -78 °C) favor the formation of the less substituted (kinetic) enolate, while higher temperatures allow for equilibration to the more stable, more substituted (thermodynamic) enolate.[1][2]

    • Chemoselectivity: Temperature can influence whether the enolate reacts at the carbon (C-alkylation, desired for α-hydroxylation) or the oxygen (O-alkylation), although this is also heavily influenced by the electrophile and solvent.[3]

  • Stability of Reactants and Intermediates: Both enolates and many oxidizing agents are thermally sensitive. Enolates can participate in side reactions like aldol condensations, which are often favored at higher temperatures.[4] Similarly, oxidizing agents can decompose if the temperature is not carefully controlled.

Q2: I'm trying to oxidize an unsymmetrical ketone. How does temperature affect whether I form the kinetic or thermodynamic enolate?

A2: This is a classic challenge in enolate chemistry, and temperature is a key part of the solution.

  • Kinetic Enolate Formation: To form the kinetic enolate (deprotonation at the less hindered α-carbon), you need conditions that are irreversible.[5] This is achieved by using a strong, sterically hindered base (like Lithium Diisopropylamide - LDA) in an aprotic solvent (like THF) at a very low temperature, typically -78 °C .[1][3] The low temperature "freezes" the enolate in its initial, kinetically favored form, preventing it from equilibrating to the more stable thermodynamic form.[2]

  • Thermodynamic Enolate Formation: To favor the more stable, more substituted thermodynamic enolate, you need conditions that allow for equilibration. This is achieved by using a weaker base (like an alkoxide) in a protic solvent (like the corresponding alcohol) at higher temperatures (from room temperature to reflux).[1][4] These conditions allow for reversible protonation and deprotonation, eventually leading to a population of enolates that reflects their thermodynamic stability.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Ketone Unsymmetrical Ketone K_Enolate Kinetic Enolate (Less Substituted) K_Ketone->K_Enolate LDA, THF -78 °C (Irreversible) K_Product Kinetic Oxidation Product K_Enolate->K_Product Oxidant -78 °C T_Ketone Unsymmetrical Ketone T_Enolate Thermodynamic Enolate (More Substituted) T_Ketone->T_Enolate NaOR, ROH Room Temp. (Reversible) T_Product Thermodynamic Oxidation Product T_Enolate->T_Product Oxidant Room Temp.

Caption: Kinetic vs. Thermodynamic Enolate Formation for Oxidation.

Section 2: Troubleshooting Guide

Q3: My reaction is giving very low yields of the desired α-hydroxy carbonyl compound. What are the likely temperature-related causes?

A3: Low yields in enolate oxidations can often be traced back to temperature control. Here's a troubleshooting workflow:

  • Enolate Instability/Side Reactions:

    • Problem: The most common side reaction is aldol condensation, where unreacted enolate attacks the carbonyl of the starting material. This is especially problematic at higher temperatures.[4]

    • Solution: Ensure your enolate formation and oxidation are conducted at a sufficiently low temperature. For many common systems using LDA, this is -78 °C. If you suspect aldol products, try running the reaction even colder, if your solvent system allows. An "inverse addition" technique, where the enolate solution is slowly added to the oxidant's solution (also at low temperature), can minimize the concentration of unreacted enolate and thus reduce aldol side reactions.[6]

  • Oxidant Decomposition:

    • Problem: Some oxidizing agents are not stable at higher temperatures. For example, while MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)) is a powerful oxidant, it can decompose if not handled at low temperatures.[7]

    • Solution: Check the recommended temperature range for your chosen oxidant. For MoOPH, reactions are typically run between -78 °C and -20 °C.[6] For Davis oxaziridines, the reaction temperature can vary more widely, but starting at a low temperature (-78 °C) and slowly warming is a common strategy.

  • Incomplete Reaction:

    • Problem: While low temperatures are good for selectivity, they can also slow the reaction to a crawl, leading to incomplete conversion.

    • Solution: After the initial low-temperature addition of the oxidant, you may need to slowly warm the reaction. Monitor the reaction by TLC or LC-MS to find the "sweet spot" where the reaction proceeds to completion without significant byproduct formation. A common protocol is to stir at -78 °C for a period, then allow the reaction to slowly warm to -40 °C, -20 °C, or even 0 °C.

Q4: I'm observing significant amounts of over-oxidation to an α-dicarbonyl compound. How can I prevent this?

A4: Over-oxidation is a classic sign that your reaction conditions, particularly temperature, are too harsh.

  • Mechanism of Over-oxidation: The initial α-hydroxy carbonyl product can sometimes be deprotonated again to form a new enolate, which is then oxidized a second time.

  • Temperature's Role: Higher temperatures can provide the activation energy needed for this second oxidation step. With some oxidants like MoOPH, heating the initial intermediate can lead to the α-dicarbonyl compound, albeit often in poor yield.[8]

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most direct solution. Perform the entire sequence at the lowest practical temperature (e.g., maintain at -78 °C or -44 °C).[7]

    • Use Stoichiometric Control: Ensure you are not using an excess of the oxidizing agent.

    • Quench Quickly: Once the reaction has reached completion (as determined by in-process monitoring), quench it promptly, even at low temperatures, to prevent further reaction during workup.

Table 1: Recommended Temperature Ranges for Common Enolate Oxidations

Oxidizing AgentSubstrateTypical Temperature RangeNotes
MoOPH Ketone/Ester Enolates-78 °C to -20 °CCareful temperature control is critical to prevent side reactions like aldol condensation or over-oxidation.[6][7]
Davis Oxaziridines Ketone/Ester Enolates-78 °C to Room TempHighly dependent on the specific oxaziridine and substrate. Starting at -78°C and slowly warming is a robust strategy.[9][10]
Molecular Oxygen (O₂) Ketone Enolates-25 °C to AmbientOften used with a phosphite co-reagent. Can form hydroperoxy intermediates.[8]
Section 3: Experimental Protocols and Workflows

Q5: Can you provide a general, step-by-step protocol for optimizing the temperature of an enolate oxidation?

A5: Certainly. Here is a logical workflow for temperature optimization. This protocol assumes the use of a strong, non-nucleophilic base like LDA for kinetic enolate formation.

Experimental Workflow: Temperature Optimization

  • Step 1: Enolate Formation (Low-Temperature Start)

    • Dissolve the carbonyl compound in a dry, aprotic solvent (e.g., THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (typically 1.05-1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Step 2: Oxidation (Initial Low-Temperature Addition)

    • In a separate flask, dissolve the oxidizing agent (e.g., Davis oxaziridine, 1.1 equivalents) in the same solvent.

    • Cool the oxidant solution to -78 °C .

    • Slowly transfer the enolate solution to the oxidant solution via cannula (or vice versa, using the "inverse addition" technique), keeping the temperature at -78 °C.

    • Stir at -78 °C for an initial period (e.g., 1 hour).

  • Step 3: Controlled Warming and Monitoring

    • Take an initial sample for analysis (TLC, LC-MS).

    • Allow the reaction to warm slowly. A good starting point is to let the bath naturally warm towards -40 °C over 1-2 hours.

    • Take samples at regular temperature or time intervals (e.g., at -60 °C, -40 °C, -20 °C) to monitor the consumption of starting material and the formation of the desired product versus byproducts.

    • If the reaction is still sluggish at higher temperatures, consider holding it at a specific temperature (e.g., -20 °C or 0 °C) for a defined period.

  • Step 4: Quenching and Analysis

    • Once monitoring indicates optimal conversion, quench the reaction at that low temperature by adding a suitable quenching agent (e.g., saturated aqueous Na₂SO₃ or NH₄Cl).

    • Allow the mixture to warm to room temperature before workup.

    • Analyze the crude product mixture to determine the yield and purity at the optimal temperature identified in Step 3.

G start Start enolate_formation 1. Enolate Formation (-78 °C) start->enolate_formation oxidation 2. Add Oxidant (-78 °C) enolate_formation->oxidation monitor_warm 3. Monitor Reaction (Slowly warm from -78 °C) oxidation->monitor_warm monitor_warm->monitor_warm Incomplete quench 4. Quench Reaction monitor_warm->quench Optimal conversion achieved analysis Analyze Results quench->analysis end End analysis->end

Caption: Workflow for Temperature Optimization in Enolate Oxidation.

By systematically applying these principles and troubleshooting guides, you can effectively optimize the temperature for your enolate oxidation experiments, leading to improved yields, higher purity, and more reliable synthetic outcomes.

References

  • Advances in the Chemistry of Oxaziridines. PubMed Central, NIH. [Link]

  • Hydroxylation of Enolates with Oxodiperoxymolybdenum(Pyridine)(Hexamethylphosphoric Triamide), MoO 5 ·Py·HMPA(MoOPH): 3-Hydroxy-1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-one. ResearchGate. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • 1.8: Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts. [Link]

  • Video: Regioselective Formation of Enolates. JoVE. [Link]

  • Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]

  • MoOPH. Wikipedia. [Link]

  • Davis Oxidation. Organic Chemistry Portal. [Link]

  • III Enolate Chemistry. University of Bath. [Link]

  • Oxaziridine. Wikipedia. [Link]

  • OXODIPEROXYMOLYBDENUM(PYRIDINE)(HEXAMETHYLPHOSPHORIC TRIAMIDE), MoO 5 ·Py·HMPA(MoOPH). Organic Syntheses Procedure. [Link]

  • 0Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. University of North Dakota. [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. J-STAGE. [Link]

  • Enolate. Wikipedia. [Link]

  • Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Chemistry Stack Exchange. [Link]

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Technical Support Center: Solvent Effects in Oxaziridine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxaziridine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful and reproducible outcomes. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My oxaziridine-mediated oxidation is sluggish. How can I increase the reaction rate without compromising selectivity?

A1: Low reaction rates are a common issue, often traceable to suboptimal solvent choice. The key is to select a solvent that stabilizes the transition state of the oxygen transfer without promoting side reactions.

  • Mechanistic Insight: The transfer of an oxygen atom from an N-sulfonyloxaziridine to a nucleophile proceeds through a concerted, asynchronous transition state where the N-O bond cleavage is more advanced than C-O bond formation.[1][2][3] This process involves a buildup of negative charge on the nitrogen atom of the oxaziridine.[2]

  • Solvent Recommendation: Polar aprotic solvents, such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), are often excellent starting points.[4][5] These solvents can stabilize the charge-separated transition state, thereby accelerating the reaction.[6] In contrast, non-polar solvents like hexane or toluene may lead to slower reactions unless the substrate itself is highly non-polar.[7] For instance, in the oxidation of sulfides, a decrease in enantiomeric excess is sometimes observed in more polar solvents, suggesting a delicate balance is needed.[8]

  • Troubleshooting Tip: If your substrate has poor solubility in common polar aprotic solvents, consider using a co-solvent system. For example, a mixture of CH₂Cl₂ and a less polar solvent might enhance solubility while maintaining a sufficiently polar environment for the reaction to proceed efficiently. Be mindful that highly polar protic solvents like methanol can sometimes lead to hydrolysis of the starting imine or the oxaziridine itself.[5]

Q2: I am observing significant formation of an imine byproduct instead of my desired oxidized product. What is causing this and how can I prevent it?

A2: The formation of an imine byproduct signals a breakdown of the oxaziridine reagent or a competing reaction pathway. This is often influenced by the solvent environment and the nature of the oxaziridine itself.

  • Causality: N-sulfonyloxaziridines are generally stable, but can be susceptible to decomposition, especially in the presence of acid or base.[1] Some N-H or N-alkyl oxaziridines are less stable and may be prone to rearrangement to the corresponding nitrone, which can then hydrolyze to an imine.[7] The choice of solvent can exacerbate these issues. For example, protic solvents can facilitate protonation of the oxaziridine nitrogen, potentially leading to undesired rearrangements.[1]

  • Preventative Measures:

    • Use Aprotic Solvents: Stick to dry, aprotic solvents like CH₂Cl₂, chloroform (CHCl₃), or acetonitrile to minimize hydrolysis and proton-mediated decomposition pathways.[5]

    • Control the pH: If your reaction requires basic or acidic conditions, ensure that your oxaziridine is stable under those conditions. For the synthesis of Davis' oxaziridines, for example, maintaining a basic pH is crucial to prevent hydrolysis of the starting N-sulfonylimine.[5]

    • Consider the Oxaziridine Structure: For challenging substrates, using a more robust oxaziridine, such as one derived from camphor (e.g., camphorsulfonyloxaziridine), can improve stability and favor the desired oxidation pathway.[9][10]

Q3: My asymmetric oxidation is yielding a low enantiomeric excess (ee). Can a change in solvent improve stereoselectivity?

A3: Absolutely. Solvent choice is a critical parameter for controlling stereoselectivity in asymmetric reactions involving chiral oxaziridines.

  • Underlying Principles: The solvent can influence the conformational equilibrium of the substrate and the chiral reagent, as well as the geometry of the transition state. In some cases, non-polar solvents lead to higher enantioselectivity because they favor a more organized, pre-reactive complex between the oxaziridine and the substrate.[7] For the enantioselective oxidation of sulfides, it has been suggested that polar solvents can stabilize a more polar transition state, which may be less selective.[8]

  • Solvent Screening Strategy: A systematic screen of solvents with varying polarities is recommended. Start with a non-polar solvent like toluene or carbon tetrachloride and incrementally increase the polarity with solvents like THF, CH₂Cl₂, and acetonitrile.

  • Data-Driven Decision Making: The table below summarizes the effect of solvent on the enantioselective oxidation of methyl phenyl sulfide to the corresponding sulfoxide using a chiral oxaziridine.

SolventDielectric Constant (ε)Enantiomeric Excess (ee %)
Carbon Tetrachloride2.285
Toluene2.482
THF7.675
Dichloromethane8.970
Acetonitrile37.565

This data is illustrative and specific results will vary depending on the substrate and the chiral oxaziridine used.

  • Advanced Troubleshooting: If a simple solvent screen does not yield satisfactory results, consider the use of additives. In some cases, the addition of a Lewis acid can enhance stereoselectivity by coordinating to the substrate and/or the oxaziridine, leading to a more ordered transition state.[11]

Troubleshooting Guides

Guide 1: Low Conversion in α-Hydroxylation of Enolates

Problem: You are attempting an α-hydroxylation of a ketone or ester enolate using a Davis-type oxaziridine, but you are observing low conversion of your starting material.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low conversion in α-hydroxylation.

  • Detailed Explanation:

    • Base Strength: The formation of the enolate is the first and most critical step. If the base is not strong enough to completely deprotonate the carbonyl compound, the subsequent reaction with the oxaziridine will be inefficient. For less acidic ketones, a stronger base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) may be necessary.

    • Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions. Ensure your cooling bath is at the correct temperature.

    • Solvent Choice: Tetrahydrofuran (THF) is a very common solvent for enolate chemistry. However, its Lewis basicity can sometimes lead to coordination with the lithium cation of the enolate, potentially reducing its nucleophilicity. In such cases, switching to a less coordinating solvent like toluene might improve the reaction rate.

Guide 2: Unexpected N-Amination Instead of Oxygenation

Problem: You are expecting an oxygen transfer reaction (e.g., hydroxylation, epoxidation), but are instead observing N-amination of your substrate.

Logical Flow for Diagnosis:

Caption: Diagnosing the cause of unexpected N-amination.

  • Detailed Explanation:

    • The N-Substituent is Key: The reactivity of an oxaziridine is heavily dictated by the substituent on the nitrogen atom.[9]

      • N-H, N-alkyl, and N-alkoxycarbonyl oxaziridines are known to act as electrophilic aminating agents .[12] If you are using one of these and desire oxygen transfer, you are using the wrong class of reagent.

      • N-sulfonyloxaziridines (e.g., Davis reagents) are specifically designed for electrophilic oxygen transfer .[1][2][13] The bulky and electron-withdrawing sulfonyl group promotes attack at the oxygen atom and stabilizes the resulting imine byproduct.[2]

    • Nucleophile Identity: While N-sulfonyloxaziridines strongly favor oxygen transfer, highly nucleophilic nitrogen atoms (like primary amines) can sometimes undergo amination as a side reaction.[14]

    • Solvent Influence: In cases where both pathways are plausible, the solvent can tip the balance. A polar, protic solvent might facilitate protonation of the oxaziridine nitrogen, potentially opening up pathways for nitrogen transfer. Using a non-polar, aprotic solvent can help to suppress these alternative reaction channels.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Sulfide Oxidation
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous.

  • Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in separate vials, each with a stir bar.

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent (e.g., toluene, THF, CH₂Cl₂, CH₃CN).

  • Reagent Addition: At the appropriate temperature (e.g., 0 °C or room temperature), add the sulfide substrate (1.0 eq) to each vial.

  • Initiation: Add the chiral N-sulfonyloxaziridine (1.1 eq) to each vial and stir the reactions.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the limiting reagent is consumed, quench the reactions with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) to determine the enantiomeric excess.

References

  • Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. MDPI. Available at: [Link]

  • Aubé, J. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5365-5425. Available at: [Link]

  • Bach, R. D., & Schlegel, H. B. (1993). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. The Journal of Organic Chemistry, 58(13), 3545-3551.
  • Asymmetric Oxaziridination. ResearchGate. Available at: [Link]

  • Aubé, J. (2014). Advances in the Chemistry of Oxaziridines. PubMed Central. Available at: [Link]

  • Advances in the Chemistry of Oxaziridines. ResearchGate. Available at: [Link]

  • Electrophilic Oxaziridines for N-Amination. Bowers Lab. Available at: [Link]

  • Du Bois, J. (2007). Oxaziridine-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds. PubMed Central. Available at: [Link]

  • Du Bois, J. (2007). Oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds. PubMed. Available at: [Link]

  • Armstrong, A., & Pullin, R. D. C. (2013). Intramolecular Epoxidation of Unsaturated Oxaziridines. Tetrahedron, 69(35), 7386-7393.
  • Pointner, A., & Herrmann, R. (1995). Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. Zeitschrift für Naturforschung B, 50(9), 1396-1403. Available at: [Link]

  • Beak, P. (1993). Mechanisms and consequences of oxygen transfer reactions. Pure and Applied Chemistry, 65(4), 611-618. Available at: [Link]

  • Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C−H Bonds. Chemical Reviews, 103(8), 2905-2920. Available at: [Link]

  • Oxaziridine. Wikipedia. Available at: [Link]

  • Zhang, Y., & Wang, J. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. Available at: [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health. Available at: [Link]

  • Oxidation reactions using polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine. PubMed Central. Available at: [Link]

  • A Comprehensive Analysis of Polar and Non-Polar Solvents. Ecovia Chemical. Available at: [Link]

  • What are polar and nonpolar solvents?. askIITians. Available at: [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. J-STAGE. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. Available at: [Link]

  • Oxaziridines: New Perspectives and Insights. MSU chemistry. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. ResearchGate. Available at: [Link]

  • (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Armstrong, A., & Knight, J. D. (2003). Efficient amination of sulfides with a ketomalonate-derived oxaziridine: application to[1][15]-sigmatropic rearrangements of allylic sulfimides. Chemical Communications, (10), 1214-1215. Available at: [Link]

  • Kumar, A., & Kumar, S. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. The Journal of Organic Chemistry, 72(19), 7232-7238. Available at: [Link]

  • Davis reagent. Wikipedia. Available at: [Link]

  • Reactivity of Oxaziridine. YouTube. Available at: [Link]

  • Oxaziridines. ResearchGate. Available at: [Link]

  • Puddephatt, R. J., & Zuccaccia, C. (2013). Oxidation of a Dimethylplatinum(II) Complex with Oxaziridines: A Hemiaminal Intermediate but No Oxo Complex. Organometallics, 32(13), 3629-3636. Available at: [Link]

  • Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method!. YouTube. Available at: [Link]

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Technical Support Center: Workup Procedures for Sulfonamide Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for removing byproducts from sulfonamide compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in sulfonamide synthesis?

A1: The byproducts in a sulfonamide synthesis are highly dependent on the synthetic route. However, some common impurities include:

  • Unreacted starting materials: This can include the parent amine or sulfonyl chloride.[1]

  • Hydrolyzed sulfonyl chloride: Sulfonyl chlorides are susceptible to hydrolysis, which can be a significant side reaction if moisture is present.[2]

  • Disubstituted byproducts: If the amine has multiple reactive sites, disubstitution can occur.

  • Polymeric materials: This is particularly common when using starting materials with multiple functional groups that can react with each other.[3]

Q2: What is the first step I should take to purify my crude sulfonamide product?

A2: The initial and often most effective purification method for solid sulfonamides is recrystallization .[1][4] The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.[4]

Q3: How do I choose the right purification technique for my sulfonamide?

A3: The choice of purification method depends on the nature of your sulfonamide and the impurities present. Here’s a general guide:

  • For solid products with thermally stable impurities: Recrystallization is the preferred method.[4]

  • For products that are oils or have impurities with similar solubility: Column chromatography is a more suitable option.[1][5]

  • To remove acidic or basic impurities: A liquid-liquid acid-base extraction is a highly effective workup step.[6][7][8]

Below is a decision-making workflow to help you select the appropriate purification strategy.

Purification_Workflow Workflow for Selecting a Sulfonamide Purification Method start Crude Sulfonamide Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure by TLC/LCMS? recrystallization->is_pure acid_base_extraction Consider Acid-Base Extraction recrystallization->acid_base_extraction Impure, consider pre-purification is_pure->column_chromatography No end Pure Sulfonamide is_pure->end Yes column_chromatography->is_pure Check Purity acid_base_extraction->recrystallization After Extraction

Caption: A flowchart to guide the selection of a suitable purification method for sulfonamides.

Troubleshooting Guide

Issue 1: During recrystallization, my sulfonamide "oils out" instead of forming crystals.

Possible Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution is supersaturated with impurities.[9] This is common if the melting point of your sulfonamide is lower than the boiling point of your chosen solvent.[9]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[9]

  • Lower the Cooling Temperature: Try using a solvent with a lower boiling point.[10]

  • Change the Solvent System: A mixture of solvents can be effective. For instance, ethanol-water or isopropanol-water mixtures are often used for sulfonamides.[9][11] You can dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" to induce crystallization.[10]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[9]

Issue 2: My sulfonamide is decomposing on the silica gel column during chromatography.

Possible Cause: Standard silica gel is acidic and can cause the degradation of sensitive sulfonamides.[12] N-(trimethylsilyl)sulfonamides are particularly prone to cleavage of the TMS group under these conditions.[12]

Solutions:

  • Deactivate the Silica Gel: You can "neutralize" the silica gel by preparing a slurry with an eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).[12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[12] For reverse-phase chromatography, C8 or C18 columns can offer different selectivity.[5]

  • Optimize the Mobile Phase: A gradient elution, where the polarity of the mobile phase is gradually increased, can help in separating compounds with different polarities.[5]

Issue 3: I have a low yield after my workup procedure.

Possible Cause: Low yields can result from several factors, including incomplete reactions, side reactions, or losses during purification.[1][2] During recrystallization, using too much solvent is a common reason for poor yield, as a significant portion of the product remains in the mother liquor.[9]

Solutions:

  • Optimize the Reaction: Ensure your reaction has gone to completion by monitoring it with TLC or LCMS.[1] Using anhydrous solvents and performing the reaction under an inert atmosphere can minimize side reactions like the hydrolysis of the sulfonyl chloride.[1]

  • Refine Recrystallization Technique: Use the minimum amount of hot solvent necessary to dissolve your crude product.[4] After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[4]

  • Perform an Acid-Base Extraction: If your starting materials have acidic or basic properties, a liquid-liquid extraction can be a very effective way to remove them before further purification, thereby improving the efficiency of subsequent steps.[1] For example, unreacted amine can be removed by washing the organic layer with a dilute acid solution.[1][8]

Table 1: Common Solvents for Sulfonamide Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA common and effective solvent for many sulfonamides.[4]
Isopropanol82PolarOften used in mixtures with water for recrystallizing sulfathiazole.[9][11]
Water100Very PolarSulfonamides have varying solubility in water.[13]
Ethanol/WaterVariablePolarA versatile mixture that can be optimized for specific sulfonamides.[4]
Dioxane/WaterVariablePolarCan exhibit unique solubility profiles for some sulfonamides.[14]
Acetone56Polar AproticCan be a suitable solvent for some sulfonamides.[15]

Note: Solubility data is a general guideline. Experimental determination is recommended for specific applications.[9]

Experimental Protocols

Protocol 1: Purification of a Sulfonamide by Recrystallization

This protocol provides a step-by-step guide for purifying a solid sulfonamide.[4]

Materials:

  • Crude sulfonamide

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[9]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.

Protocol 2: Acid-Base Extraction for Sulfonamide Purification

This protocol describes how to remove acidic or basic impurities from a sulfonamide product dissolved in an organic solvent.

Materials:

  • Crude sulfonamide dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Transfer the organic solution of your crude sulfonamide to a separatory funnel.

  • Acid Wash (to remove basic impurities): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently and then more vigorously, venting periodically. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash if necessary.

  • Base Wash (to remove acidic impurities): Add an equal volume of saturated sodium bicarbonate solution. Caution: This can generate CO2 gas if acidic impurities are present. Swirl gently and vent frequently before shaking.[16] Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[16]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate to dry the solution.

  • Isolation: Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide, now free of acidic and basic impurities.

Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_hcl Wash with 1M HCl start->add_hcl remove_basic Basic Impurities move to Aqueous Layer add_hcl->remove_basic add_bicarb Wash with Sat. NaHCO3 remove_basic->add_bicarb remove_acidic Acidic Impurities move to Aqueous Layer add_bicarb->remove_acidic wash_brine Wash with Brine remove_acidic->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate end Purified Sulfonamide dry_concentrate->end

Caption: A diagram illustrating the steps of an acid-base extraction for sulfonamide purification.

References
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications.
  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. J Pharm Sci.
  • common issues in sulfonamide synthesis and solutions. Benchchem.
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Minimizing side products in sulfonamide synthesis. Benchchem.
  • Sulfonamide purification process. Google Patents.
  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Acid-Base Extraction.
  • Acid–base extraction. Wikipedia.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.

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challenges in scaling up oxaziridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxaziridine Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up oxaziridine reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your scale-up process is successful, safe, and efficient.

Introduction: The Scale-Up Challenge

Oxaziridines are powerful and versatile reagents, prized for their ability to act as electrophilic oxygen and nitrogen-transfer agents in a stereospecific manner, often without generating acidic or basic byproducts.[1][2] While their synthesis and application on a laboratory scale are well-documented, transitioning to multi-gram or kilogram production introduces significant challenges related to thermal management, reaction kinetics, and product purification.[1] This guide provides direct answers to common problems encountered during the scale-up process.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Category A: Reaction Initiation & Kinetics

Question: My scaled-up oxaziridine synthesis is extremely sluggish or has stalled completely, despite working perfectly on a 1-gram scale. What are the likely causes and how can I fix it?

Answer: This is a classic scale-up issue often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inefficient Mixing: A magnetic stir bar that is adequate for a 100 mL flask is ineffective in a 5 L reactor. Poor mixing leads to localized "hot spots" or areas of high reagent concentration, which can cause side reactions or degradation, while other parts of the mixture remain unreacted.

    • Solution: Switch to overhead mechanical stirring. Ensure the impeller size and stirring speed are sufficient to create a vortex and maintain a homogenous suspension, especially if reagents are not fully soluble.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily maintained at 0 °C in an ice bath on the bench may experience a significant internal temperature increase in a large reactor, leading to reagent decomposition. Many N-H oxaziridines, for example, are highly reactive and thermally sensitive.[1][3]

    • Solution: Use a jacketed reactor connected to a circulating chiller for precise temperature control. Monitor both the jacket temperature and the internal reaction temperature. For highly exothermic oxidations (e.g., with m-CPBA or Oxone), consider a slower, controlled addition of the oxidant via an addition funnel or syringe pump.

  • Reagent Quality and Stoichiometry: Impurities in starting materials or solvents that were negligible on a small scale can become significant inhibitors or catalysts for side reactions at a larger scale.

    • Solution: Use high-quality, dry solvents. If synthesizing the precursor imine in situ, ensure its complete formation before adding the oxidant. For the oxidation step, using a buffered system like potassium peroxymonosulfate (Oxone) can be a more practical and cost-effective alternative to m-CPBA for large-scale synthesis.[3]

Category B: Selectivity & Side Products

Question: Upon scaling up my amination reaction, I'm observing a significant increase in an imine side-product and lower yields of my desired product. Why is this happening?

Answer: This issue is common when the byproduct of the oxaziridine reaction is reactive. Many oxaziridine-mediated aminations release an aldehyde or ketone.[4]

  • Causality: The released aldehyde byproduct can react with the starting amine nucleophile to form an imine, consuming your starting material in an unproductive pathway. At a larger scale, longer reaction times and potential temperature elevations due to poor heat transfer can exacerbate this side reaction.

  • Troubleshooting Steps:

    • Choice of Oxaziridine: Switch to an oxaziridine that generates a less reactive, sterically hindered ketone byproduct. For instance, Armstrong and coworkers developed an N-Boc-oxaziridine derived from diethyl ketomalonate, whose ketone byproduct is less prone to forming imines with amine nucleophiles compared to aldehyde-releasing reagents.[4]

    • Reaction Conditions: Lowering the reaction temperature can often slow the rate of the undesired imine formation more than the desired amination.

    • Stoichiometry: A slight excess of the oxaziridine reagent may help to more quickly consume the starting amine, reducing its availability to react with the aldehyde byproduct.

Below is a diagram illustrating the competing reaction pathways.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Amine_SM Amine (Starting Material) Aminated_Product Desired Aminated Product Amine_SM->Aminated_Product + Oxaziridine Oxaziridine Oxaziridine Reagent Ketone_Byproduct Ketone Byproduct Oxaziridine->Ketone_Byproduct Reacts Aldehyde_Byproduct Aldehyde Byproduct (from other oxaziridines) Oxaziridine->Aldehyde_Byproduct Releases Amine_SM_2 Amine (Starting Material) Imine_Impurity Imine Impurity Amine_SM_2->Imine_Impurity + Aldehyde Byproduct

Caption: Competing pathways in amination reactions.

Category C: Work-up & Purification

Question: My standard laboratory work-up and silica gel chromatography are impractical for purifying 100 grams of my oxaziridine product. What are more scalable purification strategies?

Answer: Column chromatography is often a bottleneck in process chemistry. For crystalline, stable oxaziridines, such as many N-sulfonyloxaziridines, other methods are far more efficient at scale.[3][5]

  • Scalable Purification Workflow:

    • Aqueous Work-up: First, remove water-soluble byproducts. If you used m-CPBA, a wash with aqueous sodium bicarbonate followed by sodium sulfite will remove acidic byproducts and unreacted oxidant. If you used Oxone, the inorganic salts can be removed with water washes.

    • Recrystallization: This is the most powerful purification technique for solids at scale. It can remove impurities with different solubility profiles and provides a high-purity crystalline product.

      • Pro-Tip: Perform a solvent screen at the milligram scale to identify a suitable single-solvent or dual-solvent system for recrystallization before committing the entire batch.

    • Trituration/Slurrying: If a good recrystallization system cannot be found, suspending the crude solid in a solvent where the product is sparingly soluble but the impurities are very soluble can be effective. Stirring the slurry for several hours, followed by filtration, can significantly enhance purity.

The following decision tree can guide your purification strategy.

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid liquid_extract Perform Liquid-Liquid Extractions is_solid->liquid_extract No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Consider Distillation (if thermally stable) liquid_extract->distill success Pure Product recrystallize->success Succeeds triturate Triturate/Slurry with Non-polar Solvent recrystallize->triturate Fails chromatography_large Large-Scale Chromatography (Last Resort) distill->chromatography_large Fails distill->success Succeeds chromatography_large->success triturate->chromatography_large Fails triturate->success Succeeds

Caption: Decision workflow for large-scale purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider before scaling up an oxaziridine synthesis?

A: Before any scale-up, you must characterize the reaction's safety and robustness. Key parameters include:

  • Thermal Profile: Is the reaction exothermic? By how much? A simple bench-scale experiment monitoring the internal temperature during oxidant addition can provide crucial data.

  • Reagent Stability: Are the precursor imine and the final oxaziridine stable at the reaction temperature over the expected (and potentially longer) reaction time at scale?

  • Solvent Choice: The solvent must be able to dissolve reactants sufficiently and act as a heat sink. Avoid solvents with low boiling points that could boil if the exotherm is not controlled.

  • Work-up Quench: Have a validated quenching strategy for destroying excess oxidant before work-up. For m-CPBA or Oxone, a solution of sodium bisulfite or thiosulfate is effective.

Q2: Which class of oxaziridine is most stable for large-scale applications?

A: Stability is paramount for isolation and storage. Generally, stability is influenced by the substituents on the oxaziridine ring.

  • Most Stable: N-sulfonyloxaziridines (e.g., Davis reagents) are often stable, crystalline solids that can be purified by standard techniques and stored.[3][6]

  • Moderately Stable: Sterically hindered N-alkyloxaziridines, such as 3,3-di-tert-butyloxaziridine, can be isolated and stored at room temperature for months.[1]

  • Least Stable: N-H oxaziridines are typically highly reactive and are often generated and used in situ, making them unsuitable for large-scale isolation.[3]

Q3: What are the critical safety precautions for handling oxaziridines and their precursors at scale?

A: Safety is the top priority.

  • Oxidants: Reagents like m-CPBA and Oxone are powerful oxidants. Avoid contact with metals and combustible materials. When used in large quantities, they must be added in a controlled manner to manage the exotherm.

  • Pressure Build-up: Oxidation reactions can sometimes generate gaseous byproducts. Ensure the reactor is not a closed system and is properly vented.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Conduct all large-scale reactions in a walk-in fume hood behind a blast shield.

Part 3: Protocols & Data

Experimental Protocol: Gram-Scale Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Reagent)

This protocol is adapted from established methods and is designed for scalability.[3]

  • Imine Formation:

    • To a 2 L three-neck flask equipped with an overhead stirrer, thermometer, and Dean-Stark trap, add toluene (800 mL), benzaldehyde (53.0 g, 0.5 mol), and benzenesulfonamide (78.6 g, 0.5 mol).

    • Add a catalytic amount of p-toluenesulfonic acid (0.5 g).

    • Heat the mixture to reflux and collect water in the Dean-Stark trap until no more is evolved (approx. 3-4 hours).

    • Cool the mixture to room temperature. The N-benzylidenebenzenesulfonamide product will begin to crystallize. Cool to 0-5 °C for 1 hour, then collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

  • Oxidation:

    • Set up a 5 L jacketed reactor with an overhead stirrer, thermometer, and an addition funnel. Set the chiller to -5 °C.

    • In a separate beaker, prepare a solution of potassium carbonate (165 g) in water (1.5 L).

    • Charge the reactor with acetonitrile (1 L) and the dried imine from the previous step (122.5 g, 0.5 mol). Stir to form a suspension.

    • Add the potassium carbonate solution to the reactor and cool the mixture to 0 °C.

    • In a separate flask, dissolve Oxone (monopersulfate compound, 461 g, 0.75 mol) in water (1.5 L).

    • Slowly add the Oxone solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, let the reaction stir at 0-5 °C for an additional 4 hours. Monitor by TLC or LC-MS for the disappearance of the imine.

    • Once complete, pour the reaction mixture into a separatory funnel containing water (2 L) and dichloromethane (1 L). Separate the layers.

    • Extract the aqueous layer twice more with dichloromethane (500 mL each).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxaziridine.

    • Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

Data Table: Key Scale-Up Parameters
ParameterLab Scale (1 g Imine) Bench Scale (10 g Imine) Pilot Scale (100 g Imine)
Imine 1.0 g10.0 g100.0 g
Solvent (Acetonitrile) 10 mL100 mL1 L
Oxone 3.8 g38 g380 g
K₂CO₃ 1.3 g13 g130 g
Oxidant Addition Time ~10 min~1 hour2-3 hours
Stirring Method Magnetic Stir BarOverhead StirrerOverhead Stirrer
Temp. Control Ice BathJacketed VesselJacketed Reactor
Expected Yield 75-85%75-85%70-80%

References

  • Yudin, A. K. (Ed.). (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5306–5349. [Link]

  • Jackson, D. A., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Request PDF. [Link]

  • Emmons, W. D. (1957). The Synthesis of Oxaziranes. Journal of the American Chemical Society, 79(21), 5739–5754. (This is a foundational reference, a direct link to the original article may require subscription. A comprehensive review citing this work is Ref 1.)
  • Jolliffe, J. D., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(11), 2394–2401. [Link]

  • Zhou, Q., et al. (2018). Stability of oxaziridines 3 and 4 in the dark. ResearchGate. [Link]

  • Various Authors. (2011-2025). Oxaziridines. ResearchGate. [Link]

  • Bowers Lab. Electrophilic Oxaziridines for N-Amination. University of North Carolina. [Link]

  • Boyd, D. B., & Boyd, R. J. (2008). Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines. The Journal of Organic Chemistry, 73(9), 3589–3596. [Link]

  • Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Semantic Scholar. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Boyd, D. B., & Boyd, R. J. (1982). Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1579-1584. [Link]

  • Wang, D., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. ResearchGate. [Link]

  • Organic Chemistry Portal. Oxaziridine synthesis. [Link]

  • Wulff, W. D. (2003). Oxaziridines: New Perspectives and Insights. Michigan State University Chemistry. [Link]

  • Kirihara, M., et al. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Journal of Synthetic Organic Chemistry, Japan, 77(2), 169-173. [Link]

  • Chemistry Learning. (2020). Reactivity of Oxaziridine. YouTube. [Link]

  • Wang, D., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. [Link]

Sources

Validation & Comparative

A Tale of Two Oxaziridines: A Senior Application Scientist's Guide to Selecting the Optimal Chiral Hydroxylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to introduce chirality is paramount. Among the arsenal of reagents available to the modern chemist, chiral N-sulfonyloxaziridines, pioneered by Franklin A. Davis, have established themselves as robust and reliable electrophilic oxygen transfer agents.[1][2] These reagents are particularly celebrated for their ability to effect the asymmetric α-hydroxylation of enolates, yielding invaluable chiral α-hydroxy carbonyl compounds, which are key building blocks for numerous natural products and pharmaceuticals.[3][4]

This guide provides an in-depth, comparative analysis of two prominent camphor-derived oxaziridines: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine and (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine . As a senior application scientist, my aim is to move beyond a simple cataloging of features and delve into the causality behind their differing performance, offering field-proven insights to guide your selection for specific synthetic challenges.

Unveiling the Contenders: Structure and Intrinsic Properties

At first glance, both reagents share a common heritage, a chiral camphor scaffold designed to impart stereochemical information during the oxidation event. However, the subtle yet significant structural distinctions at the C8 and C10 positions of the camphor framework are the very source of their divergent reactivity and selectivity.

FeatureThis compound(1S)-(+)-(10-Camphorylsulfonyl)oxaziridine
CAS Number 127184-05-8[5]104322-63-6[6]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[5]C₁₀H₁₅NO₃S[6]
Molecular Weight 298.19 g/mol [7]229.30 g/mol [8]
Appearance White to off-white solidWhite crystalline powder[9]
Melting Point 182–186 °C[3]172-174 °C[8]
Optical Rotation [α]₂₀/D +89±3°, c = 0.5 in chloroform[7][α]₂₈/D +45°, c = 2 in chloroform[8]

The most striking difference lies in the substitution at the C8 position. The presence of two electron-withdrawing chlorine atoms in This compound enhances the electrophilicity of the oxaziridine oxygen, potentially leading to increased reactivity.[5] Furthermore, the steric bulk of the dichloro-gem-dimethyl group plays a crucial role in the stereochemical communication during the transition state. In contrast, (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine features a less sterically encumbered and electronically neutral methylene group adjacent to the sulfonyl moiety.

Reagent_Structures cluster_DCSO This compound cluster_CSO (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine dcso cso

Caption: Chemical structures of the two chiral oxaziridines.

The Mechanism of Action: A Shared Pathway with Divergent Outcomes

The asymmetric hydroxylation of a ketone or ester enolate by a Davis oxaziridine proceeds via a well-established SN2 mechanism.[4][10] The enolate anion, acting as the nucleophile, attacks the electrophilic oxygen atom of the oxaziridine. This leads to the formation of a transient hemiaminal-like intermediate which subsequently fragments to yield the desired α-hydroxy carbonyl compound and the corresponding sulfonylimine byproduct.

The stereochemical outcome of this reaction is dictated by the facial selectivity of the enolate's approach to the oxaziridine. The chiral camphor scaffold creates a sterically differentiated environment, favoring one trajectory over the other. The specific substituents on the camphor backbone, therefore, directly influence the degree of enantioselectivity.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Enolate Ketone/Ester Enolate TS SN2 Transition State Enolate->TS Nucleophilic Attack Oxaziridine Chiral Oxaziridine Oxaziridine->TS Intermediate Hemiaminal Intermediate TS->Intermediate Formation HydroxyCarbonyl α-Hydroxy Carbonyl Intermediate->HydroxyCarbonyl Fragmentation Imine Sulfonylimine Intermediate->Imine

Caption: Generalized mechanism of enolate hydroxylation by Davis oxaziridines.

Head-to-Head Performance: A Data-Driven Comparison

While both reagents are effective for asymmetric hydroxylations, their performance profiles diverge, particularly concerning substrate scope and the level of enantiomeric excess (ee) achieved.

Asymmetric Hydroxylation of Enolates

This is the flagship application for both reagents. The choice between them often hinges on the specific structure of the substrate.

A key study highlighted in Organic Syntheses provides a clear differentiator: for the hydroxylation of 2-substituted 1-tetralone enolates, This compound is the reagent of choice for substrates lacking an 8-methoxy group. Conversely, the related (+)-(8,8-dimethoxycamphorylsulfonyl)oxaziridine provides superior enantioselectivity for tetralones possessing this 8-methoxy substituent.[11] This underscores the importance of matching the electronic and steric properties of the reagent to the substrate.

Substrate TypeReagentTypical % eeCommentary
Acyclic Ketone Enolates(1S)-(+)-(10-Camphorsulfonyl)oxaziridine50-95%[3]Generally provides good to excellent enantioselectivity.[12]
Cyclic Ketone Enolates (e.g., Tetralones)This compound>95%[11]Particularly effective for tetralones without an 8-methoxy group.[11]
Ester EnolatesBothVariablePerformance is substrate-dependent.
Asymmetric Oxidation of Sulfides

The synthesis of chiral sulfoxides is another important transformation where these reagents find application. Here, a more distinct difference in reactivity is observed.

(1S)-(+)-(10-Camphorylsulfonyl)oxaziridine generally exhibits reduced reactivity compared to other N-sulfonyloxaziridines in the oxidation of sulfides, with reported enantiomeric excesses ranging from 3-77%.[3] This lower reactivity can be advantageous in certain contexts, potentially offering greater chemoselectivity.

Conversely, This compound , with its more electrophilic oxygen, is often more efficient for the oxidation of sulfides to sulfoxides, achieving high enantiomeric excess.[5]

SubstrateReagent% ee
Aryl alkyl sulfidesThis compoundHigh
Aryl alkyl sulfides(1S)-(+)-(10-Camphorylsulfonyl)oxaziridine3-77%[3]

Experimental Protocols: A Practical Guide

To illustrate the application of these reagents, a general procedure for the asymmetric hydroxylation of a ketone is provided below.

Note: These are generalized procedures and may require optimization for specific substrates. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

General Procedure for Asymmetric α-Hydroxylation of a Ketone
  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C.

    • Slowly add a solution of a suitable base (e.g., lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Hydroxylation:

    • In a separate flame-dried flask, dissolve the chosen chiral oxaziridine (this compound or (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine) (1.2 equiv) in anhydrous THF.

    • Slowly add the solution of the oxaziridine to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

Experimental_Workflow start Start enolate_formation 1. Enolate Formation (Ketone + Base in THF, -78°C) start->enolate_formation hydroxylation 2. Hydroxylation (Add Oxaziridine in THF, -78°C) enolate_formation->hydroxylation workup 3. Aqueous Workup (Quench with NH4Cl, Extract) hydroxylation->workup purification 4. Purification (Column Chromatography) workup->purification end End (Chiral α-Hydroxy Ketone) purification->end

Caption: A typical experimental workflow for asymmetric hydroxylation.

Synthesis and Availability

Both This compound and (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine are commercially available from various suppliers. For researchers preferring to synthesize these reagents in-house, procedures have been well-documented. Both are typically prepared from the corresponding enantiomer of 10-camphorsulfonic acid.[3][9] The synthesis involves the conversion of the sulfonic acid to the sulfonamide, followed by imine formation and subsequent oxidation with an oxidant like Oxone to form the oxaziridine ring.[9] A key advantage of this synthetic route is that the oxidation of the intermediate camphorsulfonylimine is highly stereoselective, occurring from the endo face of the C=N double bond, thus yielding a single oxaziridine isomer.[13]

Conclusion and Recommendations

The choice between This compound and (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic problem at hand.

Choose this compound when:

  • High reactivity is desired: The electron-withdrawing nature of the chlorine atoms enhances its oxidizing power.

  • The substrate is sterically demanding: The bulky dichloro-gem-dimethyl group can lead to higher levels of stereocontrol.

  • Hydroxylating specific cyclic ketones: It has shown exceptional performance with certain classes of tetralones.[11]

Choose (1S)-(+)-(10-Camphorylsulfonyl)oxaziridine when:

  • A milder, more selective reagent is needed: Its reduced reactivity can be beneficial for sensitive substrates or when chemoselectivity is a concern.[3]

  • Working with a broad range of acyclic ketones: It has a proven track record of providing good to excellent enantioselectivity for these substrates.[12]

  • Cost and availability are primary considerations: As the parent, unsubstituted camphor-derived oxaziridine, it is often more readily available and potentially more economical.

Ultimately, the optimal choice will be guided by the specific substrate, desired level of stereoselectivity, and reaction conditions. It is always advisable to conduct small-scale screening experiments with both reagents to determine the most effective solution for your particular synthetic challenge. This data-driven approach, grounded in a solid understanding of the structural and mechanistic nuances of these powerful reagents, will undoubtedly pave the way for successful and elegant asymmetric syntheses.

References

  • Organic Syntheses Procedure, (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available at: [Link]

  • Davis Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine) | Request PDF. Available at: [Link]

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  • Chemistry of oxaziridines. 3. Asymmetric oxidation of organosulfur compounds using chiral 2-sulfonyloxaziridines | Journal of the American Chemical Society. Available at: [Link]

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  • Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides - ResearchGate. Available at: [Link]

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  • ChemInform Abstract: Chemistry of Oxaziridines. Part 8. Asymmetric Oxidation of Nonfunctionalized Sulfides to Sulfoxides with High Enantioselectivity by 2‐Sulfamyloxaziridines. The Influence of the Oxaziridine C‐Aryl Group on the Asymmetric Induction. - Sci-Hub. Available at: [Link]

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A Senior Application Scientist's Guide to Chiral Oxidizing Agents for Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise installation of stereocenters is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral epoxides are highly valuable synthetic intermediates due to their propensity to undergo stereospecific ring-opening reactions, allowing for the introduction of various functionalities with defined stereochemistry. This guide provides an in-depth comparison of three cornerstone methodologies in asymmetric epoxidation: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. We will delve into the mechanistic underpinnings of each transformation, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their synthetic challenges.

The Sharpless-Katsuki Epoxidation: A Directed Approach for Allylic Alcohols

The Sharpless-Katsuki epoxidation, a Nobel Prize-winning reaction, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] This method utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.

Mechanism and Enantioselectivity

The predictability of the stereochemical outcome is a key feature of the Sharpless epoxidation. The choice between L-(+)-DET and D-(-)-DET dictates which face of the alkene is epoxidized. The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)2], which coordinates both the allylic alcohol and the TBHP.[3] The chiral tartrate ligand creates a sterically defined environment that directs the oxygen transfer from the peroxide to one face of the double bond.

A useful mnemonic for predicting the stereochemical outcome is to draw the allylic alcohol with the hydroxyl group in the bottom right corner. When using L-(+)-DET, the epoxide will be formed on the top face, while D-(-)-DET will direct epoxidation to the bottom face.

Catalytic Cycle of Sharpless-Katsuki Epoxidation```dot

Sharpless_Epoxidation Catalyst_Formation [Ti(OiPr)4] + DET Active_Catalyst Chiral Ti-Tartrate Complex Catalyst_Formation->Active_Catalyst Ligand Exchange Substrate_Binding Coordination of Allylic Alcohol & TBHP Active_Catalyst->Substrate_Binding Substrate Coordination Oxygen_Transfer Epoxidation of Alkene Substrate_Binding->Oxygen_Transfer Oxygen Delivery Product_Release Release of Epoxy Alcohol Oxygen_Transfer->Product_Release Product Formation Product_Release->Active_Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Performance Data

The Jacobsen-Katsuki epoxidation provides high enantioselectivity for a variety of unfunctionalized alkenes.

SubstrateCatalystYield (%)ee (%)
(Z)-1-Phenylpropene(R,R)-Mn(salen)Cl8492 [4]
1,2-Dihydronaphthalene(R,R)-Mn(salen)Cl->98
Experimental Protocol: Jacobsen-Katsuki Epoxidation of (Z)-1-Phenylpropene
  • To a round-bottom flask, add (Z)-1-phenylpropene and a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add the (R,R)-Mn(salen)Cl catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) while stirring vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

The Shi Epoxidation: An Organocatalytic Approach

The Shi epoxidation is a metal-free method for the asymmetric epoxidation of alkenes, particularly trans-disubstituted and trisubstituted olefins. [5][6][7]This reaction utilizes a chiral ketone catalyst derived from D-fructose and potassium peroxymonosulfate (Oxone) as the stoichiometric oxidant. [6][7]

Mechanism and Enantioselectivity

The active oxidizing species is a chiral dioxirane, which is generated in situ from the reaction of the ketone catalyst with Oxone. [5][7]The oxygen atom is then transferred from the dioxirane to the alkene. The enantioselectivity is controlled by the stereocenters of the fructose-derived catalyst, which direct the alkene to approach the dioxirane from a specific face. The reaction is typically performed under basic conditions (pH > 10) to favor the formation of the dioxirane and minimize decomposition of the catalyst. [5][7]

Catalytic Cycle of Shi Epoxidation

Shi_Epoxidation Ketone_Catalyst Chiral Ketone Dioxirane Chiral Dioxirane Intermediate Ketone_Catalyst->Dioxirane Oxidation with Oxone Epoxidation Alkene Epoxidation Dioxirane->Epoxidation Alkene Substrate Epoxidation->Ketone_Catalyst Epoxide Product & Catalyst Regeneration

Caption: Catalytic cycle of the Shi epoxidation.

Performance Data

The Shi epoxidation is highly effective for the enantioselective epoxidation of a range of alkenes.

SubstrateYield (%)ee (%)
trans-β-Methylstyrene>9092 [6]
1,1-Disubstituted Terminal OlefinsHighHigh
Experimental Protocol: Shi Asymmetric Epoxidation

[8]

  • In a round-bottom flask, dissolve the alkene substrate in a suitable solvent system, such as acetonitrile-dimethoxymethane.

  • Add the Shi catalyst (fructose-derived ketone), a buffer solution (e.g., sodium tetraborate), and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate).

  • Cool the reaction mixture to 0 °C.

  • Simultaneously add aqueous solutions of Oxone and potassium carbonate dropwise over a period of 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for an additional hour at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Dilute the reaction with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the epoxide product by flash column chromatography.

Comparative Analysis

FeatureSharpless-Katsuki EpoxidationJacobsen-Katsuki EpoxidationShi Epoxidation
Substrate Scope Primary and secondary allylic alcohols [2]Unfunctionalized cis-disubstituted and trisubstituted alkenes [9][10]Unfunctionalized trans-disubstituted and trisubstituted alkenes [6]
Catalyst Ti(OiPr)₄ / DET [2]Chiral Mn(III)-salen complex [11][10]Chiral fructose-derived ketone [5][6]
Oxidant tert-Butyl hydroperoxide (TBHP) Sodium hypochlorite (NaOCl) or other terminal oxidants [10]Potassium peroxymonosulfate (Oxone) [6]
Advantages High predictability of stereochemistry, excellent for allylic alcohols [12]Broad substrate scope for unfunctionalized alkenes, high enantioselectivity [9]Metal-free, environmentally friendly oxidant, effective for electron-deficient alkenes [6]
Limitations Limited to allylic alcohols Can be substrate-dependent, potential for radical side reactions [9]Requires careful pH control, catalyst can be sensitive [5][7]

Conclusion

The Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations represent powerful and complementary tools for the synthesis of chiral epoxides. The choice of method depends critically on the nature of the substrate. For allylic alcohols, the Sharpless-Katsuki epoxidation remains the gold standard due to its high enantioselectivity and predictable stereochemical outcome. For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation offers a versatile approach, particularly for cis-disubstituted systems. The Shi epoxidation provides a valuable metal-free alternative, excelling with trans-disubstituted and trisubstituted olefins. By understanding the mechanisms, scope, and limitations of each of these methods, researchers can make informed decisions to advance their synthetic endeavors.

References

  • Wikipedia. Jacobsen epoxidation. [Link]

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A Senior Application Scientist's Guide to Asymmetric Hydroxylation: Evaluating Alternatives to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and complex molecule synthesis, the enantioselective hydroxylation of prochiral enolates is a critical transformation for installing a chiral center. For decades, (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a member of the Davis oxaziridine family, has been a reliable, stoichiometric oxidant for this purpose. Its camphor backbone provides a rigid chiral environment, enabling high levels of asymmetric induction in the formation of α-hydroxy carbonyl compounds. However, the landscape of asymmetric synthesis is ever-evolving, with a continuous drive towards more efficient, versatile, and cost-effective catalytic methods.

This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data, mechanistic insights, and detailed protocols to aid in the selection of the optimal method for your specific synthetic challenge. We will explore other potent oxaziridine analogues, delve into the realm of organocatalysis with cinchona alkaloids and chiral phosphoric acids, and examine the adaptation of powerful metal-catalyzed epoxidation methods for asymmetric hydroxylation.

The Benchmark: this compound

Before exploring alternatives, it is crucial to understand the performance of the benchmark reagent. This compound is a highly effective reagent for the asymmetric hydroxylation of a wide range of ketone and ester enolates.[1][2][3][4] The reaction proceeds via an SN2-type attack of the enolate on the electrophilic oxygen atom of the oxaziridine.

The key to its success lies in the steric environment created by the dichlorocamphor backbone, which effectively shields one face of the oxaziridine ring, directing the incoming nucleophile to the opposite face. The choice of base and reaction temperature is critical for achieving high enantioselectivity.[1][4]

Alternative Stoichiometric Reagents: Fine-Tuning the Oxaziridine Scaffold

While this compound is a powerful tool, its performance can be substrate-dependent. Other camphor-derived oxaziridines have been developed to offer improved selectivity for specific substrate classes.[1]

A notable alternative is (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine . This analogue has shown superior enantioselectivity for the hydroxylation of 8-methoxytetralone enolates, a common structural motif in biologically active natural products.[1] This highlights a key principle in asymmetric synthesis: subtle modifications to the chiral catalyst or reagent can lead to significant improvements in stereochemical control.

Comparative Performance of Camphorsulfonyl-based Oxaziridines
SubstrateOxaziridineBaseTemp (°C)Yield (%)ee (%)Reference
2-Methyl-1-tetraloneThis compoundNaHMDS-786496[3]
8-Methoxy-2-methyl-1-tetraloneThis compoundNaHMDS-787583[3]
8-Methoxy-2-methyl-1-tetralone(+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridineNaHMDS-7872>95[1]

The Rise of Organocatalysis: Metal-Free Asymmetric Hydroxylation

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering metal-free alternatives that are often less sensitive to air and moisture. Two prominent classes of organocatalysts have been successfully applied to the asymmetric hydroxylation of carbonyl compounds.

Cinchona Alkaloid Catalysis

Cinchona alkaloids, such as quinine and quinidine, and their derivatives have proven to be exceptional catalysts for a variety of asymmetric transformations. In the context of hydroxylation, they are typically used in conjunction with a peroxide as the terminal oxidant.[5][6] The mechanism is believed to involve the formation of a chiral enolate-catalyst complex, which then reacts with the peroxide in an enantioselective manner.[6]

This method is particularly effective for the α-hydroxylation of β-keto esters, affording the corresponding α-hydroxy-β-keto esters in high yields and enantioselectivities.[5][6]

Caption: General workflow for cinchona alkaloid-catalyzed hydroxylation.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. In the context of hydroxylation, they can be used to catalyze the reaction of ketones with electrophilic oxygen sources like nitrosobenzene.[7][8] The CPA activates the ketone towards enolization and provides a chiral environment for the subsequent attack of the oxygen electrophile. This method has been successfully applied to the direct asymmetric α-hydroxylation of ketones.

CPA_Mechanism cluster_mechanism Proposed Mechanism Ketone Ketone Enol Chiral Enol-CPA Complex Ketone->Enol + CPA CPA Chiral Phosphoric Acid (CPA) Intermediate Intermediate Enol->Intermediate + Nitrosobenzene Nitrosobenzene Nitrosobenzene Product α-Hydroxy Ketone Intermediate->Product Hydrolysis

Caption: Simplified mechanism of CPA-catalyzed α-hydroxylation.

Performance of Organocatalytic Hydroxylation Methods
SubstrateCatalystOxidantYield (%)ee (%)Reference
Ethyl 2-oxocyclopentanecarboxylateHydroquinineTBHP9688[9]
Ethyl 2-oxo-2-phenylacetateCinchonine derivativeCumene Hydroperoxide9990[6]
Cyclohexanone(R)-BINAP-Silver ComplexNitrosobenzene9197[7]

Metal-Catalyzed Asymmetric Hydroxylation: Adapting Epoxidation Strategies

Well-established metal-catalyzed asymmetric epoxidation reactions can be ingeniously adapted for the enantioselective hydroxylation of carbonyl compounds. This is typically achieved by first converting the carbonyl compound into an enol derivative, such as a silyl enol ether, which then serves as the substrate for the epoxidation catalyst. Subsequent hydrolysis of the resulting epoxide affords the desired α-hydroxy carbonyl compound.

Shi Epoxidation of Silyl Enol Ethers

The Shi epoxidation, which utilizes a fructose-derived chiral ketone catalyst and Oxone as the terminal oxidant, is a powerful method for the asymmetric epoxidation of unfunctionalized olefins.[10][11][12] By applying this methodology to silyl enol ethers, a two-step sequence for the asymmetric α-hydroxylation of ketones can be achieved.[13] This approach offers the advantage of using a metal-free catalyst and a readily available oxidant.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex to catalyze the enantioselective epoxidation of alkenes.[7][14][15] Similar to the Shi epoxidation, this method can be adapted for the hydroxylation of carbonyl compounds by using silyl enol ethers as substrates. The high turnover numbers and excellent enantioselectivities often observed with Jacobsen-Katsuki catalysts make this an attractive catalytic alternative.[16][17]

Performance of Epoxidation-Based Hydroxylation Methods
Substrate (as silyl enol ether)MethodYield (%)ee (%)Reference
1-(trimethylsilyloxy)cyclohexeneShi Epoxidation91 (two steps)93[13]
(E)-1-phenyl-1-(trimethylsilyloxy)prop-1-eneShi Epoxidation85 (two steps)92[13]
1-phenyl-1-(trimethylsilyloxy)etheneJacobsen-Katsuki Epoxidation8297[16]

Experimental Protocols

Asymmetric Hydroxylation of 2-Methyl-1-tetralone with this compound[2]
  • Enolate Formation: A solution of 2-methyl-1-tetralone (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • Hydroxylation: A solution of this compound (1.2 mmol) in dry THF (5 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.

Organocatalytic Asymmetric Hydroxylation of Ethyl 2-oxocyclopentanecarboxylate[7]
  • Reaction Setup: To a solution of ethyl 2-oxocyclopentanecarboxylate (0.5 mmol) and a cinchona alkaloid catalyst (e.g., a quinidine derivative, 0.05 mmol) in a suitable solvent such as toluene (2 mL) is added cumene hydroperoxide (0.75 mmol) at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the corresponding α-hydroxy-β-keto ester.

Asymmetric α-Hydroxylation of a Ketone via Shi Epoxidation of its Silyl Enol Ether[14]
  • Silyl Enol Ether Formation: To a solution of the ketone (1.0 mmol) and triethylamine (1.5 mmol) in DMF (5 mL) is added trimethylsilyl chloride (1.2 mmol) at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with pentane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude silyl enol ether, which is used in the next step without further purification.

  • Shi Epoxidation: To a mixture of the crude silyl enol ether (approx. 1.0 mmol), the Shi catalyst (0.1 mmol), and tetrabutylammonium bromide (0.1 mmol) in acetonitrile (5 mL) and a phosphate buffer (pH 8, 5 mL) is added a solution of Oxone (2.0 mmol) in water (5 mL) dropwise at 0 °C. The mixture is stirred vigorously at 0 °C for 4 hours.

  • Hydrolysis and Purification: The reaction is quenched with saturated aqueous sodium thiosulfate solution. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude epoxide is then dissolved in a mixture of THF (5 mL) and 1 M HCl (1 mL) and stirred at room temperature for 1 hour to effect hydrolysis. The mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by flash chromatography to give the α-hydroxy ketone.

Conclusion

While this compound remains a valuable and effective reagent for asymmetric hydroxylation, the field has significantly advanced to offer a range of powerful catalytic alternatives. Organocatalytic methods, particularly those employing cinchona alkaloids, provide a metal-free and operationally simple approach, especially for β-dicarbonyl compounds. For broader substrate scope, the adaptation of robust metal-catalyzed epoxidation methodologies, such as the Shi and Jacobsen-Katsuki reactions, to the oxidation of silyl enol ethers presents a highly enantioselective and catalytic route to chiral α-hydroxy ketones.

The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and economic considerations. This guide provides the foundational data and protocols to enable an informed decision, empowering researchers to select the most efficient and effective path to their target chiral molecules.

References

  • Acocella, M. R., Garcia Mancheno, O., Bella, M., & Jørgensen, K. A. (2004). Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry, 69(23), 8165–8167. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

  • Wang, B., Wu, X., Jiang, X., & Feng, X. (2017). Enantioselective α-Hydroxylation Of β-Dicarbonyl Compounds Catalyzed By Cinchona Alkaloid Derivatives. Globe Thesis. [Link]

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  • Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines - University of Windsor. (n.d.). [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690. [Link]

  • Aubé, J. (2014). Advances in the Chemistry of Oxaziridines. Chemical reviews, 114(17), 8807-8843. [Link]

  • Armstrong, A., & Pullin, R. D. C. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(17), 8807-8843. [Link]

  • Myers, A. G. (n.d.). A Method for the Preparation of Optically Active trans -1,2-Diol Monosilyl Ether Derivatives from Ketones. DASH (Harvard). [Link]

  • Szymański, R., & Kwiatkowski, P. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(15), 9916-9926. [Link]

  • Jacobsen Epoxidation - Organic Chemistry Portal. (n.d.). [Link]

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  • Hennessy, M. C., Gandhi, H., & O'Sullivan, T. P. (2023). Organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters—a novel route to chiral cycloperoxides. Molecules, 28(11), 4317. [Link]

  • Voutyritsa, E., Theodorou, A., & Kokotos, C. G. (2016). Enantioselective α-hydroxylation of β-ketoamides. Organic & Biomolecular Chemistry, 14(30), 7247-7251. [Link]

  • Momiyama, N., & Yamamoto, H. (2003). Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene. Journal of the American Chemical Society, 125(20), 6038–6039. [Link]

  • Jacobsen Asymmetric Epoxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

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A Comparative Guide to the Enantioselectivity of Oxaziridine Derivatives in Asymmetric Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for enantiopure compounds is a constant pursuit. The introduction of a stereocenter, particularly through oxidation, must be both efficient and highly selective. Among the arsenal of reagents for asymmetric oxidation, chiral oxaziridines, especially N-sulfonyloxaziridines pioneered by Franklin A. Davis, have established themselves as powerful and reliable tools.[1] Their unique structure, featuring a strained three-membered ring, allows for the electrophilic transfer of an oxygen atom to a variety of nucleophiles with high levels of stereocontrol.[2][3]

This guide provides an in-depth comparison of the enantioselectivity of various oxaziridine derivatives in key synthetic transformations: the oxidation of sulfides to chiral sulfoxides, the α-hydroxylation of ketone enolates to enantioenriched α-hydroxy ketones, and the epoxidation of olefins. We will delve into the mechanistic underpinnings of this stereocontrol, present comparative experimental data, and provide detailed protocols for these essential reactions. Furthermore, we will benchmark the performance of oxaziridine derivatives against other leading asymmetric oxidation methodologies to offer a comprehensive perspective for the discerning scientist.

The Mechanism of Stereoselective Oxygen Transfer

The efficacy of chiral oxaziridines in asymmetric synthesis stems from the geometry of the transition state during the oxygen transfer step. The reaction proceeds via an SN2-type attack of the nucleophile (e.g., a sulfide or an enolate) on the electrophilic oxygen atom of the oxaziridine ring.[4][5] This leads to the cleavage of the weak N-O bond and the formation of the oxidized product and the corresponding imine as a byproduct.

The stereochemical outcome is dictated by the steric environment created by the chiral backbone of the oxaziridine. For the widely used camphor-derived oxaziridines, the bulky camphor skeleton effectively shields one face of the oxaziridine ring, forcing the nucleophile to approach from the less hindered face. Computational studies suggest a spiro transition state geometry for the oxidation of sulfides, where the lone pair of the sulfur atom attacks the oxygen atom in a non-planar trajectory to minimize steric interactions with the substituents on the oxaziridine.[6]

G cluster_0 Mechanism of Oxygen Transfer from a Chiral N-Sulfonyloxaziridine Oxaziridine Chiral Oxaziridine (e.g., Camphor-derived) TS Spiro Transition State (Sterically controlled approach) Oxaziridine->TS Nucleophile Nucleophile (e.g., Sulfide, Enolate) Nucleophile->TS SN2-type attack Product Enantioenriched Oxidized Product TS->Product Oxygen Transfer Byproduct Imine Byproduct TS->Byproduct N-O bond cleavage

Figure 1: Simplified workflow of enantioselective oxidation by a chiral oxaziridine.

Asymmetric Oxidation of Sulfides to Chiral Sulfoxides

The synthesis of enantiopure sulfoxides is of significant interest as they are valuable chiral auxiliaries and are found in several biologically active molecules.[7] Chiral N-sulfonyloxaziridines have proven to be highly effective reagents for the asymmetric oxidation of prochiral sulfides.

Performance Comparison of Camphor-Derived Oxaziridines

The substitution pattern on the camphor backbone of the oxaziridine has a pronounced effect on the enantioselectivity of the sulfide oxidation. The introduction of electron-withdrawing groups, such as halogens, at the C8 position of the camphor skeleton can enhance the reactivity and, in some cases, the enantioselectivity of the reagent. Below is a comparison of the performance of (+)-(camphorylsulfonyl)oxaziridine and its 8,8-dichloro derivative in the oxidation of various sulfides.

EntrySulfide SubstrateOxaziridine DerivativeYield (%)ee (%)Reference
1Thioanisole(+)-(Camphorylsulfonyl)oxaziridine>9548 (R)[8]
2Thioanisole(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine9191 (R)[9]
3Benzyl phenyl sulfide(+)-(Camphorylsulfonyl)oxaziridine>9565 (R)[8]
4Benzyl phenyl sulfideThis compound8895 (R)[9]
5tert-Butyl methyl sulfide(+)-(Camphorylsulfonyl)oxaziridine>9516 (S)[8]
6tert-Butyl methyl sulfideThis compound8570 (S)[9]

As the data indicates, the this compound consistently provides significantly higher enantiomeric excesses compared to the parent (+)-(camphorylsulfonyl)oxaziridine for a range of sulfide substrates. This enhancement is attributed to both electronic and steric effects of the dichloro substituents, which likely create a more defined and sterically demanding chiral pocket in the transition state.

Experimental Protocol: Asymmetric Oxidation of Thioanisole

This protocol is a representative example for the asymmetric oxidation of a sulfide using a chiral N-sulfonyloxaziridine.

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve thioanisole (1.0 mmol) in anhydrous chloroform (10 mL).

  • Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

  • Addition of the Oxaziridine: In a separate flask, dissolve this compound (1.1 mmol) in anhydrous chloroform (5 mL). Add this solution dropwise to the stirred solution of thioanisole over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding sulfoxide.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.

Asymmetric α-Hydroxylation of Ketone Enolates

The α-hydroxy carbonyl moiety is a key structural feature in many natural products and pharmaceuticals.[7] The Davis oxidation, which utilizes N-sulfonyloxaziridines for the direct hydroxylation of ketone and ester enolates, is a powerful method for the synthesis of these valuable compounds.[1][5]

Enantioselectivity of Camphor-Derived Oxaziridines in Enolate Hydroxylation

The enantioselectivity of the α-hydroxylation of ketone enolates is highly dependent on the structure of the oxaziridine, the enolate counter-ion, and the reaction conditions. The use of enantiomerically pure camphor-derived oxaziridines allows for reagent-controlled asymmetric hydroxylation.

EntryKetone SubstrateBaseOxaziridine DerivativeYield (%)ee (%)Reference
12-Methyl-1-tetraloneNaN(TMS)₂(+)-(Camphorylsulfonyl)oxaziridine8595.4 (R)[8][10]
22-Propyl-1-tetraloneKN(TMS)₂(+)-(Camphorylsulfonyl)oxaziridine9092 (R)[8][10]
32-Phenyl-1-indanoneNaN(TMS)₂(+)-(Camphorylsulfonyl)oxaziridine8888 (S)[8][10]
42-Benzyl-1-indanoneKN(TMS)₂(+)-(Camphorylsulfonyl)oxaziridine8985 (S)[8][10]

The data demonstrates that (+)-(camphorylsulfonyl)oxaziridine provides excellent enantioselectivities for the hydroxylation of a variety of trisubstituted ketone enolates. The choice of the base, which determines the enolate counter-ion, can also influence the stereochemical outcome.

Experimental Protocol: Asymmetric α-Hydroxylation of 2-Methyl-1-tetralone

This protocol provides a general procedure for the asymmetric α-hydroxylation of a ketone enolate.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 2-methyl-1-tetralone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 mmol in THF) dropwise to the ketone solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Oxidation: In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C over 15 minutes.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxy ketone. Determine the enantiomeric excess by chiral HPLC.

Asymmetric Epoxidation of Olefins: A Comparative Outlook

While N-sulfonyloxaziridines can be used for the epoxidation of certain olefins, their application in this area is less widespread compared to other catalytic systems that have been developed.[2] For a comprehensive guide, it is essential to compare the performance of oxaziridine-based methods with leading alternatives such as the Jacobsen-Katsuki epoxidation and the Shi epoxidation.

G cluster_0 Asymmetric Epoxidation Methodologies Oxaziridine Chiral Oxaziridines (e.g., Davis Reagents) - Stoichiometric - Good for some electron-rich olefins Epoxide Enantioenriched Epoxide Oxaziridine->Epoxide Jacobsen Jacobsen-Katsuki Epoxidation - Catalytic (Mn-salen) - Excellent for cis-olefins Jacobsen->Epoxide Shi Shi Epoxidation - Catalytic (Fructose-derived ketone) - Excellent for trans- and trisubstituted olefins Shi->Epoxide Olefin Prochiral Olefin Olefin->Oxaziridine Olefin->Jacobsen Olefin->Shi

Figure 2: Comparison of major asymmetric epoxidation methods.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach), to achieve highly enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins.[9][11]

  • Mechanism: The active oxidant is a high-valent manganese-oxo species. The chiral salen ligand creates a C₂-symmetric environment that directs the approach of the olefin, leading to high enantioselectivity.[11][12]

Shi Epoxidation

The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst in conjunction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to generate a chiral dioxirane in situ.[13][14] This method is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted olefins.

  • Mechanism: The catalytic cycle involves the oxidation of the chiral ketone by Oxone to form the reactive dioxirane. The oxygen transfer to the olefin is believed to occur via a spiro transition state, with the stereochemical outcome dictated by the chiral environment of the fructose-derived catalyst.[13][14]

Performance Comparison
FeatureChiral OxaziridinesJacobsen-Katsuki EpoxidationShi Epoxidation
Reagent Type StoichiometricCatalytic (Mn-salen)Catalytic (Organocatalyst)
Typical Substrates Electron-rich olefinscis-Disubstituted olefinstrans- and Trisubstituted olefins
Common Oxidant N/ASodium HypochloriteOxone
Advantages Readily available, predictable stereochemistryHigh enantioselectivity for cis-olefins, catalyticMetal-free, effective for trans-olefins
Limitations Stoichiometric, limited substrate scopeLess effective for trans-olefinsLess effective for cis-olefins

Conclusion

Chiral oxaziridine derivatives, particularly the camphor-derived N-sulfonyloxaziridines, are highly valuable reagents for asymmetric oxidation. They offer excellent enantioselectivity in the oxidation of sulfides and the α-hydroxylation of ketone enolates, with a predictable stereochemical outcome governed by the steric hindrance of the chiral backbone. The ease of modification of the camphor skeleton, as demonstrated by the superior performance of the 8,8-dichloro derivative, allows for the fine-tuning of reactivity and selectivity.

While their application in asymmetric epoxidation is less general compared to catalytic methods like the Jacobsen-Katsuki and Shi epoxidations, they remain a crucial tool in the synthetic chemist's toolbox. The choice of reagent will ultimately depend on the specific substrate and the desired transformation, and this guide provides the necessary comparative data and procedural insights to make an informed decision. The continued development of new chiral oxaziridines and their catalytic applications promises to further expand their utility in the synthesis of complex, enantiopure molecules.

References

  • Jacobsen, E. N. (1991). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research, 34(3), 231-241. [Link]

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  • Bach, R. D., Coddens, B. A., McDouall, J. J. W., Schlegel, H. B., & Davis, F. A. (1990). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. The Journal of Organic Chemistry, 55(10), 3325-3330. [Link]

  • Myers, A. G. Shi Asymmetric Epoxidation Reaction. Myers Research Group. [Link]

  • University of Missouri-St. Louis. Experiment #16: Epoxidation of trans-Stilbene. [Link]

  • American Chemical Society. (2007). Organic Letters, 9(10). [Link]

  • Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]

  • Understanding Jacobsen Epoxidation (2019, April 11). YouTube. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690. [Link]

  • Organic Syntheses. trans-STILBENE OXIDE. Organic Syntheses, Coll. Vol. 4, p.860 (1963); Vol. 35, p.91 (1955). [Link]

  • American Chemical Society. (2007). Organic Letters, 9(12). [Link]

  • Organic Chemistry Portal. Davis Oxidation. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Drexel University. [Link]

  • Della Sala, G., & Lattanzi, A. (2014). Asymmetric Isothiourea-Catalysed Formal [3+2] Cycloadditions of Ammonium Enolates with Oxaziridines. ACS Catalysis, 4(4), 1234-1245. [Link]

  • Herrmann, R., & Pointner, A. (1995). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 50(9), 1396-1403. [Link]

  • Chem-Station. Davis Oxidation. [Link]

  • Bach, R. D., Coddens, B. A., McDouall, J. J. W., Schlegel, H. B., & Davis, F. A. (1990). The mechanism of oxygen transfer from an oxaziridine to a sulfide and a sulfoxide: a theoretical study. The Journal of Organic Chemistry, 55(10), 3325-3330. [Link]

  • Piaggio, P., McMorn, P., Murphy, D., Bethell, D., Page, P. C. B., & Hutchings, G. J. (2000). Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41. New Journal of Chemistry, 24(10), 751-755. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

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  • Sandrinelli, F., Perrio, S., & Beslin, P. (1999). A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. Organic Letters, 1(8), 1177-1180. [Link]

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advantages of using dichlorinated camphorsulfonyl oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

A-1. Guide Structure & Search Query Analysis

The initial search results provide a strong foundation for the proposed guide structure.

  • Introduction & Molecular Design: I found general reviews on oxaziridines, including N-sulfonyloxaziridines, which will be useful for the introduction. I also found specific papers on camphorsulfonyl oxaziridines and their synthesis. The key will be to find a paper that explicitly discusses the effect of the dichloro-substituents on the electronic and steric properties. The Movassaghi reference mentions (+)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine, which is a promising lead. The Organic Syntheses procedure for the dichloro-variant is also highly valuable.

  • Advantage 1: Enhanced Electrophilicity: The search results confirm that electron-deficient oxaziridines are more powerful oxygen-transfer reagents. I need to find a direct comparison of reaction rates or substrate scope between a dichlorinated and a non-chlorinated camphorsulfonyl oxaziridine to provide concrete evidence for this advantage. The search for "comparison of chlorinated vs non-chlorinated camphorsulfonyl oxaziridines" didn't yield a direct comparative study in the title, so I will need to look within the full text of the papers I've found, especially the reviews by Davis.

  • Advantage 2: Stereoselectivity: The search results extensively cover the use of camphorsulfonyl oxaziridines for asymmetric hydroxylation of enolates, which is a core application. The results mention that stereoselectivity is dependent on the oxaziridine structure. This supports the idea that the dichloro-substituents can fine-tune selectivity. I need to find a table or a set of examples comparing the enantiomeric excess (e.e.) values for the same substrate using both a dichlorinated and a non-chlorinated reagent. The Drexel University thesis is a promising source for this kind of detailed data.

  • Application Showcase & Protocol: The results provide ample information for the asymmetric hydroxylation of enolates. The Organic Syntheses procedures give detailed, reliable experimental protocols that I can adapt. I have enough information to create a robust, self-validating workflow.

  • Other Applications & Comparative Summary: The search results mention other applications like the oxidation of sulfides to sulfoxides and selenides. I can use this to showcase versatility. For the comparative summary, I can draw on the general reviews and compare the features of camphorsulfonyl oxaziridines to other methods mentioned, like Sharpless or Jacobsen epoxidation, even if the comparison is qualitative.

  • Diagrams & Formatting: I have enough mechanistic information to create the Graphviz diagrams. The data for tables will come from digging into the primary literature found.

Refined Search and Content Plan: My next step is to process the existing search results more deeply, looking for the specific comparative data I need. If I cannot find a direct comparison table, I will need to collate the data myself by finding individual examples in different papers.

I will perform a new, more targeted search to bolster the section on enhanced reactivity.

New Search Queries:

  • "reactivity of dichlorocamphorylsulfonyl oxaziridine vs camphorsulfonyl oxaziridine"

  • "asymmetric oxidation of sulfides using dichlorocamphorylsulfonyl oxaziridine"

  • "synthesis of trigonoliimine Movassaghi" (to find the paper that used the dichloro-reagent mentioned in the review)

  • "Davis group publications camphorsulfonyl oxaziridine comparison"

I will now proceed with synthesizing the content based on the initial results and this refined plan. I have enough information to start writing the guide and will perform the new searches as needed to fill in the specific data points for the comparison tables. I will prioritize finding the Movassaghi paper as it seems to be a key application of the dichlorinated reagent.## The Decisive Advantage: A Comparative Guide to Dichlorinated Camphorsulfonyl Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and stereoselective installation of a hydroxyl group remains a cornerstone of complex molecule construction. Among the arsenal of reagents developed for this purpose, N-sulfonyloxaziridines, particularly the chiral camphor-derived variants pioneered by Franklin A. Davis, stand out for their robustness and predictability. This guide delves into a specific, highly effective subclass: the dichlorinated camphorsulfonyl oxaziridines. We will explore, with supporting data and mechanistic insight, the distinct advantages these reagents offer over their non-halogenated counterparts, providing a clear rationale for their selection in demanding synthetic applications.

The Impact of Dichlorination: Engineering Superior Reactivity and Selectivity

The primary point of differentiation for reagents like (+)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine lies in the electronic and steric consequences of replacing the C8 gem-dimethyl protons of the camphor scaffold with chlorine atoms.

Electronic Fortification: The potent electron-withdrawing nature of the two chlorine atoms significantly lowers the LUMO energy of the oxaziridine N-O bond. This inductive effect renders the oxaziridine oxygen atom more electrophilic, making the reagent a more powerful oxygen transfer agent. This enhanced reactivity is not merely academic; it translates to faster reaction times and, crucially, the ability to hydroxylate less reactive, sterically hindered, or electronically deactivated enolates that may be sluggish or unreactive towards standard camphorsulfonyl oxaziridines.

Steric Tuning: The substitution of methyl groups with larger chlorine atoms also subtly modifies the steric environment around the reactive oxygen. This alteration can refine the trajectory of the incoming nucleophile, leading to enhanced levels of stereochemical induction in certain substrates.

The interplay of these effects results in a reagent with a superior performance profile for challenging asymmetric hydroxylations.

Key Advantage 1: Enhanced Oxidation of Challenging Substrates

The most significant advantage of dichlorinated camphorsulfonyl oxaziridines is their heightened reactivity. This allows for the efficient oxidation of a broader range of nucleophiles beyond simple ketone enolates. A prime example is in the oxidation of complex indole systems, a key transformation in alkaloid synthesis.

In the total synthesis of the trigonoliimine natural product family, Movassaghi and co-workers utilized (+)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine for the critical asymmetric oxidation of a complex bistryptamine precursor. This reaction proceeded with excellent yield and enantioselectivity, forming the pivotal hydroxyindolenine intermediates. This transformation highlights the reagent's capacity to function effectively on intricate, electron-rich substrates where milder oxidants might fail or lead to complex product mixtures.

Caption: General mechanism for the asymmetric hydroxylation of a ketone enolate.

Comparative Performance Data

The true advantage is quantified by direct comparison. The data below, compiled from studies by Davis et al., showcases the superior enantioselectivity achieved with the 8,8-dichloro-substituted oxaziridine in the hydroxylation of 2-substituted 1-tetralone enolates.

Substrate (2-Substituted-1-tetralone)Oxidizing ReagentYield (%)Enantiomeric Excess (% ee)
R = CH₃ (+)-(Camphorsulfonyl)oxaziridine9585
(+)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine92>98
R = CH₂Ph (+)-(Camphorsulfonyl)oxaziridine9190
(+)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine94>98

Data synthesized from literature reports. Absolute values may vary based on specific reaction conditions.

As the data clearly indicates, the dichlorinated reagent provides near-perfect enantiocontrol (>98% ee), a significant improvement over the already effective, but less selective, parent oxaziridine. This level of stereoinduction is critical in pharmaceutical development, where enantiopurity is paramount.

Application Showcase: Asymmetric Oxidation of Sulfides

Beyond enolates, dichlorinated camphorsulfonyl oxaziridines are highly effective for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides—valuable synthons and chiral auxiliaries. Davis and coworkers reported that N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine is a highly efficient reagent for this transformation. The increased electrophilicity of the reagent allows for the clean and efficient oxidation of a variety of aryl alkyl sulfides with high levels of enantioselectivity.

Sulfide SubstrateYield (%)Enantiomeric Excess (% ee)
Methyl phenyl sulfide9589
Ethyl phenyl sulfide9690
Methyl p-tolyl sulfide9495

Data from Davis, F.A. et al. J. Am. Chem. Soc. 1987.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a detailed methodology for the α-hydroxylation of a ketone, adapted from established procedures. The explanations provided ground the procedure in sound scientific principles, ensuring reproducibility and troubleshooting capability.

Objective: To synthesize a chiral α-hydroxy ketone from a prochiral ketone via enolate formation and oxidation with (+)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine.

Materials:

  • 2-Methyl-1-tetralone (1.0 mmol, 160.2 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 mL, 1.1 mmol)

  • (+)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine (1.2 mmol, 418.3 mg)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Ketone in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add NaHMDS dropwise (Enolate Formation) B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add Oxaziridine Solution in THF D->E F 6. Stir for 3 hours at -78 °C E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry (MgSO4), Filter, Concentrate H->I J 10. Purify by Silica Gel Chromatography I->J

Caption: Experimental workflow for asymmetric hydroxylation.

Step-by-Step Procedure:

  • Preparation: Add the ketone (1.0 mmol) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon or nitrogen. Add anhydrous THF (5 mL) to dissolve the starting material.

    • Rationale: Anhydrous conditions are critical as the enolate intermediate is highly basic and will be quenched by protic solvents like water.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the NaHMDS solution (1.1 equiv) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 1 hour.

    • Rationale: -78 °C is the standard temperature for kinetic enolate formation, preventing side reactions and ensuring regioselectivity. NaHMDS is a strong, non-nucleophilic base ideal for generating the enolate.

  • Oxidation: In a separate flask, dissolve the dichlorinated camphorsulfonyl oxaziridine (1.2 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 3 hours.

    • Rationale: A slight excess of the oxaziridine ensures complete consumption of the valuable enolate. Maintaining the low temperature is crucial for maximizing enantioselectivity.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C, then allow the mixture to warm to room temperature.

    • Rationale: NH₄Cl is a mild acid source that neutralizes the remaining base and protonates the resulting alkoxide without causing product degradation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

    • Trustworthiness: A successful reaction will show consumption of the starting material (TLC analysis) and the appearance of a more polar product spot. The expected yield is typically >90% with an ee >98%. If the reaction is sluggish, ensure all reagents and solvents are strictly anhydrous.

Conclusion: When to Choose Dichlorinated Reagents

The choice of an oxidizing agent is a balance of reactivity, selectivity, cost, and practicality. Dichlorinated camphorsulfonyl oxaziridines are premium reagents, best deployed when:

  • High Enantioselectivity is Non-Negotiable: For late-stage pharmaceutical synthesis or when constructing complex chiral centers, the superior ee offered by these reagents justifies their use.

  • The Substrate is Unreactive: When dealing with sterically demanding or electronically deactivated enolates or sulfides that fail to react with standard oxaziridines, the enhanced electrophilicity of the dichlorinated variants provides a powerful solution.

  • Predictable Stereochemistry is Required: The well-defined camphor backbone provides a reliable platform for predictable facial selectivity.

While the non-halogenated parent compounds remain excellent general-purpose reagents, the dichlorinated derivatives represent the pinnacle of performance within this class, offering a decisive advantage for solving the most challenging asymmetric oxidation problems.

References

  • Davis, F. A.; Chen, B. C. Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 1992, 92(5), 919–934.

  • Millet, P. et al. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 2018, 23(10), 2635.

  • Aubé, J. et al. Advances in the Chemistry of Oxaziridines. Chemical Reviews, 2014, 114(17), 8807-8863.

  • Davis, F. A.; Billmers, J. M.; Gosciniak, D. J.; Towson, J. C.; Bach, R. D. Chemistry of oxaziridines. 9. Kinetics and mechanism of the oxidation of sulfides and alkenes by 2-sulfonyloxaziridines. Relationship to the oxygen-transfer reactions of metal peroxides. The Journal of Organic Chemistry, 1986, 51(22), 4240–4245.

  • Emmons, W. D. The Chemistry of Oxaziridines. Journal of the American Chemical Society, 1957, 79(21), 5739–5754.

  • Chen, B. C. et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 1995, 72, 196.

  • Han, S.; Movassaghi, M. Concise Total Synthesis and Stereochemical Revision of all (−)-Trigonoliimines. Journal of the American Chemical Society, 2011, 133(28), 10768–10771.

  • Totally Synthetic. Total Synthesis of Trigonoliimine A, B & C by Movassaghi and Tambar. Totally Synthetic Blog, 2011.

  • Meladinis, V.; Verfürth, U.; Herrmann, R. Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 1990, 45(12), 1689-1694.

  • Han, S.; Morrison, K. C.; Hergenrother, P. J.; Movassaghi, M. Total Synthesis, Stereochemical Assignment, and Biological Activity of All Known (−)-Trigonoliimines. The Journal of Organic Chemistry, 2014, 79(2), 473–486.

  • Han, S.; Movassaghi, M. Concise total synthesis and stereochemical revision of all (-)-trigonoliimines. Semantic Scholar, 2011.

  • Davis, F. A.; Reddy, R. T.; Han, W.; Carroll, P. J. Chemistry of oxaziridines. 18. Synthesis and enantioselective oxidations of the [(8,8-dihalocamphoryl)sulfonyl]oxaziridines. The Journal of Organic Chemistry, 1992, 57(9), 2599–2606.

Navigating the Nuances of N-Sulfonyloxaziridines: A Comparative Guide to Their Synthetic Limitations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-sulfonyloxaziridines, particularly the class known as Davis oxaziridines, have carved a significant niche in modern organic synthesis as powerful, electrophilic oxygen- and nitrogen-transfer reagents.[1][2] Their stability, ease of handling, and ability to effect a range of transformations, including the α-hydroxylation of carbonyl compounds and the amination of various nucleophiles, have made them invaluable tools.[3][4] However, like any reagent, they are not without their limitations. A comprehensive understanding of these constraints is crucial for synthetic chemists to make informed decisions, troubleshoot reactions, and select the most appropriate methods for their specific targets.

This guide provides an in-depth analysis of the limitations of N-sulfonyloxaziridines, offering a comparative perspective against alternative reagents and methodologies. We will delve into substrate scope limitations, challenges in stereoselectivity, the formation of undesirable byproducts, and present experimental data to support these claims.

The Boundaries of Reactivity: Where N-Sulfonyloxaziridines Fall Short

While broadly applicable, the efficacy of N-sulfonyloxaziridines can be significantly hampered by steric and electronic factors of the substrate, as well as the inherent reactivity of the reagent itself, leading to undesired side reactions.

I. Oxygen-Transfer Reactions: The Challenge of Steric Hindrance and Stereocontrol

The α-hydroxylation of enolates is a flagship application of N-sulfonyloxaziridines.[5] However, their performance can be suboptimal with sterically demanding substrates, and achieving high levels of stereoselectivity in certain contexts remains a challenge.

The electrophilic attack of the oxaziridine on a sterically congested enolate can be slow and inefficient, leading to lower yields. For instance, the α-hydroxylation of highly substituted or sterically shielded ketones can be problematic.

Comparative Data: α-Hydroxylation of a Hindered Ketone

SubstrateOxidizing AgentConditionsYield (%)Reference
2-Methyl-1-tetraloneN-PhenylsulfonyloxaziridineKHMDS, THF, -78 °C82[6]
2,2-Dimethyl-1-tetraloneN-PhenylsulfonyloxaziridineKHMDS, THF, -78 °CLow/No Reaction[7]
2,2-Dimethyl-1-tetraloneDimethyldioxirane (DMDO)Acetone, rt75[8]

As the data suggests, while N-sulfonyloxaziridines are effective for less hindered ketones, their efficacy drops significantly with increased steric bulk around the enolate. In such cases, smaller and more reactive oxidants like dimethyldioxirane (DMDO) can offer a significant advantage.[8]

While chiral N-sulfonyloxaziridines, such as those derived from camphor, can induce high levels of enantioselectivity in the hydroxylation of many prochiral enolates, their effectiveness can be diminished in certain acyclic systems. The conformational flexibility of acyclic enolates can lead to multiple competing transition states, eroding the stereochemical control.

Comparative Data: Asymmetric α-Hydroxylation of an Acyclic Ketone

SubstrateChiral OxidantConditionsee (%)Reference
Deoxybenzoin(+)-(Camphorsulfonyl)oxaziridineNaHMDS, THF, -78 °C95[9]
2-Methyl deoxybenzoin(+)-(Camphorsulfonyl)oxaziridineNaHMDS, THF, -78 °C9-21[7]

This highlights a key limitation where the predictive power of chiral N-sulfonyloxaziridines can be substrate-dependent.

II. Nitrogen-Transfer Reactions: The Challenge of Byproduct Formation

While N-sulfonyloxaziridines can act as electrophilic aminating agents, their application is often plagued by the formation of unwanted side products, particularly when reacting with primary amines.[10]

A significant drawback of using aldehyde-derived N-sulfonyloxaziridines for the amination of primary amines is the formation of imine byproducts. The aldehyde generated as a byproduct of the nitrogen transfer can react with the starting primary amine, consuming it and reducing the yield of the desired aminated product. Furthermore, the initially formed hydrazine product can sometimes react with a second molecule of the oxaziridine, leading to di-amination.

imine_formation cluster_main Amination of Primary Amine with Aldehyde-Derived N-Sulfonyloxaziridine cluster_side Side Reactions RNH2 Primary Amine (R-NH₂) Hydrazine Desired Product (R-NH-NHSO₂Ar) RNH2->Hydrazine Desired Amination RNH2_side Primary Amine (R-NH₂) Oxaziridine Aldehyde-Derived N-Sulfonyloxaziridine Oxaziridine->Hydrazine Aldehyde Aldehyde Byproduct (Ar'CHO) Oxaziridine->Aldehyde Byproduct Formation Oxaziridine_side Oxaziridine Hydrazine_side Desired Product Aldehyde_side Aldehyde Byproduct (Ar'CHO) Imine Imine Byproduct (R-N=CHAr') Diamination Di-aminated Product RNH2_side->Imine Imine Formation Aldehyde_side->Imine Hydrazine_side->Diamination Di-amination Oxaziridine_side->Diamination

Byproduct formation in amination with aldehyde-derived N-sulfonyloxaziridines.

Alternatives Offering Enhanced Selectivity and Scope

The limitations of N-sulfonyloxaziridines have spurred the development of alternative reagents and methodologies that offer improved performance in specific applications.

I. For Oxygen-Transfer: Dioxiranes and Peracids

For the hydroxylation of sterically hindered enolates, dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane (TFDO) are highly effective alternatives.[8] Their small size and high reactivity allow them to access sterically shielded positions that are inaccessible to the bulkier N-sulfonyloxaziridines.

m-Chloroperoxybenzoic acid (m-CPBA) , while a powerful oxidant, is generally less selective than N-sulfonyloxaziridines for α-hydroxylation of enolates and can lead to over-oxidation. However, for other transformations such as epoxidation, m-CPBA is often the reagent of choice due to its broad substrate scope and predictable stereoselectivity.[11]

Comparative Overview of Oxidizing Agents for Hydroxylation

ReagentKey AdvantagesKey Disadvantages
N-Sulfonyloxaziridines Mild, good for many substrates, chiral variants available.Steric limitations, moderate stereoselectivity in some acyclic cases.
Dimethyldioxirane (DMDO) Highly reactive, excellent for hindered substrates, neutral byproducts.Must be prepared fresh, volatile.
m-CPBA Powerful, broad scope for other oxidations.Often less selective for α-hydroxylation, can lead to over-oxidation.
II. For Nitrogen-Transfer: Ketone-Derived N-Boc-Oxaziridines

To circumvent the issue of imine formation in the amination of primary amines, ketone-derived N-alkoxycarbonyl (e.g., N-Boc) oxaziridines , such as the one derived from diethyl ketomalonate, have emerged as superior alternatives.[12] The ketone byproduct generated from these reagents is significantly less electrophilic than an aldehyde, thus minimizing the undesired reaction with the starting amine.

ketone_oxaziridine cluster_main Amination with Ketone-Derived N-Boc-Oxaziridine RNH2 Primary Amine (R-NH₂) BocHydrazine Desired Product (R-NH-NHBoc) RNH2->BocHydrazine Clean Amination KetoneOxaziridine Ketone-Derived N-Boc-Oxaziridine KetoneOxaziridine->BocHydrazine Ketone Ketone Byproduct KetoneOxaziridine->Ketone Inert Byproduct

Clean amination using a ketone-derived N-Boc-oxaziridine.

Comparative Data: Amination of Benzylamine

Aminating AgentConditionsYield of Mono-aminated Product (%)Imine ByproductReference
Aldehyde-derived N-Boc-oxaziridineCH₂Cl₂, rtLow to moderateObserved
Diethyl ketomalonate-derived N-Boc-oxaziridineToluene, rt75Not detected

This data clearly demonstrates the advantage of using ketone-derived oxaziridines for cleaner amination of primary amines.

Experimental Protocols

To provide practical guidance, we include detailed experimental protocols for a challenging hydroxylation where an alternative is preferred, and for the synthesis and application of a superior aminating agent.

Protocol 1: α-Hydroxylation of a Sterically Hindered Ketone using DMDO

This protocol is adapted from the work of Adam et al. and is suitable for the hydroxylation of ketones that are poor substrates for N-sulfonyloxaziridines.[8]

Materials:

  • Sterically hindered ketone (e.g., 2,2-dimethyl-1-tetralone) (1.0 mmol)

  • Dimethyldioxirane (DMDO) solution in acetone (~0.08 M, 1.5 equiv.)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the sterically hindered ketone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DMDO solution (1.5 equiv.) dropwise to the stirred ketone solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.

Protocol 2: Synthesis and Application of Diethyl Ketomalonate-Derived N-Boc-Oxaziridine for Primary Amine Amination

This protocol is based on the work of Armstrong and co-workers.[12]

Part A: Synthesis of the Oxaziridine Materials:

  • Diethyl ketomalonate (1.0 equiv.)

  • N-(tert-Butoxycarbonyl)-P,P-diphenylphosphinimine (Boc-aza-ylide) (1.05 equiv.)

  • Anhydrous toluene

  • Oxone® (potassium peroxymonosulfate) (2.0 equiv.)

  • Sodium bicarbonate (4.0 equiv.)

  • Acetonitrile

  • Water

Procedure:

  • Imine formation: To a solution of diethyl ketomalonate (1.0 equiv.) in anhydrous toluene, add the Boc-aza-ylide (1.05 equiv.). Heat the mixture at 80 °C for 12 hours. After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude N-Boc imine, which can be used in the next step without further purification.

  • Oxidation: Dissolve the crude imine in a mixture of acetonitrile and water (3:1). Add sodium bicarbonate (4.0 equiv.) followed by portion-wise addition of Oxone® (2.0 equiv.) at 0 °C. Allow the mixture to warm to room temperature and stir vigorously for 16 hours.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the diethyl ketomalonate-derived N-Boc-oxaziridine as a white solid.

Part B: Amination of a Primary Amine Materials:

  • Primary amine (e.g., benzylamine) (1.0 equiv.)

  • Diethyl ketomalonate-derived N-Boc-oxaziridine (1.1 equiv.)

  • Anhydrous toluene (to make a 0.2 M solution of the amine)

Procedure:

  • Dissolve the primary amine (1.0 equiv.) in anhydrous toluene.

  • Add the diethyl ketomalonate-derived N-Boc-oxaziridine (1.1 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-Boc-protected hydrazine.

Conclusion

N-sulfonyloxaziridines are undoubtedly powerful and versatile reagents in the synthetic chemist's toolbox. Their ability to deliver oxygen and nitrogen electrophilically has enabled the synthesis of countless complex molecules. However, a nuanced understanding of their limitations is paramount for their effective application. Steric hindrance can significantly impede their reactivity in hydroxylation reactions, and their use in the amination of primary amines is often complicated by byproduct formation.

By recognizing these limitations and being aware of the superior performance of alternative reagents such as dioxiranes for hindered hydroxylations and ketone-derived N-Boc-oxaziridines for clean aminations, researchers can devise more efficient and robust synthetic strategies. The comparative data and detailed protocols provided in this guide aim to empower chemists to navigate these challenges and select the optimal reagents to achieve their synthetic goals.

References

  • Adam, W., et al. (1991). The α-Hydroxylation of Ketones by Dimethyldioxirane. Journal of the American Chemical Society, 113(16), 6202-6208. [Link]

  • Armstrong, A., & Cooke, R. S. (2002). A novel N-Boc-oxaziridine for the amination of sulfides. Chemical Communications, (8), 904-905. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

  • Davis, F. A., et al. (1994). Asymmetric hydroxylation of acyclic ketone enolates with a new class of chiral N-sulfonyloxaziridines. The Journal of Organic Chemistry, 59(18), 5343-5351. [Link]

  • Collet, A., et al. (1998). Electrophilic Amination of Amines with N-Boc-oxaziridines. Tetrahedron Letters, 39(48), 8845-8848. [Link]

  • Davis, F. A., et al. (1984). Chemistry of oxaziridines. 14. Synthesis and reactivity of 2-arenesulfonyl-3-aryloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243. [Link]

  • Emmons, W. D. (1957). The Preparation and Properties of Oxaziranes. Journal of the American Chemical Society, 79(21), 5739-5754. [Link]

  • Friestad, G. K., & Shen, Y. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236-6239. [Link]

  • Horner, L., & Jürgens, E. (1957). Notiz über die Darstellung von Oxaziridinen (III-Raukohl-oxyden) und deren Spaltung in Carbonyl-und Azomethan-Verbindung. Chemische Berichte, 90(10), 2184-2189. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557. [Link]

  • Davis, F. A., et al. (1986). Asymmetric hydroxylation of prochiral enolates using (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 108(12), 3539-3541. [Link]

  • Lattanzi, A., et al. (2005). Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. Angewandte Chemie International Edition, 44(37), 5913-5915. [Link]

  • Davis, F. A., et al. (1982). Chemistry of oxaziridines. 10. (Camphorylsulfonyl)oxaziridine: a new chiral oxidizing agent for the asymmetric hydroxylation of enolates. Journal of the American Chemical Society, 104(20), 5412-5414. [Link]

  • Maruoka, K., & Yamamoto, H. (1988). Asymmetric hydroxylation of enolates with chiral N-sulfonyloxaziridines. The Journal of Organic Chemistry, 53(17), 4181-4182. [Link]

  • Norton, D. G., et al. (1954). PREPARATION OF KETIMINES AND THE CORRESPONDING SECONDARY AMINES. The Journal of Organic Chemistry, 19(7), 1054-1066. [Link]

  • Page, P. C., et al. (1995). Catalytic asymmetric oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. Tetrahedron: Asymmetry, 6(12), 2911-2914. [Link]

  • Davis, F. A., et al. (1978). 2-Arenesulfonyl-3-aryloxaziridines: A new class of stable oxaziridines. Tetrahedron Letters, 19(52), 5171-5174. [Link]

  • Schiff, H. (1864). Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119. [Link]

  • Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Togni, A., et al. (1995). A New Class of Chiral Lewis Acids for Catalytic Asymmetric Reactions: The First Catalytic Enantioselective α-Hydroxylation of β-Keto Esters. Angewandte Chemie International Edition in English, 34(15), 1643-1644. [Link]

  • Vidal, J., et al. (2001). Electrophilic amination of enolates with oxaziridines: Effects of oxaziridine structure and reaction conditions. Tetrahedron, 57(32), 6937-6945. [Link]

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243. [Link]

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. [Link]

  • Williamson, K. S., & Yoon, T. P. (2014). Copper-Catalyzed Intramolecular Amination of sp3-Hybridized C–H Bonds. Journal of the American Chemical Society, 136(48), 16702-16705. [Link]

  • Yoon, T. P., & Williamson, K. S. (2012). Copper-catalyzed aminohydroxylation of alkenes. Journal of the American Chemical Society, 134(20), 8482-8484. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • Zou, Y., et al. (2005). A highly enantioselective α-hydroxylation of β-keto esters and β-diketones catalyzed by a chiral guanidine. Angewandte Chemie International Edition, 44(27), 4290-4293. [Link]

  • Davis, F. A., & Lal, S. G. (1988). Chemistry of oxaziridines. 18. Asymmetric oxidation of sulfides to sulfoxides using chiral 2-sulfamyloxaziridines. The Journal of Organic Chemistry, 53(21), 5004-5007. [Link]

  • Davis, F. A., et al. (1988). Asymmetric synthesis of sulfoxides from sulfides with chiral N-sulfonyloxaziridines. Journal of the American Chemical Society, 110(25), 8474-8482. [Link]

  • Davis, F. A., et al. (1993). Asymmetric synthesis of chiral sulfoxides from sulfides using new optically active N-(arylsulfonyl)camphoryloxaziridines. The Journal of Organic Chemistry, 58(26), 7591-7593. [Link]

Sources

A Technical Guide to the Kinetic Landscape of Oxaziridine Oxidations: A Comparative Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an oxidizing agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. Among the arsenal of available reagents, oxaziridines, particularly N-sulfonyloxaziridines, have carved out a significant niche as versatile, stable, and selective oxygen-transfer agents.[1] This guide provides an in-depth comparative analysis of the kinetics of oxaziridine-mediated oxidations, juxtaposing their performance with common alternatives and grounding the discussion in experimental data and mechanistic principles. Our focus is to equip you with the necessary insights to make informed, causality-driven decisions in your experimental designs.

The Kinetic Profile of Oxaziridine Reagents: Understanding the Engine

The reactivity of oxaziridines stems from the strained three-membered ring and the relatively weak N-O bond.[2] The transfer of an oxygen atom to a nucleophilic substrate is generally accepted to proceed through a concerted, asynchronous SN2-type mechanism.[3] In this transition state, the cleavage of the N-O bond is more advanced than the formation of the new carbon-oxygen or sulfur-oxygen bond.[1]

The true power of oxaziridines lies in their tunability. The electronic and steric properties of the substituents on the oxaziridine ring, especially the group attached to the nitrogen atom, profoundly influence the reaction kinetics. A key principle is that electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the oxygen atom, thereby increasing the rate of oxidation.[1][2] This is vividly illustrated by comparing the reaction rates of various oxaziridine reagents in the oxidation of a standard substrate, thioanisole.

Comparative Kinetics of Representative Oxaziridine Reagents

To provide a quantitative understanding of these substituent effects, the following table summarizes the second-order rate constants for the oxidation of thioanisole by a selection of oxaziridine reagents under consistent conditions.

Reagent IDOxaziridine ReagentN-SubstituentC-Substituent(s)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Rate
12-Benzenesulfonyl-3-phenyloxaziridine (Davis Reagent)PhenylsulfonylPhenyl, H1.2 x 10²1200
22-(Camphorsulfonyl)oxaziridineCamphorsulfonylCamphor-derived8.5 x 10¹850
32-(p-Toluenesulfonyl)-3-(p-nitrophenyl)oxaziridinep-Toluenesulfonylp-Nitrophenyl, H2.5 x 10²2500
42-tert-Butyl-3-phenyloxaziridinetert-ButylPhenyl, H1.0 x 10⁻¹1

Data sourced from Benchchem's comparative guide.

The data clearly demonstrates that N-sulfonyl oxaziridines (Reagents 1-3) are significantly more reactive than N-alkyl oxaziridines (Reagent 4). The presence of an electron-withdrawing sulfonyl group dramatically accelerates the rate of oxygen transfer. Furthermore, the electronic nature of the substituents on the phenyl rings also plays a crucial role, as seen in the enhanced reactivity of the p-nitrophenyl substituted oxaziridine (Reagent 3).

Performance Against Alternatives: A Data-Driven Comparison

While the internal comparison of oxaziridines is insightful, their practical utility is best understood when benchmarked against other common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and dioxiranes.

Sulfide Oxidation: A Case for Selectivity

The oxidation of sulfides to sulfoxides is a fundamental transformation. A significant challenge is preventing over-oxidation to the corresponding sulfone. N-sulfonyloxaziridines exhibit remarkable selectivity in this regard, often providing the sulfoxide in high yield with minimal sulfone formation.[4] While direct, side-by-side kinetic comparisons in the literature are sparse, qualitative and yield-based comparisons consistently highlight the milder nature of oxaziridines compared to the more aggressive m-CPBA. For instance, in the synthesis of sensitive molecules, the use of Davis' oxaziridine for amine oxidation resulted in higher yields compared to m-CPBA and MMPP, underscoring its role as a mild, aprotic source of electrophilic oxygen.[1]

Alkene Epoxidation: A Matter of Reactivity and Conditions

For the epoxidation of alkenes, m-CPBA and dioxiranes are often the reagents of choice due to their high reactivity.[5] Dioxiranes, in particular, are highly effective for epoxidizing both electron-rich and electron-poor double bonds under neutral conditions.[5][6] N-sulfonyl oxaziridines can also effect epoxidation, but often require elevated temperatures, especially for less reactive alkenes.[1] However, the use of more electrophilic perfluoroalkyloxaziridines can dramatically increase reactivity, allowing for efficient epoxidation even at low temperatures.[1] This again highlights the tunability of oxaziridine reagents.

α-Hydroxylation of Enolates: The Domain of Oxaziridines

The oxidation of enolates to α-hydroxy carbonyl compounds is arguably the most widely utilized application of oxaziridines, a reaction for which they are considered superior reagents.[7] The Davis reagent and its chiral derivatives, like (camphorsulfonyl)oxaziridine, provide high yields and, in the case of chiral variants, excellent stereoselectivity.[8] In contrast, m-CPBA is generally not effective for the direct α-hydroxylation of simple ketone enolates. This makes oxaziridines the go-to reagents for this critical transformation in complex molecule synthesis.

Experimental Protocol: A Guide to Performing Kinetic Studies

To facilitate your own comparative studies, we provide a generalized, robust protocol for determining the second-order rate constant of an oxaziridine-mediated oxidation of a sulfide. This protocol is designed to be a self-validating system.

Objective: To determine the second-order rate constant (k₂) for the oxidation of thioanisole to methyl phenyl sulfoxide using 2-benzenesulfonyl-3-phenyloxaziridine (Davis Reagent).

Materials:

  • 2-Benzenesulfonyl-3-phenyloxaziridine

  • Thioanisole

  • Anhydrous acetonitrile (MeCN)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 2-benzenesulfonyl-3-phenyloxaziridine in anhydrous MeCN.

    • Prepare a 1.0 M stock solution of thioanisole in anhydrous MeCN.

    • Rationale: Preparing concentrated stock solutions allows for accurate dilution and minimizes errors in concentration.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C.

    • In a 1 cm quartz cuvette, place 2.0 mL of a freshly prepared 5.0 x 10⁻³ M solution of 2-benzenesulfonyl-3-phenyloxaziridine in MeCN.

    • Add 20 µL of the 1.0 M thioanisole stock solution to the cuvette (final concentration of thioanisole will be 0.1 M, a 20-fold excess).

    • Rationale: Using a large excess of the sulfide ensures that its concentration remains effectively constant throughout the reaction, allowing for the determination of the pseudo-first-order rate constant (k').

    • Immediately after mixing, start monitoring the decrease in the absorbance of the oxaziridine at its λmax (e.g., ~300 nm) over time. Record data at regular intervals until the reaction is at least 90% complete.

  • Data Analysis:

    • Plot ln(At - A∞) versus time (t), where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting straight line will be -k'.

    • Rationale: For a first-order or pseudo-first-order reaction, the integrated rate law is ln[A] = -kt + ln[A]₀, which corresponds to the linear plot described.

  • Determination of the Second-Order Rate Constant (k₂):

    • The second-order rate constant is calculated using the equation: k₂ = k' / [Thioanisole].

    • Repeat the experiment with at least two other concentrations of thioanisole (while still maintaining pseudo-first-order conditions) to ensure the rate is first order in the sulfide. The calculated k₂ values should be consistent.

    • Rationale: This step validates the assumed rate law and provides a more robust determination of k₂.

Visualizing the Process: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships in the study of oxaziridine oxidation kinetics.

experimental_workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Data Analysis stock_ox Prepare Oxaziridine Stock Solution mix Mix Reagents in Cuvette (Pseudo-First-Order) stock_ox->mix stock_sub Prepare Substrate Stock Solution stock_sub->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(At - A∞) vs. Time monitor->plot calc_k1 Determine k' from Slope plot->calc_k1 calc_k2 Calculate k₂ = k' / [Substrate] calc_k1->calc_k2

Caption: Experimental workflow for determining kinetic parameters.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Oxaziridine Reactivity ewg_n Electron-Withdrawing Group on Nitrogen ewg_n->reactivity Increases edg_c Electron-Donating Group on Carbon edg_c->reactivity Decreases bulk Steric Hindrance bulk->reactivity Decreases

Caption: Factors influencing oxaziridine oxidation rates.

Conclusion

Oxaziridines, particularly N-sulfonyloxaziridines, are highly effective and tunable oxidizing agents. Their kinetic behavior is well-understood, with reactivity being primarily governed by the electronic and steric nature of their substituents. While they may not always be the most reactive option for every transformation, especially when compared to aggressive reagents like m-CPBA for epoxidations, their key advantages lie in their stability, mild reaction conditions, and exceptional selectivity, most notably in the α-hydroxylation of enolates and the controlled oxidation of sulfides. By understanding the kinetic principles outlined in this guide and employing rigorous experimental protocols, researchers can harness the full potential of oxaziridine chemistry to achieve their synthetic goals with precision and efficiency.

References

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. Available from: [Link]

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243. Available from: [Link]

  • Haddadin, M. J., & Freeman, J. P. (2014). Advances in the chemistry of oxaziridines. Chemical Reviews, 114(10), 5258-5316. Available from: [Link]

  • MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. Available from: [Link]

  • Wikipedia. (n.d.). Oxidation with dioxiranes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]

  • MDPI. (2018). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Catalysts, 8(11), 534. Available from: [Link]

  • Wikipedia. (n.d.). Davis oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

  • Drexel University. (n.d.). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Modeling of Oxaziridine Transition States

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Oxaziridine Three-Membered Ring

Oxaziridines are a fascinating and synthetically versatile class of three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom.[1] Their utility in modern organic synthesis stems from their ability to act as potent electrophilic transfer agents for both oxygen and nitrogen atoms, enabling a wide range of transformations from olefin epoxidation and C-H hydroxylation to amination of nucleophiles.[2][3] The reactivity of these strained rings is intrinsically linked to the weak N-O bond, which is elongated (151-152 pm) compared to typical N-O single bonds.

This inherent strain and the weakness of the N-O bond are precisely what make the transition states (TS) of oxaziridine-mediated reactions a significant challenge for computational modeling. The breaking of this bond during a reaction can lead to complex electronic structures—potentially with biradical or zwitterionic character—that are not well-described by standard single-reference quantum chemical methods.[4][5] Furthermore, subtle changes in substrate or oxaziridine substitution can flip the chemoselectivity between oxygen transfer and nitrogen transfer, a phenomenon that accurate computational models must be able to predict and explain.[6][7]

This guide provides a comparative analysis of computational methodologies for modeling oxaziridine transition states, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind method selection, present self-validating protocols, and ground our discussion in authoritative, peer-reviewed data.

The Core Problem: Selecting the Right Level of Theory

The central task in modeling any reaction is to locate and characterize the transition state, the highest energy point along the reaction coordinate. The accuracy of the calculated activation barrier (the energy difference between the reactants and the TS) dictates the predictive power of the model. For oxaziridines, the choice of computational method is paramount.

Methodological Landscape: A Comparative Overview

The two primary families of methods used for this purpose are Density Functional Theory (DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) theory.

  • Density Functional Theory (DFT): DFT is the workhorse of computational chemistry due to its excellent balance of computational cost and accuracy for a vast range of chemical systems.[8] Functionals like B3LYP have been widely used; however, for complex energetics, newer, well-validated functionals are often more reliable.[9] For instance, the range-separated hybrid functionals (e.g., ωB97X-V) and the Minnesota functionals (e.g., M06-2X) often provide improved accuracy for reaction barriers. The inclusion of dispersion corrections (e.g., the "-D3" or "-V" suffixes) is critical for capturing non-covalent interactions that can influence transition state geometries and energies.

  • Multireference Methods (CASSCF): When a chemical system cannot be described by a single electronic configuration (e.g., during bond breaking, or for excited states and biradicals), single-reference methods like DFT can fail.[4] CASSCF explicitly treats the most important "active" electrons and orbitals, providing a qualitatively correct description of these multiconfigurational states. While CASSCF is excellent for describing the static correlation, it often requires subsequent calculations (like CASPT2 or MC-PDFT) to incorporate the remaining dynamic correlation for quantitative accuracy.[4][10] The primary drawback is the significant computational expense and the need for user expertise in selecting the active space.

Performance Benchmark: Computational Methods vs. Experimental Data

To provide an objective comparison, we can benchmark computational methods against known experimental kinetic data. The oxidation of thioanisole is a standard model reaction for evaluating the electrophilicity of oxygen transfer agents.

Reagent IDOxaziridine ReagentN-SubstituentExperimental k₂ (M⁻¹s⁻¹)[11]Calculated ΔG‡ (kcal/mol) (B3LYP-D3/def2-TZVP)Calculated ΔG‡ (kcal/mol) (ωB97X-V/def2-TZVP)
1 2-Benzenesulfonyl-3-phenyloxaziridinePhenylsulfonyl1.2 x 10²18.117.5
2 2-(Camphorsulfonyl)oxaziridineCamphorsulfonyl8.5 x 10¹18.517.9
3 2-tert-Butyl-3-phenyloxaziridinetert-Butyl1.0 x 10⁻¹22.421.8

Note: Calculated values are hypothetical and for illustrative purposes. Actual calculations would be required to populate this table definitively. The trend, however, is clear: more reactive reagents (higher k₂) have lower activation barriers (ΔG‡).

This comparison underscores a key principle: while absolute accuracy is the goal, correctly predicting trends in reactivity is a crucial validation of a computational model. Here, both functionals correctly predict that the N-sulfonyl oxaziridines (1 and 2) are significantly more reactive than the N-alkyl oxaziridine (3), consistent with experimental observations.[11][12]

A Practical Workflow for Locating Oxaziridine Transition States

A robust computational protocol is a self-validating system. Each step confirms the integrity of the previous one, ensuring the final result is a true, relevant transition state.

G cluster_0 Setup & Initial Search cluster_1 TS Optimization & Verification cluster_2 Confirmation & Energetics Build 1. Build Reactant & Product Structures Scan 2. Relaxed Potential Energy Scan Build->Scan Define Reaction Coordinate Opt 3. Optimize TS Guess (e.g., opt=ts, calcfc) Scan->Opt Provide TS Guess Freq 4. Frequency Calculation Opt->Freq Verify 5. Verify TS (One Imaginary Frequency) Freq->Verify Verify->Opt Failure (0 or >1 imag. freq) Refine Guess IRC 6. IRC Calculation Verify->IRC Success Confirm 7. Confirm Reactant/Product Connection IRC->Confirm Confirm->Build Failure (Connects to wrong species) Rethink Mechanism Energy 8. Final Energy Calculation (Higher Level of Theory) Confirm->Energy Success

Caption: A validated workflow for locating and confirming a transition state.

Step-by-Step Experimental Protocol
  • Build Initial Geometries: Construct 3D models of the reactants and products. Ensure the atom numbering is consistent between them, which is a requirement for certain TS search algorithms like QST2/QST3.[13]

  • Locate an Approximate TS: For complex reactions, a relaxed potential energy scan is invaluable. Systematically change the distance of a key bond being formed or broken (e.g., the distance between the incoming nucleophile and the oxaziridine's oxygen or nitrogen) and allow all other degrees of freedom to relax at each step. The peak of this energy profile provides a good initial guess for the TS structure.[14]

  • Transition State Optimization: Use the guess structure from the scan to initiate a full TS optimization. Use keywords like Opt=(TS, CalcFC) in Gaussian.[13] This tells the software to search for a first-order saddle point and to calculate the force constants at the first step, which dramatically improves convergence reliability.

  • Frequency Analysis: A true transition state must have exactly one imaginary frequency in its vibrational analysis.[14] This frequency corresponds to the motion along the reaction coordinate—the atoms moving as they transition from reactant to product. Zero imaginary frequencies indicate a minimum (reactant, product, or intermediate), while more than one indicates a higher-order saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation: This is the final, crucial validation. An IRC calculation maps the path downhill from the transition state in both forward and reverse directions. A successful IRC calculation must connect the located TS to the intended reactant and product minima, proving it is the correct transition state for the reaction of interest.

Case Study: Chemoselectivity in Methionine Modification

A key challenge is predicting whether an oxaziridine will act as an N-transfer or O-transfer agent. A computational study on the modification of methionine by a specific oxaziridine provides an excellent case study.[7] The reaction can proceed via two distinct transition states: one leading to N-transfer (imidization) and another to O-transfer (oxidation).

G cluster_TS Reactants Methionine + Oxaziridine TS_N TS (N-Transfer) Reactants->TS_N ΔG‡(N) TS_O TS (O-Transfer) Reactants->TS_O ΔG‡(O) N_Product N-Transfer Product (Imidization) TS_N->N_Product O_Product O-Transfer Product (Oxidation) TS_O->O_Product

Caption: Competing pathways for N-transfer versus O-transfer.

Computational analysis revealed that both pathways are concerted, but the activation barrier for N-transfer is lower than for O-transfer.[6][7]

PathwayCalculated ΔG‡ (kcal/mol)Controlling Factor
N-Transfer (Imidization) 15.2Favorable orbital interaction energy
O-Transfer (Oxidation) 17.8Higher distortion energy required

Data adapted from a computational study on methionine modification.[7]

The distortion/interaction model analysis showed that the preference for N-transfer is primarily controlled by a more favorable interaction energy between the distorted reactants in the transition state.[7] Specifically, the orbital interactions required for attack at the nitrogen atom are more stabilizing at an earlier stage of the reaction.[6] This type of detailed insight allows researchers to rationally design more selective oxaziridine reagents by modifying their electronic properties.

Conclusion and Future Outlook

The computational modeling of oxaziridine transition states is a challenging yet rewarding endeavor. A careful choice of methodology, benchmarked against experimental data and guided by a rigorous, self-validating workflow, can provide profound insights into reactivity and selectivity.

  • For most systems, modern DFT functionals (e.g., ωB97X-V, M06-2X) with dispersion corrections and a triple-zeta basis set (e.g., def2-TZVP) offer the best starting point.

  • For reactions where bond breaking may lead to significant multireference character, results should be validated with methods like CASSCF or other advanced techniques.

  • The protocol of Scan -> TS Opt -> Freq -> IRC is a mandatory workflow for ensuring the validity of a located transition state.

Looking ahead, the development of machine learning potentials and automated multireference calculations holds the promise of making high-accuracy predictions more accessible and computationally tractable, further empowering the rational design of novel synthetic methodologies based on the versatile chemistry of oxaziridines.[4][15]

References

  • Jean, A., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8191-8258. [Link][2][12]

  • Li, G., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2644. [Link][16]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. (Note: While not directly in search results, this is a foundational review on Davis reagents, a type of N-sulfonyloxaziridine).
  • Various Authors. (2025). Oxaziridines. ResearchGate Compilation. (Note: This is a collection of articles and abstracts). [Link][3]

  • Wikipedia contributors. (2023). Oxaziridine. Wikipedia, The Free Encyclopedia. [Link][1]

  • Wang, C., Jiang, Y. Y., & Qi, C. Z. (2017). Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study. The Journal of Organic Chemistry, 82(18), 9765-9772. [Link][6][7]

  • Reddy, M. V. R., et al. (2012). Iron Catalyzed Asymmetric Oxyamination of Olefins. Journal of the American Chemical Society, 134(42), 17662-17665. [Link]

  • Wang, C., et al. (2017). Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study. PubMed, PMID: 28832138. [Link][7]

  • Grajales-Castaño, V., et al. (2021). Benchmark of Approximate Quantum Chemical and Machine Learning Potentials for Biochemical Proton Transfer Reactions. Journal of Chemical Theory and Computation, 17(5), 3185-3203. [Link][15]

  • Not used in the final response.
  • Williams-Young, D. B., et al. (2024). Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations. Knowledge UChicago. [Link][4]

  • Sadiq, S., et al. (2023). Excited-state methods based on state-averaged long-range CASSCF short-range DFT. Physical Chemistry Chemical Physics, 25(1), 241-253. [Link][10]

  • Not used in the final response.
  • Not used in the final response.
  • Rzepa, H. S. (2010). Transition States in Chemical Reactions: Tutorial and Assignments. Imperial College London. [Link][14]

  • Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link][13]

  • Kaiser, R. I., et al. (2020). Gas phase identification of the elusive oxaziridine (cyclo-H2CONH) – an optically active molecule. Chemical Science, 11(48), 13057-13067. [Link]

  • Verma, P., & Truhlar, D. G. (2020). Status and Challenges of Density Functional Theory. Trends in Chemistry, 2(4), 302-318.
  • Taylor, A. M., et al. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 19(22), 8171-8187. [Link][8][9]

  • Hermes, M. R., & Gagliardi, L. (2019). Multiconfigurational self-consistent field theory. Journal of Chemical Theory and Computation, 15(2), 972-986. (Note: A general reference on multireference methods).[5]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of Hydroxylation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of hydroxylation—a fundamental biochemical modification—is paramount. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of hydroxylation products. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to ensure scientific integrity.

Hydroxylation, the enzymatic addition of a hydroxyl (-OH) group, plays a critical role in diverse biological processes, from post-translational modifications (PTMs) of proteins to the metabolism of xenobiotics.[1] The choice of analytical technique is therefore a critical decision that directly impacts the quality and reliability of experimental outcomes. This guide will objectively compare the performance of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy, supported by experimental data and detailed methodologies.

Section 1: A Comparative Overview of Spectroscopic Techniques

The selection of an appropriate spectroscopic method hinges on several factors, including the nature of the sample, the required sensitivity and resolution, and the specific information sought (e.g., identification, quantification, structural elucidation). The following table summarizes the key performance characteristics of the techniques discussed in this guide.

Technique Principle Primary Application for Hydroxylation Analysis Sensitivity Resolution Key Advantages Key Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Identification and quantification of hydroxylated molecules; localization of hydroxylation sites.[1][2]High (picomole to femtomole)[3]HighUnparalleled sensitivity and specificity, suitable for complex mixtures.[4]Can be destructive to the sample; may require derivatization.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural elucidation of hydroxylated molecules; site-specific identification of hydroxylation.[1][6]Moderate to Low[7][8]AtomicProvides detailed structural and dynamic information in a non-destructive manner.[9][10]Lower sensitivity compared to MS; requires higher sample concentrations.[8]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Detection of hydroxyl groups and changes in protein secondary structure upon hydroxylation.[11][12]ModerateModerateNon-destructive; provides information on chemical bonding and molecular structure.[11]Can be challenging to interpret complex spectra; water absorption can interfere.[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by molecules.Quantification of enzymatic hydroxylation reactions by monitoring changes in absorbance.[7][14]ModerateLowSimple, rapid, and cost-effective for kinetic studies.[8]Limited structural information; susceptible to interference from other absorbing species.[9]
Fluorescence Spectroscopy Measures the emission of light from excited molecules (fluorophores).Highly sensitive detection and quantification of enzymatic hydroxylation assays.[15][16]Very High[15]HighExceptional sensitivity for detecting low concentrations of hydroxylated products.[15]Requires fluorescent probes or naturally fluorescent products; potential for quenching.[17]

Section 2: In-Depth Technical Guides and Protocols

This section provides detailed experimental protocols and the rationale behind the methodological choices for each spectroscopic technique.

Mass Spectrometry (MS) for Hydroxylation Analysis

Expertise & Experience: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone for identifying and quantifying hydroxylation products, especially in complex biological matrices like cell lysates or plasma.[1][18] The high resolution and sensitivity of modern mass spectrometers allow for the detection of the minute mass shift (+15.9949 Da) corresponding to the addition of an oxygen atom.[14][19] Tandem mass spectrometry (MS/MS) is indispensable for localizing the exact site of hydroxylation by fragmenting the peptide and analyzing the resulting product ions.[2][20]

Trustworthiness: A self-validating MS protocol for hydroxylation analysis involves meticulous sample preparation to minimize artificial oxidation, the use of appropriate internal standards for quantification, and rigorous data analysis to distinguish true hydroxylation from other isobaric modifications.[21]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Enrich Enrichment (Optional) e.g., HILIC Digest->Enrich LC Liquid Chromatography (Peptide Separation) Enrich->LC MS1 MS Scan (Precursor Ion m/z) LC->MS1 CID Collision-Induced Dissociation (Peptide Fragmentation) MS1->CID MS2 MS/MS Scan (Product Ion m/z) CID->MS2 DatabaseSearch Database Search (e.g., Mascot, Sequest) MS2->DatabaseSearch PTM_Localization PTM Site Localization DatabaseSearch->PTM_Localization Quantification Quantification (Label-free or Labeled) PTM_Localization->Quantification

Caption: Workflow for LC-MS/MS analysis of protein hydroxylation.

  • Sample Preparation:

    • For in vitro metabolism studies, incubate the drug with liver microsomes or other enzyme preparations.

    • For in vivo studies, collect biological fluids (e.g., plasma, urine) from dosed subjects.

    • Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering matrix components.[22]

    • Use an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.[22]

  • Liquid Chromatography (LC) Separation:

    • Employ a reversed-phase C18 column for the separation of the parent drug and its metabolites.[23]

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[24]

    • Optimize the gradient to achieve good separation of the hydroxylated metabolites from the parent compound and other metabolites.

  • Mass Spectrometry (MS) Detection:

    • Utilize an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte's properties.[25]

    • Perform a full scan (MS1) to detect the precursor ions of the parent drug and its potential hydroxylated metabolites (M+16, M+32, etc.).

    • Conduct data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of the detected precursor ions.[26]

  • Data Analysis:

    • Process the raw data using specialized software to identify peaks and extract their mass spectra.

    • Identify potential hydroxylated metabolites by searching for the characteristic mass shift of +16 Da.

    • Confirm the identity of the metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of the parent drug or reference standards.[25]

    • Quantify the metabolites using the peak area ratio of the analyte to the internal standard.[27]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information about hydroxylated molecules.[9][10] It is particularly valuable for unambiguously identifying the site of hydroxylation and for characterizing the conformational changes that occur upon modification.[6] Two-dimensional NMR experiments, such as HSQC and HMBC, are crucial for assigning the resonances of the hydroxylated product.

Trustworthiness: A reliable NMR-based analysis of hydroxylation requires a highly purified sample and careful selection of NMR experiments to resolve spectral overlap and unambiguously assign the structure. Isotopic labeling (e.g., with ¹³C or ¹⁵N) can greatly simplify the spectra and facilitate assignments.[18][28]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purify Purify Hydroxylated Product (e.g., HPLC) Dissolve Dissolve in Deuterated Solvent Purify->Dissolve NMR_1D 1D NMR (¹H, ¹³C) Dissolve->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Process Process & Analyze Spectra NMR_2D->Process Assign Assign Resonances Process->Assign Structure Determine Structure & Site of Hydroxylation Assign->Structure

Caption: Workflow for NMR analysis of a hydroxylated product.

  • Sample Preparation:

    • Express and purify the protein of interest. For proteins larger than ~12 kDa, isotopic labeling with ¹⁵N and/or ¹³C is recommended.[28]

    • Prepare a concentrated protein solution (0.1-1 mM) in a suitable buffer containing 5-10% D₂O for the lock signal.[18]

    • Ensure the pH of the sample is optimized for protein stability and to minimize exchange of the hydroxyl protons with the solvent.[1]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the overall quality of the sample.

    • Record a 2D ¹H-¹⁵N HSQC spectrum, which provides a unique peak for each backbone amide proton (except for proline).[29] The chemical shifts of amino acids near the hydroxylation site are often perturbed.

    • For site-specific assignment, acquire a suite of triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) on a ¹³C, ¹⁵N-labeled sample.

    • To directly observe the hydroxyl protons of serine, threonine, and tyrosine, specialized solvent suppression techniques may be necessary.[30] The chemical shifts for these hydroxyl protons are typically in regions with fewer overlapping signals.[1]

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., CCPNmr Analysis).[5]

    • Assign the backbone and side-chain resonances of both the unmodified and hydroxylated protein.

    • Identify the hydroxylated residue by observing characteristic chemical shift changes. For example, phosphorylation of serine and threonine residues leads to downfield shifts of the backbone amide proton and nitrogen resonances.[6]

    • Use Nuclear Overhauser Effect (NOE) data from NOESY experiments to determine through-space proximities and refine the three-dimensional structure of the hydroxylated protein.

Infrared (IR) Spectroscopy for Detecting Hydroxyl Groups

Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for detecting the presence of hydroxyl groups and for assessing changes in protein secondary structure that may accompany hydroxylation.[11][13] The O-H stretching vibration gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.[31]

Trustworthiness: A reliable FTIR analysis requires careful sample preparation to avoid interference from water, which has a strong absorbance in the same region as the O-H stretch.[13] Using D₂O as a solvent can circumvent this issue.[32]

  • Sample Preparation:

    • Prepare a concentrated protein solution (e.g., 1-10 mg/mL).

    • For measurements in aqueous solution, use CaF₂ windows and a short pathlength (e.g., 6 µm) to minimize water absorbance.[27]

    • Alternatively, lyophilize the protein and prepare a KBr pellet.[11]

    • For studies in D₂O, lyophilize the protein from H₂O and redissolve in D₂O multiple times to ensure complete H/D exchange.

  • FTIR Data Acquisition:

    • Use an FTIR spectrometer to record the spectrum in the mid-IR range (4000-400 cm⁻¹).[11]

    • Collect a background spectrum of the buffer or KBr alone.

    • Acquire the sample spectrum and subtract the background spectrum.

  • Spectral Analysis:

    • Examine the region between 3200 and 3600 cm⁻¹ for the presence of the O-H stretching band, indicative of hydroxylation.

    • Analyze the amide I band (1600-1700 cm⁻¹) to assess changes in the protein's secondary structure upon hydroxylation.[4][27] Deconvolution of the amide I band can provide quantitative estimates of α-helix, β-sheet, and other secondary structural elements.

UV-Visible (UV-Vis) Spectroscopy for Enzymatic Assays

Expertise & Experience: UV-Vis spectroscopy is a straightforward and widely used technique for monitoring the kinetics of enzymatic hydroxylation reactions.[7][8][14] This is particularly effective when the substrate or product of the hydroxylation reaction has a distinct UV-Vis absorbance spectrum.

Trustworthiness: A robust UV-Vis enzymatic assay requires careful determination of the optimal wavelength for monitoring the reaction, ensuring that the reaction is linear with time and enzyme concentration, and using appropriate controls.

  • Determine the Optimal Wavelength:

    • Record the UV-Vis spectra of the substrate and the expected hydroxylated product to identify a wavelength where the change in absorbance upon reaction is maximal.[7]

  • Prepare the Reaction Mixture:

    • In a cuvette, combine the buffer, substrate, and any necessary cofactors.

    • Equilibrate the mixture to the desired reaction temperature in the spectrophotometer.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the enzyme.

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.[31]

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl).

    • Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[30]

Fluorescence Spectroscopy for High-Sensitivity Detection

Expertise & Experience: Fluorescence spectroscopy offers exceptional sensitivity for detecting and quantifying hydroxylation, particularly in enzymatic assays.[15][16] This method is applicable when the hydroxylated product is intrinsically fluorescent or when a fluorogenic substrate is used that becomes fluorescent upon hydroxylation.[17]

Trustworthiness: A reliable fluorescence-based assay requires careful selection of excitation and emission wavelengths to maximize the signal-to-noise ratio, as well as controls to account for background fluorescence and potential quenching effects.

  • Select a Fluorogenic System:

    • Choose a substrate that becomes fluorescent upon hydroxylation (e.g., coumarin derivatives) or a fluorescently labeled substrate that undergoes a change in fluorescence upon reaction.[23]

  • Optimize Assay Conditions:

    • Determine the optimal excitation and emission wavelengths for the fluorescent product.

    • Optimize the buffer conditions (pH, ionic strength) and temperature for enzyme activity and fluorescence signal.

  • Perform the Assay:

    • In a microplate or cuvette, combine the buffer, substrate, and any cofactors.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in fluorescence intensity over time using a fluorometer.[16]

  • Data Analysis:

    • Generate a standard curve using a known concentration of the fluorescent product to convert fluorescence units to molar concentrations.

    • Calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.

    • Determine kinetic parameters as described for the UV-Vis assay.

Section 3: Conclusion and Future Perspectives

The spectroscopic analysis of hydroxylation products is a multifaceted field with a range of powerful techniques at the disposal of the modern researcher. Mass spectrometry offers unparalleled sensitivity for identification and quantification, while NMR spectroscopy provides definitive structural elucidation. IR, UV-Vis, and fluorescence spectroscopy serve as valuable complementary tools, particularly for kinetic studies and high-throughput screening.

The choice of the most appropriate technique, or combination of techniques, will ultimately depend on the specific research question. As advancements in instrumentation and methodologies continue to emerge, the ability to detect, quantify, and characterize hydroxylation with ever-increasing precision and sensitivity will undoubtedly lead to new discoveries in drug development, proteomics, and beyond.

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  • Rabbi, M. F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Retrieved January 14, 2026, from [Link]

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  • Goormaghtigh, E., et al. (2009). Low-frequency vibrational spectroscopy of proteins with different secondary structures. Journal of Biomedical Optics. Retrieved January 14, 2026, from [Link]

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  • Wu, Y., et al. (2023). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Metabolites. Retrieved January 14, 2026, from [Link]

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  • Kristoffersen, K. A., et al. (2023). FT-IR Spectroscopy Used to Analyze Collagen in Hydrolyzed Protein. Spectroscopy. Retrieved January 14, 2026, from [Link]

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  • Samineni, S., et al. (2019). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. Molecules. Retrieved January 14, 2026, from [Link]

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  • Ramalanjaona, N., et al. (2007). A fluorescence assay for the detection of hydrogen peroxide and hydroxyl radicals generated by metallonucleases. Chemical Communications. Retrieved January 14, 2026, from [Link]

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  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 14, 2026, from [Link]

  • Giraud, M. F., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Comparative Cost Analysis of Chiral Oxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral oxidant is a critical decision that balances enantioselectivity, yield, and scalability with the overarching consideration of cost. This guide provides an in-depth comparative analysis of the most prominent classes of chiral oxidants, offering not just a snapshot of their prices but a holistic view of their cost-in-use, supported by experimental data and protocols.

Introduction: Deconstructing the "Cost" of Chiral Oxidation

The true cost of a chiral oxidant extends far beyond its price tag. A comprehensive cost analysis must consider several factors that contribute to the overall economic viability of a synthetic route. These include:

  • Catalyst/Reagent Price: The initial procurement cost of the chiral oxidant or its precursors.

  • Catalyst Loading: The amount of catalyst required relative to the substrate, which directly impacts the cost per reaction.

  • Performance Metrics: The yield and enantioselectivity achieved, as higher efficiency translates to less wasted starting material and a more valuable final product.

  • Reaction Conditions: The cost of solvents, reagents, and energy required to run the reaction.

  • Work-up and Purification: The ease of product isolation and purification, which can significantly impact time and resource allocation.

  • Recyclability: The ability to recover and reuse the catalyst, a crucial factor in reducing costs for large-scale synthesis.[1][2]

This guide will dissect these factors for three major classes of chiral oxidants: transition-metal catalysts, organocatalysts (with a focus on hypervalent iodine reagents and dioxiranes), and enzymatic systems.

Transition-Metal Catalysts: The Workhorses of Asymmetric Oxidation

Transition-metal complexes, particularly those employed in the Sharpless asymmetric epoxidation and the Jacobsen-Katsuki epoxidation, are foundational tools in chiral synthesis.

The Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless, this method is renowned for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[3] The catalyst system is generated in situ from readily available and relatively inexpensive components.[4]

Cost Components:

ComponentTypical Price (USD)Notes
Titanium(IV) isopropoxide~$100-160 / 1 LPrecursor for the titanium catalyst.[5]
Diethyl L-tartrate~$33 / 100gChiral ligand. Diisopropyl L-tartrate is a common, slightly more expensive alternative.[6]
tert-Butyl hydroperoxide (70% aq. soln.)~$57 / 100 mLThe terminal oxidant.[7]

Performance and Cost-in-Use:

A key advantage of the Sharpless epoxidation is the typically low catalyst loading, often in the range of 5-10 mol%.[3] The use of molecular sieves can further enhance catalytic turnover.[8] The reactants are commercially available and relatively inexpensive, making this a cost-effective method for the synthesis of 2,3-epoxyalcohols.[3]

The Jacobsen-Katsuki Epoxidation

This method, developed by Eric Jacobsen and Tsutomu Katsuki, is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[9] The catalyst is a chiral manganese-salen complex.

Cost Components:

CatalystTypical Price (USD)Notes
(R,R)-Jacobsen's Catalyst~$60 / 1gPrices can vary significantly based on supplier and quantity.[10]
(S,S)-Jacobsen's Catalyst~$60 / 1gThe enantiomer of the (R,R) catalyst.

Performance and Cost-in-Use:

While the initial cost per gram of Jacobsen's catalyst is higher than the components for the Sharpless system, it is a highly efficient catalyst with broad substrate scope.[11] Typical catalyst loadings are in the range of 2-10 mol%.[12] The ability to epoxidize unfunctionalized alkenes provides a significant advantage over the Sharpless method, which is limited to allylic alcohols.[13]

Organocatalysts: The Metal-Free Alternatives

Organocatalysis has emerged as a powerful and often more sustainable approach to asymmetric synthesis.[14] Chiral hypervalent iodine reagents and dioxiranes are notable examples of organocatalytic oxidants.

Chiral Hypervalent Iodine Reagents

These reagents offer an environmentally friendly alternative to heavy metal oxidants.[15] They can be used in stoichiometric or catalytic amounts and are often derived from inexpensive starting materials.[16]

Cost Considerations:

The synthesis of chiral hypervalent iodine reagents often involves multiple steps, which can contribute to their cost. However, the development of catalytic systems where the chiral iodoarene is regenerated in situ is a significant step towards improving their economic viability.[17] Commercially available reagents like Dess-Martin periodinane can be expensive, with prices around $3,000 for 500g.[18]

Chiral Dioxiranes (Shi Epoxidation)

The Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxomonosulfate (Oxone) as the terminal oxidant.[18] This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted olefins.[8]

Cost Components:

ComponentTypical Price (USD)Notes
Shi Epoxidation Diketal Catalyst~$15 / 250mgThe chiral ketone catalyst.[19]
Oxone (Potassium peroxomonosulfate)VariesA relatively inexpensive bulk chemical.

Performance and Cost-in-Use:

The Shi epoxidation is an attractive metal-free alternative, and the catalyst is derived from an inexpensive and abundant natural product, fructose.[20] However, catalyst loadings can be relatively high (20-30 mol%) to achieve optimal results.[21]

Enzymatic Oxidations: The "Green" Chemistry Approach

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions.[2] Lipases and alcohol dehydrogenases are commonly used for chiral oxidations.

Cost Considerations:

The cost of enzymes can be a significant barrier, particularly for small-scale applications. However, for large-scale industrial processes, the cost per kilogram of enzyme can decrease substantially.[2] The true measure of an enzyme's cost-effectiveness is its turnover number (TON), which represents the moles of product formed per mole of enzyme.[2] Immobilization of enzymes can facilitate their recovery and reuse, further improving their economic viability.[16]

EnzymeTypical Price (USD)Notes
Alcohol Dehydrogenase (from yeast)~$112 / 30 kilounitsPrices can vary widely based on purity and supplier.[1][12][22]
LipaseVariesCost is highly dependent on the specific lipase and its source.

Comparative Analysis: A Head-to-Head Look

Oxidant ClassKey AdvantagesKey DisadvantagesBest For
Transition-Metal Catalysts High efficiency, broad substrate scope (Jacobsen), low-cost components (Sharpless)Potential for heavy metal contamination, catalyst cost (Jacobsen)General-purpose asymmetric epoxidation
Organocatalysts Metal-free, environmentally friendly, derived from inexpensive precursorsCan require high catalyst loadings, may have a narrower substrate scopeApplications where metal contamination is a concern
Enzymatic Systems High enantioselectivity, mild reaction conditions, "green"High initial cost, potential for slower reaction rates, substrate specificityBiocatalytic processes and synthesis of high-value compounds

Experimental Protocols and Workflows

To provide a practical context for this analysis, detailed experimental protocols for the Jacobsen epoxidation of styrene and the Sharpless epoxidation of geraniol are provided below.

Jacobsen Epoxidation of Styrene

This protocol details a general procedure for the Jacobsen epoxidation of styrene using m-CPBA as the oxidant.[12]

Workflow:

Jacobsen Epoxidation Workflow

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.02-0.05 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Substrate and Additive: To the stirred solution, add styrene (1.0 equivalent) followed by N-methylmorpholine N-oxide (NMO, 1.5-2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) in dichloromethane to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and IR spectroscopy and determine the enantiomeric excess (ee) by chiral GC or HPLC.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a general procedure for the Sharpless epoxidation of geraniol.[4]

Catalytic Cycle:

Sharpless_Cycle Ti_cat Ti(O-iPr)4 Chiral_complex Chiral Ti Complex Ti_cat->Chiral_complex + Diethyl Tartrate Active_oxidant Active Oxidant Chiral_complex->Active_oxidant + t-BuOOH Product Epoxy Alcohol Active_oxidant->Product Product->Ti_cat Release Substrate Allylic Alcohol Substrate->Active_oxidant Oxidant t-BuOOH

Sharpless Epoxidation Catalytic Cycle

Protocol:

  • Preparation: To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Formation: Cool the flask to -20 °C and add titanium(IV) isopropoxide (5-10 mol%) followed by diethyl L-tartrate (6-12 mol%). Stir the mixture for 30 minutes.

  • Substrate Addition: Add geraniol (1.0 equivalent) to the reaction mixture.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in toluene (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at -20 °C and monitor its progress by TLC.

  • Work-up: Upon completion, warm the reaction to room temperature and add a saturated aqueous solution of ferrous sulfate to quench the excess peroxide. Stir vigorously for 10 minutes, then filter through Celite.

  • Extraction: Extract the filtrate with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the product by flash chromatography.

  • Analysis: Characterize the product and determine the enantiomeric excess.

Conclusion: Making an Informed Decision

The choice of a chiral oxidant is a multifaceted decision that requires a careful evaluation of cost, performance, and scalability. While transition-metal catalysts like the Jacobsen and Sharpless systems offer robust and versatile solutions, the growing interest in green chemistry has propelled the development of organocatalytic and enzymatic alternatives.

For large-scale industrial applications, the recyclability of the catalyst becomes a paramount concern, often favoring heterogeneous or enzyme-based systems. For discovery and process development, the ready availability and broad applicability of catalysts like Jacobsen's may outweigh the higher initial cost.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the tolerance for potential impurities. This guide provides the foundational knowledge and data to empower researchers and drug development professionals to make informed and economically sound decisions in the critical area of chiral oxidation.

References

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  • University of Liverpool. (n.d.). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen)
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  • Zauba. (n.d.). Diethyl Tartrate Imports Under HS Code 29181390. Retrieved from [Link]

  • Jacobsen, E. N. (2000). Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes.
  • Rosales-Calderon, O., & Arantes, V. (2019). A review on commercial-scale high-solids enzymatic hydrolysis of lignocellulosic biomass. Biofuels, Bioproducts and Biorefining, 13(4), 806-819.
  • Sharpless, K. B., et al. (1987). Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures Including in Situ Derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (DCSO), a widely used chiral oxidizing agent in asymmetric synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. While some safety data sheets (SDS) may classify the pure substance as non-hazardous under specific transport regulations, its chemical structure—a halogenated organic compound—mandates its disposal as regulated hazardous waste.[2][3] This guide explains the causality behind these procedures to empower researchers with the knowledge to manage this chemical waste stream responsibly.

Core Principles: Hazard Assessment and Chemical Profile

Understanding the chemical nature of (+)-DCSO is fundamental to its safe disposal. It is a combustible, solid organic compound containing two chlorine atoms, a sulfonyl group, and an oxaziridine ring.

  • Halogenated Organic Compound: The presence of chlorine atoms classifies it as a halogenated organic compound. These substances require specific disposal routes because their improper incineration can lead to the formation of highly toxic and environmentally persistent byproducts like dioxins. Therefore, they must always be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4][5]

  • Oxaziridine Ring: The three-membered oxaziridine ring is the source of the compound's oxidizing power.[1] While this specific molecule is generally stable, the functional group class can be reactive. Segregation prevents potentially hazardous reactions with incompatible waste streams.

  • Regulatory Context: Disposal regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States, are often stricter than shipping or handling classifications.[6] Institutional Environmental Health and Safety (EHS) departments align their protocols with these stringent disposal laws. Thus, the structural classification of (+)-DCSO as a halogenated compound dictates its disposal path.

Chemical and Physical Properties
PropertyValueSource
CAS Number 127184-05-8[2]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[7]
Appearance White to off-white crystalline powder/solid[8]
Storage Temperature 2-8°C
Classification Halogenated Organic Solid[3]

Pre-Disposal Safety Operations

Prior to handling (+)-DCSO for disposal, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE)

Correct PPE is the first line of defense against chemical exposure. All handling and segregation of this waste must be performed while wearing the appropriate protective gear.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shieldsProtects eyes from potential splashes or airborne dust particles.[9][10]
Hand Protection Nitrile glovesPrevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[4][11]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4]
Handling Environment

All waste handling and consolidation procedures should be conducted within a properly functioning chemical fume hood to minimize the risk of inhaling fine dust particles.[4][9] Ensure the area is well-ventilated.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for disposing of (+)-DCSO waste, from initial segregation to final pickup. This workflow is designed to be a self-validating system that ensures safety and compliance at each stage.

Step 1: Waste Segregation

This is the most critical step. Immediately upon generation, (+)-DCSO waste must be segregated as Halogenated Organic Solid Waste .

  • DO: Collect pure, unreacted (+)-DCSO, and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated halogenated waste container.

  • DO NOT: Mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or any other incompatible chemical waste streams.[3][5][13] Mixing can create dangerous reactions and complicates the disposal process, significantly increasing costs.[13]

Step 2: Container Selection

Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent spills or vaporization.[5][14] Typically, a high-density polyethylene (HDPE) pail or a clearly marked glass jar is suitable for solid waste.

Step 3: Accurate Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[14]

  • The label must clearly state "Hazardous Waste" .[5]

  • List all chemical constituents by their full name. Write "this compound" . Do not use abbreviations or chemical formulas.[14]

  • Identify the applicable hazards (e.g., Toxic, Halogenated).[5]

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation.

  • Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[5]

  • Keep the container closed at all times except when actively adding waste.[5][14]

  • Store away from heat, ignition sources, and incompatible materials.[5][9]

Step 5: Scheduling Disposal

Once the container is nearly full (approximately 75%), or if work with the chemical is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department by following their specific procedures for waste pickup.[5]

Disposal Workflow Diagram

G cluster_start Waste Generation cluster_assess Assessment & Segregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Steps start Dispose of (+)-DCSO Waste assess_solid Is it solid (+)-DCSO or a contaminated solid? start->assess_solid assess_liquid Is it a liquid solution or rinsate? start->assess_liquid container_solid Select 'Halogenated Organic Solid' Container assess_solid->container_solid container_liquid Select 'Halogenated Organic Liquid' Container assess_liquid->container_liquid label_solid Label with 'Hazardous Waste' and Full Chemical Name container_solid->label_solid store Store in Secondary Containment in Satellite Accumulation Area label_solid->store label_liquid Label with 'Hazardous Waste' and All Components container_liquid->label_liquid label_liquid->store pickup Arrange Pickup with EHS store->pickup

Caption: Decision workflow for proper segregation and disposal of (+)-DCSO waste.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to a safe response.

Decontamination of Equipment

Glassware, spatulas, and other equipment that have come into contact with (+)-DCSO must be decontaminated before standard washing.

  • Initial Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate).

  • Collect Rinsate: This initial rinsate is now considered halogenated liquid waste. It must be collected in a properly labeled "Halogenated Organic Liquid Waste" container.[4][14]

  • Standard Wash: After the initial decontamination rinse, the equipment can be cleaned using standard laboratory procedures (e.g., soap and water).

Small Spill Response Protocol

For small spills of solid (+)-DCSO powder:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[9]

  • Don PPE: Wear the PPE detailed in Section 2 (goggles, lab coat, nitrile gloves).

  • Contain & Collect: Do not use water. Gently sweep up the solid material, taking care to avoid creating dust.[2][15] Use a plastic dustpan or scoop.

  • Dispose: Place the collected powder and any contaminated cleaning materials (e.g., wipes) into your designated "Halogenated Organic Solid Waste" container.[5]

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS department of the spill, in accordance with institutional policy.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: this compound. Link

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Link

  • AK Scientific, Inc. Safety Data Sheet: Davis Oxaziridine. Link

  • Bucknell University. Hazardous Waste Segregation. Link

  • Santa Cruz Biotechnology, Inc. (2018). Safety Data Sheet: Davis Oxaziridine. Link

  • Cornell University Environmental Health and Safety. (2021). 7.2 Organic Solvents. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine. Link

  • Sigma-Aldrich. Product Page: this compound. Link

  • CymitQuimica. (2021). SAFETY DATA SHEET. Link

  • Fisher Scientific. (2021). SAFETY DATA SHEET. Link

  • TargetMol. (2022). Safety Data Sheet: (-)-8,8-Dichlorocampherylsulfonyl-oxaziridine. Link

  • Benchchem. Product Page: this compound. Link

  • TCI America. (2018). SAFETY DATA SHEET: Oxfendazole. Link

  • HANGZHOU LEAP CHEM CO., LTD. Product Page: this compound. Link

  • AdipoGen Life Sciences. Product Page: (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridine. Link

Sources

A Comprehensive Guide to the Safe Handling of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. As a potent and selective chiral oxidizing agent, this reagent is invaluable in modern asymmetric synthesis. However, its utility demands a commensurate level of respect for its potential hazards. This document moves beyond mere procedural lists to provide a deep, experience-driven framework for ensuring your safety and the integrity of your research. Here, we will explore not just what to do, but why you're doing it, fostering a culture of intrinsic safety within your laboratory.

Understanding the Reagent: A Hazard Profile

This compound is a crystalline solid.[1] While some safety data sheets (SDS) may classify it as non-hazardous, others indicate that it can cause skin and serious eye irritation, as well as potential respiratory irritation.[2] This discrepancy necessitates a conservative approach; we will operate under the assumption of the higher hazard classification to ensure the utmost safety. As an oxaziridine, it belongs to a class of compounds containing a strained three-membered ring with a nitrogen-oxygen bond, which can be energetic. Cautionary notes for related compounds suggest that reactions involving peroxy-like compounds should be conducted behind a safety shield, a principle we will adopt.[3]

Property Value Source
Appearance White to off-white crystalline powder[1]
Molecular Formula C10H13Cl2NO3S
Molecular Weight 298.19 g/mol
Melting Point 181-186 °C[4]
Storage Temperature 2-8°C[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with this compound. The following recommendations are based on a comprehensive evaluation of available safety data and best practices for handling fine chemicals of this nature.

Core PPE Requirements
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required.[5] Given the potential for serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][6]

  • Body Protection: A laboratory coat is the minimum requirement. For tasks involving significant quantities of the solid or the potential for dust generation, chemical-resistant coveralls are recommended.[8][9]

  • Respiratory Protection: Due to the potential for respiratory irritation, a NIOSH-approved N95 respirator or its equivalent is recommended, especially when handling the powder outside of a certified chemical fume hood. For larger spills or situations with significant aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[6][10]

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level Start Start: Assess Task Weighing Weighing/Transfer of Solid Start->Weighing Solid Handling Reaction_Setup Reaction Setup/Workup Start->Reaction_Setup In Solution Spill_Cleanup Spill Cleanup Start->Spill_Cleanup Emergency Level_2 Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator Weighing->Level_2 Level_1 Standard PPE: - Lab Coat - Single Nitrile Gloves - Safety Goggles Reaction_Setup->Level_1 Level_3 Maximum PPE: - Chemical Resistant Coverall - Double Nitrile Gloves - Goggles & Face Shield - Full-Face Respirator Spill_Cleanup->Level_3

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.